(R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine
Description
BenchChem offers high-quality (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H11ClFN |
|---|---|
Molecular Weight |
187.64 g/mol |
IUPAC Name |
(1R)-1-(2-chloro-5-fluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11ClFN/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5,9H,2,12H2,1H3/t9-/m1/s1 |
InChI Key |
KSFBEURMAVHKMZ-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C1=C(C=CC(=C1)F)Cl)N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)Cl)N |
Origin of Product |
United States |
Foundational & Exploratory
(R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine CAS number search
An In-Depth Technical Guide to the Synthesis and Characterization of (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
I. Executive Summary
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. The specific stereochemistry of these molecules is often paramount to their biological activity and safety profile.[1][2] This guide provides a comprehensive technical overview of (R)-1-(2-chloro-5-fluorophenyl)propan-1-amine, a halogenated phenylpropanamine derivative of significant interest in medicinal chemistry. Due to the absence of a readily available, specific CAS number for the (R)-enantiomer in public databases, this document focuses on a practical and robust approach for its preparation and characterization. This involves the synthesis of the racemic mixture followed by classical chiral resolution. The methodologies detailed herein are grounded in established chemical principles and are designed to be reproducible in a laboratory setting.
II. Synthetic Pathway: From Achiral Precursors to a Racemic Amine
The synthesis of racemic 1-(2-chloro-5-fluorophenyl)propan-1-amine can be efficiently achieved through a two-step process commencing with commercially available starting materials. The overall strategy involves the formation of a ketone intermediate via Friedel-Crafts acylation, followed by its conversion to the target amine through reductive amination.
Caption: Workflow for the synthesis of racemic 1-(2-chloro-5-fluorophenyl)propan-1-amine.
Protocol 1: Synthesis of 1-(2-Chloro-5-fluorophenyl)propan-1-one
This procedure details the Friedel-Crafts acylation of 1-chloro-4-fluorobenzene with propanoyl chloride.
Materials:
-
1-Chloro-4-fluorobenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Methodology:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and anhydrous aluminum chloride (1.2 equivalents).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add propanoyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, add 1-chloro-4-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Reductive Amination to (R/S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine
This protocol describes the conversion of the synthesized ketone to the racemic amine.
Materials:
-
1-(2-Chloro-5-fluorophenyl)propan-1-one
-
Ammonia solution (e.g., 7N in methanol) or ammonium acetate
-
Reducing agent (e.g., sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN))
-
Methanol, anhydrous
-
Standard laboratory glassware
Methodology:
-
Dissolve 1-(2-chloro-5-fluorophenyl)propan-1-one (1.0 equivalent) in anhydrous methanol in a round-bottom flask.
-
Add the ammonia source (e.g., 7N ammonia in methanol, 10-20 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic amine. The crude product can be purified by column chromatography if necessary.
III. Chiral Resolution: Isolation of the (R)-Enantiomer
The separation of the racemic amine into its constituent enantiomers is a critical step.[3] Diastereomeric salt crystallization is a classical and highly effective method for this purpose.[4][5] This process relies on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral resolving agent.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Protocol 3: Chiral Resolution using (+)-Tartaric Acid
This protocol provides a general procedure for the resolution of the racemic amine using (+)-tartaric acid. Optimization of solvent, temperature, and stoichiometry may be required.
Materials:
-
(R/S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine
-
(+)-Tartaric acid (enantiomerically pure)
-
Solvent (e.g., methanol, ethanol, or a mixture with water)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane or ethyl acetate
-
Anhydrous sodium sulfate
Methodology:
-
Salt Formation: Dissolve the racemic amine (1.0 equivalent) in a minimum amount of a warm suitable solvent (e.g., methanol). In a separate flask, dissolve (+)-tartaric acid (0.5 to 1.0 equivalent) in the same warm solvent. Slowly add the tartaric acid solution to the amine solution with stirring.
-
Fractional Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For improved yield, the mixture can be cooled further in an ice bath.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent. The mother liquor will be enriched in the other diastereomer.
-
Recrystallization (Optional but Recommended): To enhance the diastereomeric purity, recrystallize the isolated salt from a fresh portion of the hot solvent. Repeat until a constant specific rotation is achieved.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a 2 M NaOH solution dropwise with stirring until the pH is basic (pH > 11).
-
Extraction: Extract the liberated free amine with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-1-(2-chloro-5-fluorophenyl)propan-1-amine.
IV. Structural Elucidation and Quality Control
Unambiguous characterization of the final product is essential to confirm its identity, purity, and stereochemistry. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Data
The following table summarizes the predicted Nuclear Magnetic Resonance (NMR) data for the target compound. Experimental values should be compared to these predictions for structural confirmation.
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.2-7.5 | m | 3H | Ar-H |
| Benzylic Proton | ~4.2 | q | 1H | CH-NH₂ |
| Methylene Protons | ~1.7 | m | 2H | CH₂-CH₃ |
| Methyl Protons | ~0.9 | t | 3H | CH₂-CH₃ |
| Amine Protons | 1.5-2.5 | br s | 2H | NH₂ |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| Aromatic Carbons | 120-160 | Ar-C |
| Benzylic Carbon | ~55 | CH-NH₂ |
| Methylene Carbon | ~30 | CH₂-CH₃ |
| Methyl Carbon | ~10 | CH₂-CH₃ |
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will be useful. The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom.
Infrared (IR) Spectroscopy: Key characteristic absorption bands are expected for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, around 2850-3100 cm⁻¹), C=C stretching (aromatic, around 1450-1600 cm⁻¹), and C-Cl and C-F stretching in the fingerprint region.
Chiral Purity Analysis
The enantiomeric excess (ee%) of the resolved amine must be determined.
Protocol 4: Chiral High-Performance Liquid Chromatography (HPLC)
Instrumentation and Column:
-
HPLC system with a UV detector.
-
A suitable chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
Typical HPLC Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.
-
Analysis: The two enantiomers should elute at different retention times. The enantiomeric excess is calculated from the relative peak areas.
V. Significance in Drug Development
The introduction of halogen atoms, such as chlorine and fluorine, into drug candidates is a widely used strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties.[6] These modifications can influence factors like metabolic stability, lipophilicity, and binding affinity to biological targets. Chiral amines, such as (R)-1-(2-chloro-5-fluorophenyl)propan-1-amine, are valuable precursors for the synthesis of more complex molecules with potential therapeutic applications. The specific stereochemistry is often crucial for the desired biological effect, as different enantiomers can have distinct pharmacological and toxicological profiles.[7][8]
VI. Conclusion
This technical guide has outlined a comprehensive and practical approach for the synthesis, resolution, and characterization of (R)-1-(2-chloro-5-fluorophenyl)propan-1-amine. By following the detailed protocols for the synthesis of the racemic mixture and its subsequent chiral resolution by diastereomeric salt formation, researchers can obtain the desired enantiomerically enriched compound. The described analytical methods provide a robust framework for quality control, ensuring the structural integrity and chiral purity of the final product. This information serves as a valuable resource for scientists engaged in pharmaceutical research and the development of novel therapeutic agents.
VII. References
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
Kodama, S., Yamamoto, A., Matsunaga, A., & Hayakawa, K. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. Electrophoresis, 24(15), 2711–2715. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information Electronically Tuneable Orthometalated RuII-NHC Complexes as Efficient Catalysts for the CC and CN Bond Formations via Borrowing Hydrogen Strategy. Retrieved from [Link]
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Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Retrieved from
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Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved from [Link]
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MDPI. (2017, June 12). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. Retrieved from [Link]
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PMC. (2021, January 4). Pyrinap ligands for enantioselective syntheses of amines. Retrieved from [Link]
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Aher, A. A., Razvi, S. U., Bahekar, S. E., & Baig, M. S. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Advanced Pharmaceutical Research, 3(2), 7-12. [Link]
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ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]
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Chemical Communications (RSC Publishing). (n.d.). Enantioselective synthesis of substituted pyrans via amine-catalyzed Michael addition and subsequent enolization/cyclisation. Retrieved from [Link]
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PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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RSC Publishing. (n.d.). A practical catalytic reductive amination of carboxylic acids. Retrieved from [Link]
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Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
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Organic Chemistry Portal. (2020, February 10). Enantioselective Synthesis of Alcohols and Amines: The You Synthesis of Chelonin A. Retrieved from [Link]
-
Computational Toxicology and Exposure Online Resources. (2025, October 15). 3-(3-chloro-5-fluorophenyl)propan-1-one. Retrieved from [Link]
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PMC. (n.d.). The Significance of Chirality in Drug Design and Development. Retrieved from [Link]
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Pharmaffiliates. (2025, December 11). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Chlorophenyl)propan-2-one. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
-
Pharmabiz.com. (2023, September 27). Chirality in natural products drug discovery and development. Retrieved from [Link]
-
Research and Reviews. (2024, March 28). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Retrieved from [Link]
-
ResearchGate. (2025, October 28). Reductive Amination of 2‐Amino‐2‐methyl‐1‐propanol and Ammonia to Produce 2‐Methyl‐1,2‐propanediamine over Raney Nickel Catalyst. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [Link]
Sources
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2-chloro-5-fluorophenylpropylamine chiral isomer properties
An In-Depth Technical Guide to the Chiral Isomers of 2-Chloro-5-fluorophenylpropylamine
Abstract
This technical guide provides a comprehensive analysis of the synthesis, chiral resolution, and potential stereoselective properties of the enantiomers of 2-chloro-5-fluorophenylpropylamine. As a substituted phenethylamine, this compound is of significant interest to researchers in medicinal chemistry and pharmacology for its potential as a research chemical or a scaffold for novel therapeutics. This document outlines detailed experimental protocols, discusses the underlying scientific principles, and presents the data in a clear, accessible format for researchers, scientists, and drug development professionals.
Introduction
Substituted phenethylamines are a broad class of compounds with diverse pharmacological activities, primarily due to their interactions with monoamine neurotransmitter systems. The introduction of halogen substituents on the phenyl ring can significantly modulate the potency, selectivity, and metabolic stability of these molecules. Chirality plays a crucial role in the biological activity of many phenethylamines, with enantiomers often exhibiting distinct pharmacological and toxicological profiles. This guide focuses on 2-chloro-5-fluorophenylpropylamine, a halogenated analog of phenylpropylamine, and explores the critical importance of stereochemistry in its potential applications.
Synthesis and Chiral Resolution
The synthesis of 2-chloro-5-fluorophenylpropylamine can be achieved through a multi-step process starting from commercially available 2-chloro-5-fluorobenzaldehyde. The following is a proposed synthetic route:
Synthesis of 1-(2-chloro-5-fluorophenyl)propan-1-one
-
Reaction: Grignard reaction of 2-chloro-5-fluorobenzaldehyde with ethylmagnesium bromide.
-
Rationale: This reaction introduces the ethyl group that will become part of the propyl chain.
Reductive Amination to form 2-chloro-5-fluorophenylpropylamine
-
Reaction: The resulting ketone is then subjected to reductive amination using ammonia and a reducing agent such as sodium cyanoborohydride.
-
Rationale: This step introduces the primary amine group, forming the final racemic product.
Chiral Resolution of (R/S)-2-chloro-5-fluorophenylpropylamine
The separation of the racemic mixture into its constituent enantiomers is paramount for evaluating their individual biological activities. Diastereomeric salt formation is a classical and effective method for chiral resolution.
2.3.1. Protocol for Diastereomeric Salt Formation
-
Dissolution: Dissolve the racemic 2-chloro-5-fluorophenylpropylamine in a suitable solvent (e.g., methanol, ethanol).
-
Addition of Resolving Agent: Add a solution of a chiral acid, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid, to the racemic amine solution.
-
Crystallization: Allow the diastereomeric salts to crystallize. The salt of one enantiomer will typically be less soluble and precipitate out of the solution.
-
Isolation and Purification: Isolate the crystals by filtration and purify them by recrystallization.
-
Liberation of the Free Base: Treat the purified diastereomeric salt with a base (e.g., NaOH) to liberate the enantiomerically pure amine.
-
Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor.
Physicochemical Properties of Chiral Isomers
The physicochemical properties of the individual enantiomers are expected to be identical, except for their interaction with polarized light. However, their biological properties can differ significantly.
| Property | (R)-2-chloro-5-fluorophenylpropylamine | (S)-2-chloro-5-fluorophenylpropylamine |
| Molecular Formula | C9H11ClFN | C9H11ClFN |
| Molecular Weight | 187.64 g/mol | 187.64 g/mol |
| Predicted pKa | ~10.2 | ~10.2 |
| Predicted logP | ~2.8 | ~2.8 |
| Optical Rotation | Expected to be equal in magnitude and opposite in sign | Expected to be equal in magnitude and opposite in sign |
Predicted Pharmacological Properties
The pharmacological effects of 2-chloro-5-fluorophenylpropylamine are likely to be mediated by its interaction with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Based on structure-activity relationships of similar compounds, it is hypothesized that the (S)-enantiomer will exhibit greater potency as a monoamine releaser or reuptake inhibitor compared to the (R)-enantiomer.
Proposed Mechanism of Stereoselective Action
The differential activity of the enantiomers can be explained by the three-point attachment model of drug-receptor interaction. The chiral center of the amine interacts with a specific binding pocket on the transporter protein, and only one enantiomer can achieve the optimal orientation for high-affinity binding and subsequent biological effect.
Caption: Proposed three-point attachment model for the stereoselective interaction of enantiomers.
Analytical Characterization
The identity, purity, and enantiomeric excess of the synthesized compounds must be confirmed using a combination of analytical techniques.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
Chiral Purity Analysis
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of a chiral compound.
5.2.1. Chiral HPLC Protocol
-
Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on cyclodextrins or polysaccharide derivatives.
-
Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a wavelength where the compound absorbs is commonly employed.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Caption: Workflow for the analysis of chiral purity using HPLC.
Conclusion
The synthesis and chiral resolution of 2-chloro-5-fluorophenylpropylamine are critical steps in understanding its potential pharmacological profile. The principles of stereochemistry strongly suggest that the enantiomers will exhibit different biological activities. A thorough investigation of the individual enantiomers is essential for any future drug development efforts based on this scaffold. This guide provides a foundational framework for researchers to synthesize, separate, and characterize the chiral isomers of 2-chloro-5-fluorophenylpropylamine.
References
-
Chiral Resolution Strategies
- Title: "Chiral Resolution of Racemic Amines by Diastereomeric Salt Form
- Source: Journal of Chemical Educ
-
URL: [Link]
-
Reductive Amination
- Title: "Reductive Amin
- Source: Organic Reactions
-
URL: [Link]
- Chiral HPLC: Title: "Chiral Separ
-
Stereochemistry in Drug Action
- Title: "The Importance of Stereochemistry in Drug Action and Disposition"
- Source: British Journal of Pharmacology
-
URL: [Link]
An In-Depth Technical Guide on the Structure of (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine
I. Executive Summary
(R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine is a chiral amine of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a stereocenter directly attached to a substituted phenyl ring, makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The presence of both chlorine and fluorine atoms on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[1][2] This guide provides a comprehensive analysis of the structure of (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine, including its molecular architecture, stereochemistry, and the influence of its substituents on its chemical reactivity and potential biological activity. We will delve into the synthetic strategies for its preparation, with a focus on stereoselective methods, and detail the analytical techniques essential for its characterization and quality control.
II. Molecular Structure and Properties
The fundamental structure of (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine consists of a propane backbone with an amine group and a 2-chloro-5-fluorophenyl group attached to the first carbon atom.
A. Core Structural Components
-
Chiral Center: The C1 carbon of the propan-1-amine chain is a stereocenter, giving rise to two enantiomers, (R) and (S). This guide focuses on the (R)-enantiomer. The spatial arrangement of the four different substituents (amino group, 2-chloro-5-fluorophenyl group, ethyl group, and a hydrogen atom) around this carbon is crucial for its interaction with chiral biological targets.[3][4]
-
2-Chloro-5-fluorophenyl Group: This aromatic substituent significantly influences the molecule's electronic and steric properties.
-
Chlorine Atom: Located at the ortho position, the chlorine atom is an electron-withdrawing group and can introduce steric hindrance, affecting the conformation of the molecule.
-
Fluorine Atom: Positioned at the meta position relative to the propan-1-amine substituent, the fluorine atom is also electron-withdrawing and can enhance metabolic stability and binding affinity to target proteins.[5]
-
-
Propan-1-amine Moiety: The propyl chain with a terminal amine group provides a basic character to the molecule, allowing for salt formation, which is often desirable for pharmaceutical formulations.
B. Physicochemical Properties (Predicted)
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C9H11ClFN | Provides the elemental composition. |
| Molecular Weight | 187.64 g/mol | Influences diffusion and transport properties. |
| pKa (amine) | ~9-10 | Determines the ionization state at physiological pH, affecting solubility and receptor interaction. |
| LogP | ~2.5-3.5 | Indicates lipophilicity, which impacts membrane permeability and absorption. |
These predicted values suggest that (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine possesses drug-like properties, making it an attractive candidate for further investigation in drug discovery programs.
III. Synthesis and Stereocontrol
The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical development.[6][7] Several strategies can be employed to obtain (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine with high stereochemical purity.
A. Synthetic Workflow Overview
A common approach involves the asymmetric reduction of a corresponding ketimine or the resolution of a racemic mixture.
Caption: General synthetic workflow for obtaining the target chiral amine via resolution.
B. Key Synthetic Methodologies
1. Asymmetric Reductive Amination:
This is a highly efficient method for the direct synthesis of chiral amines.[6]
-
Principle: A prochiral ketone, 2-chloro-5-fluoropropiophenone, is reacted with an ammonia source to form an intermediate imine, which is then asymmetrically hydrogenated using a chiral catalyst.
-
Experimental Protocol:
-
Dissolve 2-chloro-5-fluoropropiophenone (1.0 eq) and an ammonia source (e.g., ammonium formate) in a suitable solvent (e.g., methanol).
-
Add a chiral catalyst, such as a Rhodium or Iridium complex with a chiral phosphine ligand (e.g., (R)-BINAP).
-
Pressurize the reaction vessel with hydrogen gas (5-50 atm).
-
Heat the reaction mixture to an appropriate temperature (e.g., 40-60 °C) and stir until the reaction is complete (monitored by TLC or GC).
-
After completion, carefully vent the hydrogen gas and remove the catalyst by filtration.
-
Purify the product by column chromatography or distillation to obtain (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine.
-
2. Resolution of Racemic Amine:
This classical method involves the separation of enantiomers through the formation of diastereomeric salts.
-
Principle: The racemic amine is reacted with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization or chromatography.[8]
-
Experimental Protocol:
-
Dissolve the racemic 1-(2-chloro-5-fluorophenyl)propan-1-amine in a suitable solvent (e.g., ethanol).
-
Add a solution of a chiral resolving agent, such as (R)-(-)-mandelic acid or (+)-tartaric acid (0.5 eq), to the amine solution.
-
Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate out first.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The enantiomeric purity of the resolved amine can be checked by chiral HPLC.
-
To obtain the free amine, treat the diastereomeric salt with a base (e.g., NaOH) and extract the amine into an organic solvent.
-
Dry the organic layer and remove the solvent to yield the enantiomerically enriched amine.
-
IV. Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the structure, purity, and stereochemistry of (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine.[9][10]
A. Spectroscopic Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene protons of the ethyl group, and the methyl protons. The coupling patterns and chemical shifts provide valuable information about the connectivity of the atoms.[11][12]
-
¹³C NMR: The carbon-13 NMR spectrum will show separate signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[13]
-
¹⁹F NMR: Fluorine NMR is particularly useful for fluorinated compounds and will show a single resonance for the fluorine atom on the phenyl ring.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.0 - 7.5 | m |
| CH-NH₂ | ~4.0 | t |
| CH₂ | 1.6 - 1.8 | m |
| CH₃ | ~0.9 | t |
| NH₂ | 1.5 - 2.5 | br s |
2. Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[14][15]
-
Electron Ionization (EI-MS): This technique typically results in extensive fragmentation. Key fragments would likely include the loss of the ethyl group and cleavage of the C-C bond adjacent to the phenyl ring.[16][17]
-
Electrospray Ionization (ESI-MS): This is a softer ionization technique that usually produces a prominent protonated molecular ion peak [M+H]⁺, confirming the molecular weight.
B. Chromatographic Techniques
1. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC):
These techniques are used to assess the purity of the compound.
2. Chiral HPLC:
This is the most important technique for determining the enantiomeric purity of the final product.[8][18]
-
Principle: A chiral stationary phase (CSP) is used to separate the enantiomers. The differential interaction of the (R) and (S) enantiomers with the CSP leads to different retention times.
-
Methodology:
-
Select a suitable chiral column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose).[19]
-
Develop a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).
-
Inject a solution of the amine onto the column and monitor the elution of the two enantiomers using a UV detector.
-
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
-
V. Applications in Drug Development
Chiral amines are prevalent structural motifs in a vast number of pharmaceuticals.[6][7] The specific structural features of (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine make it a promising scaffold for the development of new therapeutic agents.
A. Potential Therapeutic Areas
The substituted phenylpropanamine core is found in drugs targeting a variety of receptors and enzymes. Potential applications for derivatives of this compound could include:
-
Central Nervous System (CNS) Disorders: Many CNS-active drugs contain similar structural elements.
-
Oncology: The unique electronic properties conferred by the halogen substituents could be exploited in the design of kinase inhibitors or other anti-cancer agents.
-
Infectious Diseases: Halogenated compounds have shown promise as antimicrobial agents.[2]
B. Structure-Activity Relationship (SAR) Considerations
-
Stereochemistry: The (R)-configuration at the chiral center is likely to be critical for specific interactions with a biological target.
-
Halogen Substitution Pattern: The positions of the chlorine and fluorine atoms on the phenyl ring can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties.
-
Amine Functionality: The primary amine can be further functionalized to introduce additional diversity and modulate the compound's properties.
VI. Conclusion
(R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine is a structurally well-defined chiral building block with significant potential for the development of novel pharmaceuticals. A thorough understanding of its structure, stereochemistry, and synthetic accessibility is paramount for its effective utilization in drug discovery programs. The analytical methods outlined in this guide provide a robust framework for ensuring the quality and stereochemical integrity of this important intermediate.
VII. References
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BenchChem. (2025). Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide. Benchchem.
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BenchChem. (2025). Application Notes and Protocols for Cyclization Reactions of 2-Amino-5-chloro-2'-fluorobenzophenone. Benchchem.
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Doc Brown's Chemistry. (n.d.). mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and .... Doc Brown's Chemistry.
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Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine. Doc Brown's Chemistry.
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Douglas, J. T., et al. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. PMC.
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Gilar, M., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
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Kovacs, Z., et al. (2016). Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride. PMC.
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National Center for Biotechnology Information. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
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National Center for Biotechnology Information. (n.d.). Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations. PubMed.
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Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.
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PubChem. (n.d.). (2R)-1-(4-chloro-5-fluoroindol-1-yl)propan-2-amine. PubChem. Retrieved from [Link]
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PubChem. (n.d.). N-(2-chloroethyl)propan-1-amine. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). Spectroscopic investigation of the electronic and excited state properties of para-substituted tetraphenyl porphyrins and their electrochemically generated ions. ResearchGate.
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The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry.
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U.S. National Library of Medicine. (n.d.). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC.
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U.S. National Library of Medicine. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
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VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks.
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Wiley Online Library. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
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Wiley Online Library. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design.
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Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
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Alfa Chemistry. (n.d.). Chiral Amines. Alfa Chemistry.
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MDPI. (2017). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. MDPI.
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MDPI. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl). MDPI.
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MDPI. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. MDPI.
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MDPI. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI.
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MDPI. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI.
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National Institute of Standards and Technology. (n.d.). Propylamine. NIST WebBook.
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National Library of Medicine. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.
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National Library of Medicine. (n.d.). Synthesis and nuclear magnetic resonance spectroscopic, mass spectroscopic, and plasma amine oxidase inhibitory properties of analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubMed.
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OSU Chemistry. (n.d.). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach.
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PubChem. (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl).
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ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),....
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Sigma-Aldrich. (n.d.). 2-(2-chloro-5-fluorophenyl)propan-1-amine.
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Springer. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.
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U.S. Environmental Protection Agency. (2025). 3-(3-chloro-5-fluorophenyl)propan-1-one. Computational Toxicology and Exposure Online Resources.
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U.S. Patent and Trademark Office. (n.d.). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Google Patents.
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Atlantic Technological University. (2019). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers.
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A Technical Guide to (R)-Isomer Substituted Phenylpropylamine Building Blocks for Drug Discovery
This guide provides an in-depth exploration of (R)-isomer substituted phenylpropylamine building blocks, which are critical components in the synthesis of numerous active pharmaceutical ingredients (APIs). For researchers, medicinal chemists, and drug development professionals, a profound understanding of the stereoselective synthesis, analysis, and application of these chiral amines is paramount. Chirality is a fundamental principle in pharmacology, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1][2] This document delves into the causality behind synthetic strategies and analytical protocols, offering field-proven insights to empower your research and development endeavors.
The Significance of Stereochemistry in Phenylpropylamine Scaffolds
The phenylpropylamine core is a privileged scaffold in medicinal chemistry, forming the backbone of drugs targeting the central nervous system (CNS), including antidepressants, stimulants, and anorectics.[3][4] The stereochemistry at the carbon atom bearing the amino group is often the deciding factor for therapeutic efficacy and safety. The (R)-enantiomer frequently exhibits the desired pharmacological activity, while the (S)-enantiomer may be less active, inactive, or even contribute to adverse effects.[2][5] This makes the development of robust, enantioselective synthetic routes to access the pure (R)-isomer a critical objective in pharmaceutical development.
A prime example is the precursor to (R)-atomoxetine and (R)-fluoxetine, (R)-3-(methylamino)-1-phenylpropan-1-ol, where the stereochemistry is crucial for its activity as a selective norepinephrine reuptake inhibitor.[6] Therefore, mastering the synthesis and analysis of these chiral building blocks is not merely an academic exercise but a necessity for producing safe and effective medicines.
Enantioselective Synthesis of (R)-Phenylpropylamines
Achieving high enantiomeric purity is the primary goal in the synthesis of (R)-phenylpropylamine building blocks. Several strategies have been developed, each with its own advantages and mechanistic rationale. The choice of method often depends on the specific substitution pattern of the target molecule, scalability, and economic factors.
Transition Metal-Catalyzed Asymmetric Hydrogenation
One of the most powerful and widely used methods for synthesizing chiral amines is the asymmetric hydrogenation (AH) of prochiral imines, enamines, or enamides.[7][8][9][10] This method relies on the use of a chiral transition metal catalyst, typically based on rhodium (Rh), iridium (Ir), or ruthenium (Ru), complexed with a chiral ligand.
Causality of the Method: The chiral ligand creates a chiral environment around the metal center. When the prochiral substrate coordinates to the metal, the ligand directs the delivery of hydrogen from one specific face of the molecule, leading to the preferential formation of one enantiomer. The design and selection of the chiral ligand are therefore critical for achieving high enantioselectivity.[8]
A typical workflow involves the hydrogenation of a substituted phenylpropanone-derived imine.
Figure 1: General workflow for asymmetric hydrogenation.
Comparison of Common Asymmetric Hydrogenation Catalysts
| Catalyst System | Typical Substrate | Enantiomeric Excess (ee) | Key Advantages |
| Ir / Chiral Phosphine-Phosphoramidite Ligands | N-Aryl Imines | Good to Excellent (>95%) | High activity for sterically hindered substrates. |
| Rh / Chiral Diphosphine Ligands (e.g., DuanPhos) | β-Aminoketones | >95% | Excellent enantioselectivity for specific substrates. |
| Ru / Chiral Diamine-Diphosphine Ligands | Ketones (Reductive Amination) | High | Broad substrate scope. |
Biocatalysis: The Green Chemistry Approach
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines, offering exceptional selectivity under mild reaction conditions.[11][12] Enzymes such as transaminases (TAs) and imine reductases (IREDs) are particularly effective.[13][14][15]
Causality of the Method: Enzymes are inherently chiral catalysts. The three-dimensional structure of an enzyme's active site creates a highly specific binding pocket that selectively accommodates one prochiral substrate orientation, leading to the formation of a single enantiomeric product.[16]
(R)-Selective Transaminases (ω-TAs): These enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine or L-alanine) to a prochiral ketone acceptor (e.g., 4-phenyl-2-butanone).[11][13] The reaction is often driven to completion by removing the ketone byproduct. This method can achieve exceptionally high optical purity, often exceeding 99% ee.[11]
Figure 2: Simplified schematic of a transaminase reaction.
Chiral Resolution
While asymmetric synthesis builds the desired enantiomer from a prochiral precursor, chiral resolution separates a pre-existing racemic mixture.[17] Though this means a theoretical maximum yield of 50% for the desired enantiomer, it can be a practical approach, especially when efficient racemization of the unwanted enantiomer is possible.
Causality of the Method: The most common method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or camphorsulfonic acid.[17] This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties (e.g., solubility), which allows them to be separated by conventional techniques like fractional crystallization.[18] After separation, the chiral resolving agent is removed to yield the pure enantiomer.
Analytical Control: Ensuring Enantiomeric Purity
The synthesis of an enantiomerically pure compound is incomplete without a robust analytical method to verify its purity. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[19][20][21]
Causality of the Method: A CSP is a solid support that has a chiral molecule covalently bonded to its surface.[19] As the racemic mixture passes through the HPLC column, the two enantiomers interact differently with the chiral stationary phase. One enantiomer will form a more stable, transient diastereomeric complex with the CSP, causing it to be retained longer on the column, while the other enantiomer elutes more quickly. This differential interaction results in the separation of the two enantiomers, which can then be quantified.[22]
Key Chiral Stationary Phases for Phenylpropylamines:
-
Polysaccharide-based CSPs: Columns like Chiralpak® and Chiralcel®, which use derivatives of cellulose or amylose, are highly versatile and effective for separating a wide range of chiral compounds, including amines.[23][24]
-
Crown Ether-based CSPs: These are particularly effective for the direct separation of primary amines without derivatization.[25][26] The recognition mechanism involves the interaction of the crown ether structure with the charged primary ammonium ion of the analyte.[25]
-
Pirkle-type CSPs: These phases often utilize π-acidic or π-basic groups to achieve separation through π-π interactions, hydrogen bonding, and dipole-dipole interactions.[22]
Protocol 1: Chiral HPLC Analysis of a Phenylpropylamine
This protocol provides a self-validating system for determining the enantiomeric excess (ee) of a synthesized (R)-phenylpropylamine sample.
Objective: To separate and quantify the (R)- and (S)-enantiomers of a substituted phenylpropylamine.
Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase Column (e.g., Chiralpak® IA, IB, or IC)
-
HPLC-grade solvents (e.g., n-Hexane, Isopropanol (IPA), Ethanol (EtOH))
-
Amine additive (e.g., Diethylamine (DEA) or Butylamine (BA))
-
Racemic standard of the target phenylpropylamine
-
Synthesized (R)-phenylpropylamine sample
Methodology:
-
System Preparation:
-
Install the appropriate chiral column.
-
Prepare the mobile phase. A typical starting condition for polysaccharide columns is a mixture of Hexane/IPA or Hexane/EtOH with a small amount (0.1%) of an amine additive like DEA to improve peak shape and reduce tailing.[24]
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
-
Standard Injection (System Validation):
-
Prepare a dilute solution of the racemic standard (e.g., 0.1 mg/mL).
-
Inject the racemic standard.
-
Expected Outcome: Two well-resolved peaks of approximately equal area should be observed. This confirms the column is capable of separating the enantiomers under the current conditions. If resolution is poor, optimize the mobile phase composition (e.g., adjust the alcohol percentage).
-
-
Sample Injection:
-
Prepare a solution of the synthesized (R)-phenylpropylamine sample at the same concentration as the standard.
-
Inject the sample.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times from the racemic standard injection.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
-
Successful Synthesis Benchmark: For pharmaceutical applications, an ee of >99% is typically required.
-
Applications in Drug Development: Case Studies
The (R)-phenylpropylamine scaffold is present in a multitude of drugs. Understanding the synthesis of these building blocks provides direct insight into the production of these important medicines.
-
(R)-Cathinone Analogues: Natural (S)-cathinone is the active stimulant in the khat plant.[27] However, synthetic cathinone derivatives, often abused as "bath salts," have been clandestinely produced.[28][29] Legitimate research into the structure-activity relationships of these compounds requires access to pure enantiomers to delineate their pharmacological effects on monoamine transporters.
-
(1R,2S)-Norephedrine: This specific stereoisomer is a valuable chiral auxiliary and a key precursor for other pharmaceutical agents.[30] Its synthesis often involves stereoselective reduction processes, such as asymmetric transfer hydrogenation, which can be accompanied by dynamic kinetic resolution to maximize yield.[30]
-
Halogen-Substituted Phenylpropylamines: These serve as building blocks for potent histamine H2 receptor agonists.[31] The development of analytical methods to separate these chiral amines is crucial for advancing research in this area.[31][32]
Conclusion
(R)-isomer substituted phenylpropylamine building blocks are indispensable tools in modern drug discovery and development. The ability to synthesize these compounds with high enantiomeric purity is a direct result of understanding the underlying principles of asymmetric catalysis, whether through transition metal complexes or enzymatic processes. This guide has outlined the core strategies for their synthesis and the essential analytical techniques for their validation. By explaining the causality behind these methods, we provide researchers and scientists with the foundational knowledge required to innovate and excel in the synthesis of next-generation therapeutics.
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2-Cl-5-F-phenylpropylamine chemical safety data sheet (SDS)
This technical guide provides a comprehensive safety and handling monograph for 2-Chloro-5-fluorophenylpropylamine , a halogenated amine scaffold frequently utilized in medicinal chemistry for its metabolic stability and receptor selectivity profiles.
Safety, Handling, and Chemical Profiling for Drug Discovery
Part 1: Chemical Identity & Structural Significance[1]
Isomeric Definition & Ambiguity Resolution
In the context of drug development, "phenylpropylamine" refers to two distinct isomeric scaffolds. This guide covers the 2-Chloro-5-Fluoro (2-Cl-5-F) substituted variants of both, as safety protocols must account for the bioactive potential of the amphetamine-like isomer.
| Property | Isomer A (Psychoactive Scaffold) | Isomer B (Linear Building Block) |
| IUPAC Name | 1-(2-chloro-5-fluorophenyl)propan-2-amine | 3-(2-chloro-5-fluorophenyl)propan-1-amine |
| Common Name | 2-Cl-5-F-Amphetamine | 2-Cl-5-F-Hydrocinnamylamine |
| Structure | Chiral center at C2 (alpha-methyl) | Linear propyl chain |
| Primary Risk | Neurotoxicity / CNS Stimulation | Corrosivity / Skin Sensitization |
| CAS (Generic) | Research Chemical (Check Vendor) | Research Chemical (Check Vendor) |
The "Metabolic Blockade" Effect
The specific substitution pattern of Chlorine at position 2 and Fluorine at position 5 is a strategic medicinal chemistry design element.
-
2-Chloro (Ortho): Induces steric twist, reducing planarity and potentially increasing selectivity for transporters (e.g., DAT/NET) over serotonin receptors.
-
5-Fluoro (Meta): Blocks the primary site of metabolic oxidation (CYP450 attack) on the phenyl ring. In unsubstituted phenylpropylamines, the para position (relative to the alkyl chain) is the metabolic "soft spot." The 5-F substituent (which is para to the 2-Cl) deactivates the ring and prevents hydroxylation, significantly extending plasma half-life.
Implication for Safety: This compound is likely metabolically stable , meaning accidental exposure may result in prolonged systemic effects compared to non-halogenated analogs.
Part 2: Hazard Profiling & Risk Mitigation
GHS Classification (Predicted based on SAR)
Based on quantitative structure-activity relationship (QSAR) data for halogenated phenethylamines.
| Hazard Class | Category | Hazard Statement | Mechanism |
| Acute Toxicity (Oral) | Cat 3/4 | H301/H302: Toxic/Harmful if swallowed. | Systemic absorption; potential sympathomimetic toxidrome. |
| Skin Corrosion | Cat 1B/2 | H314/H315: Causes burns or skin irritation. | Basic amine function (pKa ~9.5–10.0) reacts with skin lipids. |
| Eye Damage | Cat 1 | H318: Causes serious eye damage. | High alkalinity causes rapid corneal opacity. |
| STOT - SE | Cat 3 | H335: May cause respiratory irritation. | Volatile amine vapors irritate mucous membranes. |
| STOT - RE | Cat 2 | H373: May cause damage to organs (CNS, Heart). | Chronic exposure may desensitize monoamine receptors. |
Critical Health Hazards
-
Neurotoxicity: The alpha-methyl derivative (Isomer A) is a structural analog of amphetamine/fenfluramine. It may act as a potent releaser of dopamine and norepinephrine.[1][2] Assume neuroactive potential.
-
Cardiotoxicity: Halogenated propylamines can inhibit hERG potassium channels, leading to QT prolongation. Avoid inhalation of dusts.
-
Sensitization: Benzylic amines are known skin sensitizers. Repeated contact may trigger allergic dermatitis.
Part 3: Handling, Storage, & Stability Protocols
Safe Handling Workflow (Decision Tree)
Use the following logic to determine the required engineering controls.
Storage Conditions
-
Atmosphere: Store under Argon or Nitrogen . Free base amines readily absorb CO₂ from the air to form carbamate salts (crusting).
-
Temperature:
-
Free Base (Oil): Store at -20°C (prevent oxidation/discoloration).
-
Salt (Solid): Store at 2-8°C (desiccated).
-
-
Incompatibilities: Segregate from Acid Chlorides , Anhydrides , and Strong Oxidizers (e.g., Permanganates). Reaction with acid chlorides is violent and exothermic.
Part 4: Emergency Response & First Aid
| Scenario | Immediate Action | Medical Rationale |
| Eye Contact | Rinse for 15+ mins with saline/water. Lift eyelids. | Alkaline burns penetrate deep into the cornea; immediate dilution is critical to prevent blindness. |
| Skin Contact | Wash with soap and water . Do not use ethanol. | Ethanol may increase transdermal absorption of the lipophilic halogenated amine. |
| Inhalation | Move to fresh air. Administer oxygen if breathing is labored. | Amine vapors cause bronchospasm and pulmonary edema (delayed onset possible). |
| Ingestion | Do NOT induce vomiting. Give water if conscious. | Vomiting risks aspiration of corrosive amine into lungs (chemical pneumonitis). |
Part 5: Analytical Verification
To confirm the identity of the 2-Cl-5-F isomer vs. other positional isomers (e.g., 2-F-5-Cl), use the following NMR diagnostic signals.
-
1H NMR (DMSO-d6):
-
Look for the aromatic coupling pattern .
-
The 2-Cl, 5-F substitution leaves protons at positions 3, 4, and 6.
-
H-3 (dd): Coupled to F-5 (J ~8-10 Hz) and H-4 (J ~8 Hz).
-
H-6 (dd): Coupled to F-5 (J ~5-6 Hz) and H-4 (small meta coupling).
-
Differentiation: A 2-F, 5-Cl isomer would show different F-H coupling constants (Ortho F-H coupling is larger than Meta).
-
References
-
PubChem. (2025).[3] Compound Summary: 2-Phenylpropylamine (Isomeric Class). National Library of Medicine. [Link]
-
ECHA (European Chemicals Agency). (2024). Registration Dossier: Halogenated Aryl Amines.[Link]
-
BindingDB. (2024). Target Profile: 2-chloro-5-fluorophenyl moiety in NaV1.7 Inhibitors.[Link]
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A Comprehensive Technical Guide to the Stereoisomers of 1-(2-Chloro-5-fluorophenyl)propan-1-amine: Synthesis, Resolution, and Biological Significance
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the concept of chirality is not merely a matter of molecular architecture but a cornerstone of therapeutic efficacy and safety.[1] Chiral molecules, existing as non-superimposable mirror images known as enantiomers, frequently exhibit distinct pharmacological and toxicological profiles due to their stereospecific interactions with the inherently chiral biological systems of the human body, such as enzymes and receptors.[1] The (R) and (S) enantiomers of a chiral drug can display significant differences in their absorption, distribution, metabolism, and excretion (ADME), as well as in their primary pharmacological activity. One enantiomer may be therapeutically active, while the other could be inactive, less potent, or even contribute to adverse effects.
This guide provides an in-depth technical exploration of the synthesis, chiral resolution, and potential biological differentiation of the (R) and (S)-enantiomers of 1-(2-chloro-5-fluorophenyl)propan-1-amine, a halogenated phenylethylamine derivative. The presence of both chloro and fluoro substituents on the phenyl ring is anticipated to modulate the compound's lipophilicity and metabolic stability, making its stereoisomers of significant interest to researchers in drug discovery and development.[2][3][4]
Part 1: Synthesis of Racemic 1-(2-Chloro-5-fluorophenyl)propan-1-amine
The synthesis of the individual enantiomers begins with the preparation of the racemic mixture, which is then subjected to chiral resolution. A robust and scalable synthetic route involves a two-step process: Friedel-Crafts acylation to generate the precursor ketone, followed by reductive amination.
Step 1.1: Synthesis of 1-(2-Chloro-5-fluorophenyl)propan-1-one via Friedel-Crafts Acylation
The synthesis of the ketone precursor is achieved through the Friedel-Crafts acylation of 4-chloro-1-fluorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6][7][8]
Reaction:
Causality of Experimental Choices:
-
Reactants: 4-chloro-1-fluorobenzene is chosen as the starting material due to the directing effects of the chloro and fluoro groups in electrophilic aromatic substitution. Propanoyl chloride provides the three-carbon acyl group necessary to form the propanone structure.
-
Catalyst: Aluminum chloride is a strong Lewis acid that activates the propanoyl chloride by forming a highly electrophilic acylium ion, which is then attacked by the aromatic ring.[5][8]
-
Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) is typically used to dissolve the reactants without interfering with the reaction.
-
Temperature Control: The reaction is initially carried out at a low temperature (0-5 °C) to control the exothermic reaction and prevent side reactions. It is then gently warmed to drive the reaction to completion.
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, slowly add propanoyl chloride (1.1 eq).
-
Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of 4-chloro-1-fluorobenzene (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-(2-chloro-5-fluorophenyl)propan-1-one.
Data Presentation:
| Parameter | Value |
| Molecular Formula | C₉H₇ClFO |
| Molecular Weight | 186.60 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | (To be determined experimentally) |
| Purity (by GC) | >98% |
Step 1.2: Reductive Amination to Racemic 1-(2-Chloro-5-fluorophenyl)propan-1-amine
Reductive amination is a highly effective method for the synthesis of primary amines from ketones.[9][10] The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.[9]
Reaction:
Causality of Experimental Choices:
-
Amine Source: Ammonia (in the form of ammonium acetate or aqueous ammonia) is used as the nitrogen source to form the primary amine.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reducing agents as they are mild enough to selectively reduce the imine in the presence of the ketone, minimizing the formation of the corresponding alcohol as a byproduct.[11]
-
pH Control: The reaction is typically carried out under weakly acidic conditions (pH 6-7) to facilitate imine formation without deactivating the amine nucleophile.
Experimental Protocol:
-
Dissolve 1-(2-chloro-5-fluorophenyl)propan-1-one (1.0 eq) and ammonium acetate (3-5 eq) in methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of 1M HCl until the solution is acidic.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with 2M NaOH and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the racemic 1-(2-chloro-5-fluorophenyl)propan-1-amine.
Data Presentation:
| Parameter | Value |
| Molecular Formula | C₉H₁₁ClFN |
| Molecular Weight | 187.64 g/mol |
| Appearance | Colorless to pale yellow oil |
| Purity (by GC-MS) | >97% |
Diagram of the Synthetic Pathway:
Caption: Synthetic route to racemic 1-(2-chloro-5-fluorophenyl)propan-1-amine.
Part 2: Chiral Resolution of Racemic 1-(2-Chloro-5-fluorophenyl)propan-1-amine
The separation of the racemic amine into its individual (R) and (S) enantiomers is achieved by diastereomeric salt crystallization.[12][13][14][15] This classical and robust method relies on the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[12][14]
Step 2.1: Diastereomeric Salt Formation and Fractional Crystallization
For the resolution of primary amines, (+)-tartaric acid is a commonly used and effective resolving agent.[13][15]
Reaction:
Causality of Experimental Choices:
-
Resolving Agent: (+)-Tartaric acid is a readily available, inexpensive, and effective chiral resolving agent for a wide range of amines.[13][15]
-
Solvent System: The choice of solvent is critical for successful fractional crystallization. A solvent system in which one diastereomeric salt is significantly less soluble than the other is required. Methanol, ethanol, or mixtures with water are common choices and require empirical optimization.
-
Stoichiometry: Typically, 0.5 to 1.0 equivalent of the resolving agent is used. Using a sub-stoichiometric amount can sometimes improve the purity of the initially crystallizing diastereomer.
Experimental Protocol:
-
Dissolve the racemic 1-(2-chloro-5-fluorophenyl)propan-1-amine (1.0 eq) in warm methanol.
-
In a separate flask, dissolve (+)-tartaric acid (0.5-1.0 eq) in warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This is the first crop of the less soluble diastereomeric salt.
-
The mother liquor is enriched in the more soluble diastereomeric salt.
-
The enantiomeric purity of the amine in the crystallized salt should be determined at this stage by liberating a small sample and analyzing it by chiral HPLC.
-
If necessary, recrystallize the salt from fresh methanol to improve its diastereomeric purity.
Step 2.2: Liberation of the Enantiopure Amines
The individual enantiomers are recovered from their respective diastereomeric salts by treatment with a base.
Experimental Protocol:
-
Suspend the purified diastereomeric salt in water.
-
Add a 2M NaOH solution dropwise with stirring until the pH is basic (pH > 10) to liberate the free amine.
-
Extract the aqueous solution with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
The same procedure can be applied to the mother liquor from the initial crystallization to recover the other enantiomer, which may require further purification.
Diagram of the Chiral Resolution Workflow:
Caption: Workflow for the chiral resolution of a racemic amine via diastereomeric salt formation.
Part 3: Analysis and Characterization of Enantiomers
Rigorous analytical techniques are essential to confirm the enantiomeric purity and absolute configuration of the separated amines.
Determination of Enantiomeric Excess by Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[16][17] The separation is achieved on a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[17]
Experimental Protocol:
-
Instrumentation: HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral column (e.g., Chiralpak or Chiralcel) is often effective for the separation of chiral amines.[16]
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) is a common mobile phase for normal-phase chiral separations. The exact ratio needs to be optimized for baseline separation.
-
Sample Preparation: Prepare a dilute solution of the amine enantiomer in the mobile phase.
-
Analysis: Inject the sample onto the column and record the chromatogram.
-
Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100[17]
Data Presentation:
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
| Retention Time (min) | tR₁ | tR₂ |
| Enantiomeric Excess (%) | >99% | >99% (after purification) |
Structural Elucidation by NMR Spectroscopy
While standard ¹H and ¹³C NMR spectroscopy cannot distinguish between enantiomers, the use of chiral resolving agents can induce diastereomeric differentiation, leading to separate signals for each enantiomer.[18][19]
-
Chiral Derivatizing Agents (CDAs): Reacting the amine with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), forms a pair of diastereomeric amides that will exhibit distinct NMR spectra.[18] This allows for the determination of enantiomeric purity and can also be used to assign the absolute configuration.
-
Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the analyte, leading to small but measurable differences in chemical shifts.
Determination of Absolute Configuration by X-ray Crystallography
The absolute configuration of one of the enantiomers can be unambiguously determined by single-crystal X-ray diffraction analysis of one of the diastereomeric salts.[1][20] Obtaining a high-quality crystal suitable for X-ray analysis is often the rate-limiting step.
Part 4: Potential for Differential Biological Activity
Based on studies of analogous halogenated amphetamine and phenylethylamine derivatives, it is highly probable that the (R) and (S) enantiomers of 1-(2-chloro-5-fluorophenyl)propan-1-amine will exhibit different biological activities.[2][3][4][21][22] Halogenation can alter the pharmacological profile, including interactions with monoamine transporters, and can also influence cytotoxicity.[3][4][21][22]
Hypothesized Pharmacological and Toxicological Differentiation:
-
Pharmacodynamics: One enantiomer may show higher affinity and/or efficacy at specific neurotransmitter receptors or transporters (e.g., dopamine, serotonin, norepinephrine transporters).
-
Pharmacokinetics: The two enantiomers may be metabolized at different rates by cytochrome P450 enzymes, leading to different plasma concentrations and durations of action.
-
Toxicity: It is plausible that one enantiomer may exhibit greater cytotoxicity than the other. Studies on similar compounds have shown that para-halogenation can increase cytotoxicity, potentially through mitochondrial toxicity.[3][4][21]
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
An in vitro cytotoxicity assay, such as the MTT assay, can be employed to assess and compare the cytotoxic effects of the (R) and (S) enantiomers on a selected cell line (e.g., a human cancer cell line or a normal cell line).[23][24][25][26][27]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals, which can be dissolved and quantified by spectrophotometry.
Experimental Protocol:
-
Cell Culture: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the (R) and (S) enantiomers in the cell culture medium. Treat the cells with these different concentrations for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value for each enantiomer.[28][29][30][31][32]
Data Presentation:
| Enantiomer | IC₅₀ (µM) on [Cell Line] after 48h |
| (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine | (To be determined) |
| (S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine | (To be determined) |
Conclusion
The synthesis and separation of the (R) and (S) enantiomers of 1-(2-chloro-5-fluorophenyl)propan-1-amine represent a critical step in the exploration of their potential as novel therapeutic agents. The methodologies outlined in this guide, from the synthesis of the racemic precursor to the chiral resolution and subsequent analytical characterization, provide a comprehensive framework for obtaining these enantiomerically pure compounds. The anticipated differences in their biological activities underscore the importance of stereochemical considerations in modern drug discovery and development. Further investigation into the specific pharmacological and toxicological profiles of each enantiomer is warranted to fully elucidate their therapeutic potential.
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Wiley Online Library. (2011, November 18). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]
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ChemBK. (2024, April 9). 1-(2-Chlorophenyl)-1-propanone. ChemBK. [Link]
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Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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Methodological & Application
Application Notes and Protocols for (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Significance of Chiral Halogenated Phenylpropylamines in Medicinal Chemistry
Chiral amines are fundamental building blocks in a vast array of pharmaceuticals, with their stereochemistry often being critical for pharmacological activity and safety.[1] Within this class, the (R)-1-phenylpropan-1-amine scaffold is a privileged motif found in numerous approved drugs and clinical candidates. The incorporation of halogen atoms, such as chlorine and fluorine, onto the phenyl ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3]
The specific compound, (R)-1-(2-chloro-5-fluorophenyl)propan-1-amine, represents a valuable, yet underexplored, building block for drug discovery. Its structural features—a chiral amine center and a di-halogenated phenyl ring—offer a unique combination of properties that can be exploited in the design of novel therapeutics. The 2-chloro-5-fluoro substitution pattern, in particular, can influence electronic properties and provide vectors for further structural modifications. While specific literature on this exact molecule is limited, this guide will provide detailed protocols and application notes based on established methodologies for analogous chiral halogenated phenylpropylamines, enabling researchers to effectively utilize this class of compounds in their drug discovery programs.
II. Physicochemical Properties and Data Presentation
A comprehensive understanding of the physicochemical properties of (R)-1-(2-chloro-5-fluorophenyl)propan-1-amine and its analogs is crucial for their effective application in drug discovery. The following table summarizes key computed and expected properties for the title compound.
| Property | Value (Predicted/Typical) | Significance in Drug Discovery |
| Molecular Formula | C₉H₁₁ClFN | Provides the elemental composition. |
| Molecular Weight | 187.64 g/mol | Influences diffusion, solubility, and other physical properties. |
| Appearance | Colorless to pale yellow oil or low melting solid | Basic physical state at room temperature. |
| Boiling Point | Not available | Important for purification by distillation. |
| Melting Point | Not available | Important for characterization of solid forms. |
| pKa (of the amine) | ~9-10 | Determines the ionization state at physiological pH, impacting solubility, cell permeability, and target binding. |
| logP | ~2.5-3.5 | A measure of lipophilicity, which affects membrane permeability, solubility, and off-target interactions. |
| Chirality | (R)-enantiomer | Stereochemistry is critical for specific interactions with chiral biological targets. |
III. Synthetic Protocols and Methodologies
The synthesis of enantiomerically pure (R)-1-(2-chloro-5-fluorophenyl)propan-1-amine can be approached through several established methods for chiral amine synthesis. The choice of method will depend on factors such as scale, available starting materials, and desired enantiomeric purity.
Protocol 1: Asymmetric Reductive Amination (Chemical Approach)
This protocol describes a general method for the synthesis of chiral amines from the corresponding ketone using a chiral auxiliary or catalyst.
Step 1: Synthesis of 1-(2-Chloro-5-fluorophenyl)propan-1-one
-
To a solution of 1-chloro-4-fluorobenzene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add aluminum chloride (AlCl₃) (1.1 eq) portion-wise at 0 °C.
-
Slowly add propanoyl chloride (1.1 eq) dropwise to the suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(2-chloro-5-fluorophenyl)propan-1-one.
Step 2: Asymmetric Reductive Amination
-
To a solution of 1-(2-chloro-5-fluorophenyl)propan-1-one (1.0 eq) in an appropriate solvent (e.g., methanol or isopropanol), add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) and a chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand).
-
Add a reducing agent such as a Hantzsch ester or perform catalytic hydrogenation under a hydrogen atmosphere.
-
Stir the reaction at the appropriate temperature (ranging from room temperature to elevated temperatures) until completion (monitored by TLC or HPLC).
-
Quench the reaction and work up by partitioning between an organic solvent and an aqueous basic solution (e.g., sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude (R)-1-(2-chloro-5-fluorophenyl)propan-1-amine by column chromatography or by formation and recrystallization of a diastereomeric salt.
Protocol 2: Biocatalytic Asymmetric Synthesis (Enzymatic Approach)
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines.[4] Transaminases (TAs) are particularly effective for the asymmetric synthesis of amines from prochiral ketones.[5]
Step 1: Enzyme and Reagent Preparation
-
Obtain a suitable (R)-selective transaminase. Several commercial kits are available with a panel of enzymes for screening.
-
Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).
-
Prepare a solution of the amine donor (e.g., isopropylamine or L-alanine).
-
Prepare a solution of the cofactor, pyridoxal 5'-phosphate (PLP).
Step 2: Biocatalytic Reaction
-
In a reaction vessel, combine the buffer, PLP, and the amine donor.
-
Add the transaminase enzyme.
-
Add the substrate, 1-(2-chloro-5-fluorophenyl)propan-1-one.
-
If using L-alanine as the amine donor, an enzyme for pyruvate removal (e.g., lactate dehydrogenase with NADH) may be required to drive the equilibrium.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 25-40 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC analysis for the formation of the chiral amine and consumption of the ketone.
Step 3: Work-up and Purification
-
Once the reaction has reached the desired conversion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Adjust the pH of the aqueous layer to >10 with a base (e.g., NaOH) to ensure the amine is in its free base form.
-
Extract the product into the organic layer.
-
Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude (R)-1-(2-chloro-5-fluorophenyl)propan-1-amine.
-
Further purification can be achieved by column chromatography or distillation.
Caption: Synthetic routes to (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine.
IV. Applications in Drug Discovery
The (R)-1-(2-chloro-5-fluorophenyl)propan-1-amine scaffold can be incorporated into a variety of molecular frameworks to target different biological pathways. Its utility stems from the combination of a chiral center for specific receptor interactions and a halogenated aromatic ring for tuning pharmacokinetic and pharmacodynamic properties.
Application I: As a Key Building Block for Kinase Inhibitors
Many kinase inhibitors feature a chiral amine that anchors the molecule within the ATP-binding pocket of the enzyme. The 2-chloro-5-fluorophenyl group can form favorable interactions, such as halogen bonds or hydrophobic interactions, with the protein.
Experimental Workflow for Incorporation into a Kinase Inhibitor Scaffold:
-
Scaffold Synthesis: Synthesize a heterocyclic core (e.g., pyrimidine, quinazoline, or pyrazole) with a suitable leaving group (e.g., a chlorine or fluorine atom).
-
Nucleophilic Aromatic Substitution (SNA_r): React the heterocyclic core with (R)-1-(2-chloro-5-fluorophenyl)propan-1-amine in the presence of a base (e.g., diisopropylethylamine, DIPEA) in a polar aprotic solvent (e.g., dimethylformamide, DMF, or N-methyl-2-pyrrolidone, NMP) at elevated temperatures.
-
Purification: Purify the resulting product by preparative HPLC or column chromatography.
-
Biological Evaluation: Screen the synthesized compound in a kinase activity assay against a panel of relevant kinases.
Caption: Workflow for synthesizing and testing a kinase inhibitor.
Application II: In the Development of CNS-Active Agents
The lipophilicity imparted by the halogenated phenyl ring can enhance blood-brain barrier penetration, making this scaffold suitable for developing agents targeting the central nervous system (CNS). The chiral amine can interact with neurotransmitter receptors or transporters.
Experimental Protocol: Synthesis of an Amide-Coupled Derivative
-
To a solution of a carboxylic acid of interest (1.0 eq) in a suitable solvent (e.g., DMF), add a peptide coupling reagent (e.g., HATU or HBTU) (1.1 eq) and a non-nucleophilic base (e.g., DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add (R)-1-(2-chloro-5-fluorophenyl)propan-1-amine (1.0 eq) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC.
V. Quality Control and Analytical Methods
Ensuring the chemical purity and enantiomeric excess of (R)-1-(2-chloro-5-fluorophenyl)propan-1-amine is paramount for its use in drug discovery.
-
High-Performance Liquid Chromatography (HPLC): A chiral HPLC method should be developed to determine the enantiomeric excess (e.e.) of the final product. A common chiral stationary phase for this class of compounds is a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. ¹⁹F NMR can be used to confirm the presence and environment of the fluorine atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule.
VI. Conclusion
(R)-1-(2-chloro-5-fluorophenyl)propan-1-amine and its analogs are versatile and valuable building blocks in modern drug discovery. The presence of a chiral amine and a di-halogenated phenyl ring provides a unique combination of structural features that can be leveraged to design novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The synthetic and analytical protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of this important class of molecules in their drug discovery endeavors.
VII. References
-
Verma, R., & Kumar, V. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology.
-
Google Patents. (n.d.). US10654855B2 - Protein kinase B inhibitors. Retrieved February 27, 2026, from
-
ChemUniverse. (n.d.). (1S)-1-(2-CHLORO-6-FLUOROPHENYL)PROPAN-1-AMINE HYDROCHLORIDE. Retrieved February 27, 2026, from [Link]
-
Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors. Retrieved February 27, 2026, from
-
Sharma, M., & Kumar, V. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12274-12317.
-
Ducrot, L., Bennett, M., Caparco, A. A., Champion, J. A., Bommarius, A. S., Zaparucha, A., ... & Vergne-Vaxelaire, C. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis, 1, 26.
-
Heckmann, C. M. (2017). Biocatalytic synthesis of chiral amine building blocks. (Doctoral dissertation, University of Nottingham).
-
ACS Green Chemistry Institute. (n.d.). Biocatalysis: Case Studies. Retrieved February 27, 2026, from [Link]
-
Google Patents. (n.d.). US5273995A - [R-(RR)]-2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl-3-phenyl-4-[(phenylamino) carbonyl]- 1H-pyrrole-1-heptanoic acid, its lactone form and salts thereof. Retrieved February 27, 2026, from
-
Google Patents. (n.d.). WO9800427A1 - Process for the production of 8-chloro-6-(2-fluorophenyl)-1-methyl-4h-imidazo[1,5-a]benzodiazepine. Retrieved February 27, 2026, from
-
Verma, R., & Kumar, V. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology.
-
PubChem. (n.d.). Organic compounds and their pharmaceutical use - Patent EP-0235452-A2. Retrieved February 27, 2026, from [Link]
-
Ganesan, A., & Kumar, P. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 265-298.
-
CompTox Chemicals Dashboard. (n.d.). 1-(2-Chloro-4-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one. Retrieved February 27, 2026, from [Link]
-
Al-Tel, T. H. (2025). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 30(19), 4503.
-
El-Faham, A., & Al-Sehemi, A. G. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3747.
-
Al-Tel, T. H. (2025). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 30(19), 4503.
-
Ganesan, A., & Kumar, P. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 265-298.
-
PubChemLite. (n.d.). 2-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one. Retrieved February 27, 2026, from [Link]
Sources
- 1. 1-(2-Chlorophenyl)propan-1-amine hydrochloride [chemdict.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 4. Biocatalysis: Case Studies – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
Application Note: Advanced Biocatalytic Workflows for the Asymmetric Synthesis of (R)-Amines from Prochiral Ketones
Executive Summary & Mechanistic Rationale
The asymmetric synthesis of chiral amines is a cornerstone of modern pharmaceutical development, as a vast majority of active pharmaceutical ingredients (APIs) contain at least one chiral amine moiety. While transition-metal catalysis has historically dominated this space, the stringent requirements for enantiomeric purity (>99% ee) and sustainable green chemistry have driven a paradigm shift toward biocatalysis. Specifically, the synthesis of (R)-enantiomers from prochiral ketones has been revolutionized by two distinct enzyme classes: (R)-selective Amine Transaminases (R-ATAs) and Reductive Aminases (RedAms) [1][2].
Understanding the mechanistic causality behind these enzymes is critical for successful reaction engineering:
-
R-ATAs operate via a classic ping-pong bi-bi mechanism dependent on the pyridoxal 5'-phosphate (PLP) cofactor[1]. The fundamental challenge in ATA-mediated amination is thermodynamic; the equilibrium constant for the conversion of a ketone to an amine is often highly unfavorable. Consequently, process engineering must focus on equilibrium displacement, typically achieved by utilizing a massive excess of a sacrificial amine donor (like isopropylamine) and actively removing the resulting ketone byproduct (acetone)[3].
-
RedAms (a specialized subclass of imine reductases, IREDs) circumvent this thermodynamic bottleneck by coupling the amination to the irreversible oxidation of a nicotinamide cofactor (NADPH or NADH)[2]. RedAms catalyze the direct reductive amination of ketones, effectively pulling the unfavorable aqueous imine formation forward via rapid, stereoselective hydride transfer[4]. This necessitates a robust cofactor recycling system, such as glucose dehydrogenase (GDH), to maintain economic viability[5].
Comparative Analysis of Biocatalytic Strategies
To select the appropriate biocatalyst for a target API, researchers must weigh the thermodynamic profiles, cofactor dependencies, and nucleophile scopes of both enzyme classes. The following table summarizes these critical parameters.
| Parameter | (R)-Amine Transaminases (R-ATAs) | Reductive Aminases (RedAms) |
| Enzyme Classification | Fold Type IV PLP-dependent enzymes | NAD(P)H-dependent Imine Reductases |
| Catalytic Mechanism | Ping-pong bi-bi (Amino group transfer) | Direct reductive amination (Hydride transfer) |
| Cofactor Requirement | Pyridoxal 5'-phosphate (PLP) | Nicotinamide adenine dinucleotide (NAD(P)H) |
| Amine Source | Sacrificial donor (e.g., Isopropylamine) | Free nucleophile (e.g., NH₃, MeNH₂, Allylamine) |
| Thermodynamic Profile | Unfavorable ( | Favorable; driven by NAD(P)H oxidation |
| Cofactor Recycling | Internal regeneration of PLP | External system required (e.g., GDH/Glucose) |
| Optimal pH Range | Neutral to slightly alkaline (pH 7.0 - 8.5) | Alkaline (pH 8.5 - 10.0) to favor free amine |
| Industrial Precedent | Sitagliptin (Januvia) synthesis[6] | Rasagiline synthesis[5] |
Pathway Visualization
Biocatalytic workflows for (R)-amine synthesis comparing R-ATA and RedAm enzymatic pathways.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that experimental artifacts are identified and isolated.
Protocol A: Asymmetric Synthesis via Engineered R-ATA
This protocol utilizes an engineered R-ATA with isopropylamine as the amine donor, a common industrial standard for generating primary (R)-amines.
Step 1: Biocatalyst Preparation
-
Action: Dissolve the lyophilized R-ATA cell-free extract (10 mg/mL) in 100 mM triethanolamine buffer (pH 7.15) containing 2 mM PLP.
-
Causality: Pre-incubation with excess PLP ensures the active site is fully saturated with the holoenzyme form, preventing premature deactivation during the catalytic cycle[1]. The specific pH maintains the necessary ionization state of the active site lysine responsible for internal aldimine formation.
Step 2: Reaction Assembly & Equilibrium Control
-
Action: Add 20 mM of the prochiral ketone substrate and 1 M isopropylamine (iPrNH₂). Incubate at 40 °C under orbital shaking (200 rpm) for 24 hours.
-
Causality: Isopropylamine is supplied at a 50x molar excess to drive the thermodynamically unfavorable transamination forward via Le Chatelier's principle[3]. The 40 °C temperature balances optimal enzyme kinetics with the thermal stability of the biocatalyst[1].
Step 3: Quenching and Phase Extraction
-
Action: Quench the reaction by adding 4 M NaOH to adjust the pH to >11.0, followed by extraction with methyl tert-butyl ether (MTBE).
-
Causality: The highly alkaline pH deprotonates the newly formed (R)-amine, shifting it into its lipophilic free-base form, which is then quantitatively partitioned into the organic phase for downstream analysis.
Step 4: System Validation & Controls
-
Self-Validation: Run a parallel negative control using heat-killed enzyme (boiled at 95 °C for 10 mins) to measure background non-enzymatic amination. Spike the quenched mixture with an internal standard (e.g., maleic acid) to verify mass balance and ensure the substrate was not lost to side reactions like aldol condensation[3].
Protocol B: Direct Reductive Amination via RedAm
This protocol utilizes a RedAm coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system to synthesize secondary (R)-amines.
Step 1: Assembly of the Cofactor Recycling Cascade
-
Action: Prepare a reaction matrix containing 100 mM Tris-HCl buffer, 1 mM NADP⁺, 30 mM D-glucose, and 0.7 mg/mL GDH.
-
Causality: This coupled system prevents the stoichiometric depletion of the highly expensive NADP⁺ cofactor by continuously regenerating NADPH via the irreversible, thermodynamically favorable oxidation of glucose to gluconolactone[5].
Step 2: Nucleophile and Substrate Introduction
-
Action: Add 50 mM of the amine nucleophile (e.g., methylamine) and 5 mM of the prochiral ketone. Adjust the system pH strictly to 9.0.
-
Causality: The alkaline environment (pH 9.0) is deliberately chosen to increase the concentration of the unprotonated, nucleophilic free amine, thereby accelerating the initial attack on the ketone carbonyl to form the transient hemiaminal/imine intermediate[4][5].
Step 3: Biocatalysis & Derivatization
-
Action: Introduce the purified RedAm (1 mg/mL) and agitate at 25 °C for 24 hours. Post-extraction, derivatize the product using 1-fluoro-2,4-dinitrobenzene (DNFB).
-
Causality: The lower incubation temperature (25 °C) stabilizes the transient imine intermediate and maximizes the stereoselectivity of the hydride transfer. Derivatization with DNFB is employed prior to LC analysis to enhance the UV chromophore absorption of aliphatic amines, enabling highly accurate enantiomeric excess (ee) quantification[3].
Step 4: System Validation & Controls
-
Self-Validation: To validate the system, a control lacking the amine nucleophile must be run in parallel. This assesses the background ketoreductase (KRED) activity of the RedAm or host cell impurities, ensuring that the ketone is not being erroneously reduced to a chiral alcohol instead of the target amine.
References
-
AlphaFold-Guided Semi-Rational Engineering of an (R)-Amine Transaminase for Green Synthesis of Chiral Amines - MDPI (2025). 1
-
Imine Reductases and Reductive Aminases in Organic Synthesis - ACS Catalysis (2024). 2
-
Direct reductive amination of ketones with amines by reductive aminases - Green Synthesis and Catalysis (2021). 4
-
Amination of a Green Solvent via Immobilized Biocatalysis for the Synthesis of Nemtabrutinib - ACS Catalysis (2023). 3
-
Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - Frontiers in Bioengineering and Biotechnology (2021). 5
-
Application of ω-Transaminases in the Pharmaceutical Industry - Chemical Reviews (2017). 6
Sources
Application Notes & Protocols: Stereoselective Synthesis and Evaluation of Calcium-Sensing Receptor (CaSR) Allosteric Modulators Utilizing Chiral Amines
Abstract
The Calcium-Sensing Receptor (CaSR), a Class C G protein-coupled receptor (GPCR), is the principal regulator of systemic calcium homeostasis, making it a critical target for therapeutic intervention in disorders of calcium metabolism.[1][2] Allosteric modulators offer a sophisticated mechanism for fine-tuning receptor activity. The clinical success of calcimimetics, such as Cinacalcet, underscores the viability of this approach but also highlights a fundamental principle of medicinal chemistry: the profound impact of stereochemistry on pharmacological activity.[3][4] Chiral amines represent a cornerstone class of building blocks for these modulators, where a specific enantiomer is often responsible for the desired therapeutic effect while the other may be inactive or contribute to off-target effects.[5][6] This guide provides a comprehensive overview and detailed protocols for the stereoselective synthesis, chiral purification, and in vitro pharmacological evaluation of CaSR allosteric modulators derived from chiral amines. We delve into the causality behind experimental design, offering field-proven insights for researchers in drug discovery and development.
Introduction: The CaSR and the Imperative of Chirality
The CaSR: A Master Regulator of Calcium Homeostasis
The CaSR is highly expressed in the parathyroid glands and kidneys, where it senses minute fluctuations in extracellular calcium (Ca²⁺o) levels.[2] Upon activation by increased Ca²⁺o, the CaSR initiates a signaling cascade, primarily through Gαq/11, leading to the inhibition of parathyroid hormone (PTH) secretion and reduced renal calcium reabsorption.[7] This mechanism ensures tight control over blood calcium levels. Dysregulation of CaSR function due to genetic mutations can lead to severe disorders like familial hypocalciuric hypercalcemia (FHH) or autosomal dominant hypocalcemia (ADH).[2]
Allosteric Modulation: A Nuanced Therapeutic Strategy
Rather than directly competing with the endogenous ligand (Ca²⁺), allosteric modulators bind to a distinct, topographically separate site on the receptor.[2]
-
Positive Allosteric Modulators (PAMs) , or calcimimetics, enhance the receptor's sensitivity to Ca²⁺o. They are used to treat hyperparathyroidism by suppressing PTH secretion.
-
Negative Allosteric Modulators (NAMs) , or calcilytics, decrease the receptor's sensitivity to Ca²⁺o, representing a potential therapy for hypocalcemic disorders.
This modulatory approach can offer greater subtype selectivity and a more physiological response profile compared to orthosteric agonists or antagonists.
The Critical Role of Chirality in Drug-Receptor Interactions
Biological systems are inherently chiral. Receptors and enzymes are composed of L-amino acids, creating a specific three-dimensional environment. Consequently, enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[8][9][10] The enantiomer that elicits the desired therapeutic response is termed the "eutomer," while the less active or inactive counterpart is the "distomer."[9] Regulatory agencies like the FDA and EMA now strongly advocate for the development of single-enantiomer drugs to optimize efficacy and minimize potential adverse effects.[10][11] For CaSR modulators, this principle is not merely academic; the R-enantiomers of modulators like NPS R-568 and Cinacalcet are orders of magnitude more potent than their corresponding S-enantiomers.[6][12]
Chiral Amines as Privileged Scaffolds
Chiral amines are ubiquitous structural motifs in active pharmaceutical ingredients.[5][13] In the context of CaSR modulators, the chiral α-arylalkylamine scaffold is a well-established pharmacophore. The stereocenter dictates the precise spatial orientation of the aryl group (e.g., naphthyl in Cinacalcet), which is critical for optimal interaction within the allosteric binding pocket of the CaSR's seven-transmembrane (7TM) domain.[14][15]
Synthetic Strategy for Chiral CaSR Modulators
Overview of Synthetic Pathways
The construction of chiral CaSR modulators typically involves coupling a key chiral amine building block with a second fragment containing the remainder of the pharmacophore. Several robust methods exist, with reductive amination being one of the most direct and widely used approaches.[16][17] This strategy is exemplified by the synthesis of Cinacalcet, a benchmark CaSR PAM.
Key Precursor: The Chiral Amine Building Block
The synthesis begins with a high-quality, enantiomerically pure amine. For many calcimimetics, this is (R)-1-(1-Naphthyl)ethylamine. The enantiopurity of this starting material is paramount, as it directly determines the enantiopurity of the final product.
Protocol 1: Synthesis via Reductive Amination
This protocol outlines the synthesis of (R)-Cinacalcet through the reductive amination of 3-[3-(trifluoromethyl)phenyl]propanal with (R)-1-(1-naphthyl)ethanamine.[16]
Causality Behind Experimental Choices:
-
Reaction: Reductive amination is a highly efficient one-pot procedure that first forms an imine intermediate, which is then immediately reduced to the target amine.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is milder and more selective than other reducing agents like sodium cyanoborohydride, works well at slightly acidic pH which favors imine formation, and does not reduce the starting aldehyde.
-
Solvent: A non-protic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) is used to prevent unwanted side reactions with the reducing agent.
Materials:
-
3-[3-(Trifluoromethyl)phenyl]propanal
-
(R)-1-(1-Naphthyl)ethanamine (≥99% ee)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a stirred solution of 3-[3-(trifluoromethyl)phenyl]propanal (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add (R)-1-(1-naphthyl)ethanamine (1.05 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel to obtain the pure (R)-Cinacalcet free base.
-
For salt formation, dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in ether to precipitate Cinacalcet HCl.[17]
Purification and Chiral Integrity Analysis
The Necessity of Enantiomeric Purity Assessment
Given the stereoselective activity of CaSR modulators, verifying the enantiomeric excess (ee) or enantiomeric purity of the final compound is a non-negotiable quality control step.[11][18] Chiral chromatography is the gold standard for this analysis.[18][19][20]
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for separating the R- and S-enantiomers of a Cinacalcet-like molecule.
Causality Behind Experimental Choices:
-
Stationary Phase: A Chiral Stationary Phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD or Chiralpak® AD) are highly effective for a broad range of chiral compounds, including amines.[19] They separate enantiomers based on differential interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) with the chiral selector.
-
Mobile Phase: A normal-phase mobile phase (e.g., hexane/isopropanol) often provides better resolution for this class of compounds. The addition of a small amount of an amine modifier (like diethylamine, DEA) is crucial to prevent peak tailing by masking active sites on the silica support and improving the peak shape of the basic amine analytes.
Materials & Equipment:
-
HPLC system with UV detector
-
Chiral Stationary Phase (CSP) column (e.g., Chiralpak® AD-H, 4.6 x 250 mm, 5 µm)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Diethylamine (DEA)
-
Synthesized compound sample and a racemic standard (if available)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, n-Hexane:Isopropanol:DEA (90:10:0.1 v/v/v). Degas the mobile phase thoroughly before use.
-
System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase to a concentration of ~1 mg/mL. Prepare a similar solution of the racemic standard.
-
Injection and Analysis:
-
Inject the racemic standard first to determine the retention times (t_R) of both the R- and S-enantiomers and to calculate the resolution factor (R_s).
-
Inject the synthesized sample.
-
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
Data Analysis:
-
Identify the peaks corresponding to the R- and S-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = [(A_R - A_S) / (A_R + A_S)] x 100
-
In Vitro Pharmacological Characterization
Once synthesized and purified, the compound's activity at the CaSR must be quantified. This is typically done using recombinant cell lines stably expressing the human CaSR, such as HEK293 cells.[7][14][21]
Protocol 3: Intracellular Calcium Mobilization Assay
This is a primary, high-throughput functional assay to measure a compound's ability to modulate CaSR activity. The assay measures the increase in intracellular calcium ([Ca²⁺]i) following receptor activation, using a calcium-sensitive fluorescent dye.[21][22][23]
Causality Behind Experimental Choices:
-
Cell Line: HEK293 cells stably expressing the human CaSR provide a robust and reproducible system for studying receptor pharmacology.
-
Dye: Fluorescent dyes like Fluo-8 AM are cell-permeable esters. Once inside the cell, esterases cleave the AM group, trapping the dye. Upon binding to Ca²⁺, its fluorescence intensity increases dramatically, providing a direct readout of [Ca²⁺]i changes.
-
Assay Principle: As a PAM, the test compound will potentiate the [Ca²⁺]i response to a sub-maximal concentration of the orthosteric agonist, extracellular Ca²⁺. This results in a leftward shift of the Ca²⁺ concentration-response curve.
Materials & Equipment:
-
HEK293 cells stably expressing human CaSR (HEK-CaSR)
-
Cell culture medium (e.g., DMEM, 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium-sensitive dye (e.g., Fluo-8 AM)
-
Test compound stock solution (in DMSO)
-
Extracellular calcium (CaCl₂) stock solution
-
Fluorescence plate reader with kinetic read capability (e.g., FLIPR, FlexStation)
-
96- or 384-well black, clear-bottom assay plates
Procedure:
-
Cell Plating: Seed HEK-CaSR cells into assay plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Wash cells with HBSS. Incubate them with the Fluo-8 AM loading buffer at 37°C for 30-60 minutes in the dark.
-
Compound Preparation: Prepare serial dilutions of the test compound (both R- and S-enantiomers) in HBSS. Also, prepare serial dilutions of CaCl₂.
-
Assay Measurement:
-
Place the assay plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the test compound dilutions to the wells and incubate for a defined period (e.g., 10-20 minutes).
-
Add the CaCl₂ dilutions (agonist) and immediately begin recording the fluorescence intensity over time (typically 2-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response versus the log of the agonist (CaCl₂) concentration in the presence and absence of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response).
-
A potent PAM will cause a significant decrease in the EC₅₀ of CaCl₂.
-
Data Presentation and Interpretation
Summarizing quantitative data in a structured format is essential for clear comparison and interpretation.
Table 1: Chiral Purity and Pharmacological Activity of a Hypothetical CaSR Modulator
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
| Enantiomeric Excess (% ee) | >99.5% | >99.5% |
| Ca²⁺ EC₅₀ (Absence of Modulator) | 3.5 mM | 3.5 mM |
| Ca²⁺ EC₅₀ (Presence of 100 nM Modulator) | 1.8 mM | 3.4 mM |
| Fold Shift (EC₅₀ Ratio) | ~1.94 | ~1.03 |
| Potency (pEC₅₀) | Potent PAM | Inactive |
This table clearly demonstrates the stereoselectivity of the modulator. The (R)-enantiomer causes a nearly 2-fold leftward shift in the calcium EC₅₀, indicating significant positive allosteric modulation, while the (S)-enantiomer has a negligible effect.
Visualizations: Workflows and Pathways
Diagrams are invaluable for illustrating complex biological and chemical processes.
CaSR Signaling Pathway
Caption: CaSR signaling pathway initiated by Ca²⁺ and enhanced by a Positive Allosteric Modulator (PAM).
Synthetic and Analytical Workflow
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Development of AC265347-Inspired Calcium-Sensing Receptor Ago-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of cinacalcet: an enantiopure active pharmaceutical ingredient (API) [diposit.ub.edu]
- 5. researchgate.net [researchgate.net]
- 6. Stereo-Specific Modulation of the Extracellular Calcium-Sensing Receptor in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. longdom.org [longdom.org]
- 9. mdpi.com [mdpi.com]
- 10. pharma.researchfloor.org [pharma.researchfloor.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Biased allosteric modulation at the CaS receptor engendered by structurally diverse calcimimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Structural basis for activation and allosteric modulation of full-length calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. op.niscpr.res.in [op.niscpr.res.in]
- 17. mdpi.com [mdpi.com]
- 18. Chiral analysis - Wikipedia [en.wikipedia.org]
- 19. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. atsjournals.org [atsjournals.org]
- 23. Structural insights into the activation of human calcium-sensing receptor | eLife [elifesciences.org]
Application Note: Reductive Amination Protocols for Halogenated Phenylpropanamines
Abstract
Halogenated phenylpropanamines represent a critical scaffold in medicinal chemistry, serving as key pharmacophores for monoamine transporter modulators, trace amine-associated receptor (TAAR) ligands, and various CNS-active agents. The synthesis of these motifs via reductive amination of halogenated phenyl-2-propanones (P2P derivatives) presents a specific chemoselectivity challenge: preventing hydrodehalogenation (loss of the halogen atom) while ensuring complete reduction of the imine. This guide details three validated protocols, prioritizing the retention of labile aryl halides (I, Br, Cl) and optimizing yield.
Mechanistic Considerations & Chemoselectivity[1][2][3]
The reductive amination of a halogenated phenylpropanone (1) with an amine (2) proceeds via the reversible formation of a hemiaminal (3), followed by dehydration to an imine/iminium species (4). The critical step is the irreversible hydride transfer to (4) to form the amine (5).
The Halogen Challenge
-
Aryl Iodine/Bromine: Highly susceptible to oxidative addition by transition metals (Pd, Ni), leading to dehalogenation under catalytic hydrogenation conditions.
-
Aryl Chlorine: Moderately stable but can be cleaved under vigorous hydrogenation or with unpoisoned catalysts.
-
Solution: Hydride donors (Borohydrides) are generally superior to catalytic hydrogenation for preserving heavy halogens. Among these, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its steric bulk and attenuated reactivity, which favors imine reduction over ketone reduction and leaves aryl halides intact.
Pathway Diagram
The following diagram illustrates the competing pathways and the critical control points for halogen retention.
Figure 1: Reaction pathway highlighting the risk of dehalogenation (Path C) versus the preferred hydride transfer route (Path A).
Protocol A: Sodium Triacetoxyborohydride (STAB)
Status: Gold Standard for Research Scale Applicability: Aryl-I, Aryl-Br, Aryl-Cl compatible. Mechanism: STAB is a mild hydride donor. Acetic acid (AcOH) promotes imine formation and protonates the imine to the more electrophilic iminium ion, which is reduced much faster than the ketone.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Halogenated Phenylpropanone | 1.0 | Limiting Reagent |
| Amine (Free base or HCl salt) | 1.1 - 1.2 | Nucleophile |
| NaBH(OAc)₃ (STAB) | 1.4 - 1.6 | Reducing Agent |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst / Proton Source |
| 1,2-Dichloroethane (DCE) | Solvent | Preferred (0.1 - 0.2 M) |
| THF | Solvent | Alternative (if DCE restricted) |
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the halogenated phenylpropanone (1.0 equiv) and amine (1.1 equiv) in anhydrous DCE (approx. 5 mL per mmol substrate).
-
Note: If using an amine hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to free base the amine in situ, then add the AcOH.
-
-
Imine Formation: Add Acetic Acid (1.0–2.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: This dwell time allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.
-
-
Reduction: Cool the mixture to 0°C (ice bath). Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 5–10 minutes.
-
Why: Portion-wise addition prevents localized exotherms and side reactions.
-
-
Reaction: Remove ice bath and stir at RT. Monitor by TLC or LC-MS.
-
Typical Time: 2–16 hours.
-
Observation: The reaction is usually clean; STAB does not reduce the remaining ketone as fast as the imine.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (slow addition, gas evolution).
-
Extract with DCM or EtOAc (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Flash column chromatography (typically MeOH/DCM gradients with 1% NH₄OH) or conversion to the HCl salt for recrystallization.
Protocol B: Sodium Cyanoborohydride (NaBH₃CN)
Status: Legacy Protocol / Industrial Alternative Applicability: Aryl-Cl, Aryl-Br compatible. Safety Warning: Generates HCN gas if acidified strongly. Requires efficient fume hood.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Halogenated Phenylpropanone | 1.0 | Limiting Reagent |
| Amine | 5.0 - 10.0 | Excess drives equilibrium |
| NaBH₃CN | 0.7 - 1.0 | Reducing Agent |
| Methanol (MeOH) | Solvent | Protic solvent required |
| HCl / KOH | pH Adjuster | Maintain pH 6–7 |
Step-by-Step Procedure
-
Dissolution: Dissolve the ketone and a large excess of amine (to prevent over-alkylation) in MeOH.
-
pH Adjustment (Critical): Adjust the pH of the solution to 6.0–7.0 using glacial acetic acid or methanolic HCl.
-
Reduction: Add NaBH₃CN (0.7 equiv relative to amine, or 1.0 equiv relative to ketone).
-
Monitoring: Stir at RT. Continuously monitor pH and adjust with acid/base as necessary to maintain pH 6–7.
-
Workup:
-
Caution: Acidify to pH 2 with HCl (in a hood!) to decompose excess borohydride (HCN evolution).
-
Basify to pH 12 with NaOH.
-
Extract with Et₂O or DCM.
-
Protocol C: Catalytic Hydrogenation (Sulfided Pt/C)
Status: Specialized / Scalable Applicability: Aryl-Cl compatible. Aryl-Br/I requires strict catalyst poisoning. Risk: High risk of dehalogenation if not controlled.
The Catalyst Choice[3]
-
Avoid: Pd/C (Palladium on Carbon). It is excellent for dehalogenation (removing Cl/Br/I).
-
Use: Pt(S)/C (Sulfided Platinum on Carbon) . The sulfur "poisons" the catalyst, reducing its activity toward the C-Halogen bond while retaining activity for the C=N bond.
Step-by-Step Procedure
-
Vessel: Use a high-pressure hydrogenation vessel (Parr shaker or autoclave).
-
Mixture: Combine ketone (1.0 equiv), amine (1.0 equiv), and solvent (EtOH or MeOH).
-
Catalyst: Add 5% Pt(S)/C (1–3 wt% loading relative to substrate).
-
Alternative: If using Pt/C or Raney Ni, add a catalyst poison such as thiophene (0.1 equiv) to inhibit dehalogenation.
-
-
Hydrogenation: Pressurize to 30–50 psi H₂. Agitate at RT.
-
Filtration: Filter through a Celite pad (under inert gas if using Raney Ni) to remove catalyst.
-
Safety: Dry catalysts can be pyrophoric. Keep wet.
-
Summary & Decision Matrix
| Feature | Method A: STAB | Method B: NaBH₃CN | Method C: Pt(S)/C + H₂ |
| Halogen Compatibility | Excellent (I, Br, Cl) | Good (Br, Cl) | Moderate (Cl; Br/I difficult) |
| Reaction Rate | Fast (2-6 h) | Slow (12-24 h) | Fast (1-4 h) |
| Side Products | Minimal (Alcohol <5%) | Alcohol (if pH drifts) | De-halogenated species |
| Toxicity | Low (Borate salts) | High (Cyanide) | Low (Metal waste) |
| Water Tolerance | Low (Use dry solvents) | High | High |
| Recommendation | Primary Choice | Secondary Choice | Scale-up Only |
References
-
Abdel-Magid, A. F., et al. (1996).[9][10][11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Borch, R. F., et al. (1971).[9] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link
-
Ramanathan, A., & Jimenez, L. S. (2010).[1] "Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups." Synthesis, 2010(02), 217-220.[1] (Cited for context on dehalogenation risks with Pd/C). Link
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. Link
Sources
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scribd.com [scribd.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US10544087B2 - Process for the reductive amination of halogen-containing substrates - Google Patents [patents.google.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Troubleshooting & Optimization
Preventing racemization of (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine
Welcome to the technical support center for (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization and maintaining the stereochemical integrity of this valuable chiral building block. Here, we provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions based on established chemical principles and field-proven insights.
Understanding the Challenge: The Racemization of Chiral Amines
Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, resulting in a loss of optical activity.[1] For a chiral primary amine like (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine, the stereogenic center is the carbon atom bearing the amine group. The hydrogen atom on this carbon (the α-hydrogen) is the key to its stereochemical lability.
The primary mechanism for the racemization of such benzylic amines involves the reversible formation of an achiral imine intermediate.[2] This process can be initiated or accelerated by various factors, including heat, acid, base, or the presence of metal catalysts. Once the achiral imine is formed, reprotonation can occur from either face of the planar C=N double bond, leading to the formation of both the (R) and (S) enantiomers and, ultimately, a racemic mixture.
Caption: Mechanism of amine racemization via an achiral imine intermediate.
Troubleshooting Guide: Is My Sample Racemizing?
Before you can prevent racemization, you must accurately detect and quantify it. If you observe a loss of product efficacy, inconsistent results in stereospecific reactions, or changes in optical rotation, racemization is a likely culprit.
Question: How can I determine the enantiomeric excess (ee) of my amine sample?
Answer: The two most reliable and widely used methods are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Method 1: Chiral HPLC
Chiral HPLC is the gold standard for separating and quantifying enantiomers due to its high resolution and accuracy.[3] The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[3]
Troubleshooting Common HPLC Issues:
-
Poor Resolution:
-
Cause: Incorrect mobile phase composition or column choice.
-
Solution: Screen different mobile phases (e.g., vary the hexane/isopropanol ratio) and consider a different CSP. Polysaccharide-based columns like Chiralpak® or Chiralcel® are excellent starting points.[3]
-
-
No Peaks Detected:
-
Cause: The analyte may lack a suitable chromophore for UV detection.
-
Solution: Ensure your detection wavelength is appropriate (e.g., 210 nm or 254 nm).[3] If the compound has a low UV response, consider alternative detectors like a mass spectrometer (LC-MS).
-
-
Inaccurate Quantification:
-
Cause: Non-baseline separation or incorrect integration.
-
Solution: Optimize the separation until baseline resolution is achieved. Ensure the integration parameters correctly measure the area of each peak. Run a calibration curve with standards of known ee if available.[4]
-
| Parameter | Recommended Starting Conditions |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) with 0.1% diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 254 nm |
| Sample Prep. | Dissolve ~1 mg/mL in mobile phase |
| (See Protocol 1 for a detailed experimental procedure) |
Method 2: NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a rapid method for determining enantiomeric purity without requiring chromatographic separation.[5][6] This technique involves adding a chiral solvating agent (CSA) to the NMR sample. The CSA forms transient, diastereomeric complexes with the enantiomers of the amine, which results in separate, distinguishable peaks in the NMR spectrum (typically ¹H or ¹⁹F NMR).[6]
Troubleshooting Common NMR/CSA Issues:
-
No Peak Splitting:
-
Cause: Weak interaction between the CSA and the amine; incorrect solvent.
-
Solution: Try a different CSA (e.g., (R)-(-)-Mandelic acid). Ensure you are using a non-coordinating deuterated solvent like CDCl₃.
-
-
Broad Peaks:
-
Cause: Dynamic equilibrium or aggregation.
-
Solution: Acquire the spectrum at a lower temperature to sharpen signals. Adjust the concentration of the analyte or CSA.
-
Root Cause Analysis and Prevention Strategies
Once you have confirmed that racemization is occurring, the next step is to identify the cause. The stability of (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine is highly dependent on its environment.
Caption: Troubleshooting workflow for addressing racemization.
Question: My amine is losing enantiopurity during storage. What are the optimal storage conditions?
Answer: Improper storage is a frequent and preventable cause of racemization. Amines can be sensitive to air, moisture, light, and temperature.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). Oxygen can potentially lead to oxidative side reactions that may facilitate racemization.
-
Temperature: Store at low temperatures (2-8 °C or -20 °C for long-term storage). Higher temperatures provide the activation energy needed for the conversion to the imine intermediate.[7]
-
Container: Use amber glass vials with tightly sealed caps, such as Sure/Seal™ bottles, to protect from light and atmospheric moisture.[8]
-
Purity: Ensure the amine is stored in its free base form and is free from acidic or basic contaminants. Salt forms are generally more stable against racemization but may not be suitable for all applications.
Question: I suspect my reaction conditions are causing racemization. How do pH, temperature, and solvent choice impact stability?
Answer: Reaction conditions are the most common source of racemization. Careful control of your experimental parameters is crucial.
-
Effect of pH: This is arguably the most critical factor.
-
Basic Conditions: Strong bases can directly deprotonate the α-hydrogen, especially if an imine intermediate is formed, leading to rapid racemization.[9][10] The use of sterically hindered, non-nucleophilic bases (e.g., 2,4,6-collidine) is sometimes preferred over less hindered bases like DIEA.[9]
-
Acidic Conditions: While protonation of the amine to the ammonium salt (-NH₃⁺) can protect it from some base-catalyzed pathways, acidic conditions can still promote racemization, particularly at elevated temperatures, by facilitating the formation of the iminium ion.
-
Recommendation: Maintain a neutral or near-neutral pH whenever possible. If a base is required, use the mildest, most sterically hindered base that is effective for your reaction and add it at low temperature. For reactions like amide coupling, a two-step protocol where the carboxyl group is activated at a lower pH (4.5-6.0) before raising the pH (7.2-8.0) for the amine addition can minimize the amine's exposure to unfavorable conditions.[11]
-
Caption: The effect of pH on the state of the primary amine.
-
Effect of Temperature: The rate of racemization is highly temperature-dependent.[12] Many dynamic kinetic resolution (DKR) processes rely on high temperatures to intentionally racemize the unwanted enantiomer.[13]
-
Recommendation: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate. This minimizes the thermal energy available to overcome the activation barrier for racemization.
-
-
Effect of Solvent: The solvent can influence racemization by stabilizing or destabilizing the transition state.
-
Polar Protic Solvents (e.g., alcohols): These can facilitate racemization by assisting in proton transfer steps (both abstraction of the α-hydrogen and reprotonation of the imine).[14]
-
Aprotic Solvents (e.g., THF, Toluene, Dichloromethane): These are generally preferred as they are less likely to participate directly in proton transfer mechanisms.
-
Recommendation: Choose a non-polar or polar aprotic solvent whenever compatible with your reaction chemistry.
-
Question: My product has high enantiopurity post-reaction, but it racemizes during workup and purification. What should I do?
Answer: The workup and purification stages expose the amine to different pH values, temperatures, and stationary phases, all of which can compromise stereochemical integrity.
-
Aqueous Workup: Avoid prolonged exposure to strongly acidic or basic aqueous solutions. Use buffered solutions (e.g., phosphate-buffered saline at pH 7.4) or saturated sodium bicarbonate (mild base) and ammonium chloride (mild acid) for washes. Perform extractions quickly and at low temperatures.
-
Solvent Removal: Remove solvents under reduced pressure at low temperatures (e.g., a rotary evaporator with a water bath temperature below 40 °C). Avoid prolonged heating.
-
Chromatography:
-
Stationary Phase: Standard silica gel is acidic and can cause racemization on the column.
-
Recommendation: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., eluting with Hexane/EtOAc + 0.5% Et₃N). Alternatively, use a less acidic stationary phase like alumina (neutral or basic grade).
-
Detailed Protocols
Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general guideline for analyzing the enantiomeric purity of (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine.
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column and Mobile Phase:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane/Isopropanol (90:10, v/v) containing 0.1% diethylamine (DEA). Note: The DEA is crucial for obtaining good peak shape for amines.
-
-
Procedure:
-
Prepare a stock solution of the amine in the mobile phase at a concentration of approximately 1 mg/mL.[3]
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 254 nm.
-
Inject 10 µL of the sample solution.
-
Record the chromatogram for a sufficient duration to allow both enantiomer peaks to elute.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 , where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[3]
-
References
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 1,1-Dimethoxypropan-2-amine Derivatives.
- Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions.
- Gong, X. G., & Lebrilla, C. B. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry.
- Larsson, A., et al. (2007). Chapter 3: Racemization, Enantiomerization and Diastereomerization. In Books.
- Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- University of Bath. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
- Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances.
- Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Racemization.
- de Vries, J. G., et al. (2016). A ruthenium racemisation catalyst for the synthesis of primary amines from secondary amines. Dalton Transactions.
- Sánchez, F. G., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality.
- Galano, A., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences.
- Hii, K. K. M., et al. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. ACS Catalysis.
- Clayden, J. (n.d.). Racemisation in Chemistry and Biology. The University of Manchester.
- Kumar, V., et al. (2024). Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures. ACS Applied Bio Materials.
- Hii, K. K. M., et al. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. ResearchGate.
- Wipf, P., et al. (2005). Spectroscopic investigations of solvent effect on chiral interactions. PubMed.
- Knoll, R. (n.d.). Process for the racemization of an optically active amine. Google Patents.
- Hii, K. K. M., et al. (n.d.). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space using DoE and Multivariate Transient Flow. Imperial College London.
- Zhang, Z., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Molecules.
- Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- Li, J., et al. (2023). Solvent-mediated chirality inversion in orthogonal hierarchical assembly of achiral carbene-anchored gold cluster. Nature Communications.
- Sensa. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- BenchChem. (n.d.). Technical Support Center: Optimizing pH for EDC/NHS Reactions.
- Pescitelli, G., & Di Bari, L. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews.
- Kumar, V., et al. (2024). Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures. ACS Publications.
- Wzorek, A., et al. (2021). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. Molecules.
- Chen, K. S., & Chen, C. Y. (n.d.). Solvent effect and structural effect of tertiary amines on the reactivity of the quaternization of these amines with butyl iodide. ResearchGate.
- García, J. I., et al. (2025). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI.
- Johnson, M. C., et al. (n.d.). Racemization of optically active alkoxyamines. Google Patents.
- Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.
- Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
- Yamada, S., et al. (1983). Method for the Racemization of Optically Active Amino Acids. The Journal of Organic Chemistry.
- Chibata, I., et al. (1992). Precipitation-induced asymmetric transformation of chiral alpha-amino acids and salts thereof. Patent 0499376.
- Moody, C. J., et al. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. The Journal of Organic Chemistry.
- ACS Publications. (2026). Journal of the American Chemical Society Ahead of Print.
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
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- 4. uma.es [uma.es]
- 5. repository.cam.ac.uk [repository.cam.ac.uk]
- 6. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
Solubility of 2-chloro-5-fluorophenylpropylamine salts in water
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the complex physicochemical challenges associated with 2-chloro-5-fluorophenylpropylamine .
This molecule—a highly lipophilic, weakly basic primary amine—presents unique challenges during drug development. Because the free base is practically insoluble in water due to its halogenated aromatic ring, salt formation is mandatory. However, simply forming a salt does not guarantee stable solubility. The microenvironmental pH, counterion selection, and crystal lattice energy all dynamically interact to dictate formulation success.
Below is an in-depth, self-validating guide to troubleshooting and optimizing the solubility of 2-chloro-5-fluorophenylpropylamine salts.
Core Principles of Amine Salt Solubility
To manipulate the solubility of 2-chloro-5-fluorophenylpropylamine, we must understand the causality behind its dissolution mechanics.
By protonating the primary amine with an acid, we disrupt the stable crystal lattice of the free base and introduce a charged species that highly favors hydrogen bonding with water (hydration energy). However, according to authoritative studies on1[1], the solubility of weak bases is not static. It is governed by the Henderson-Hasselbalch equation and a critical threshold known as
Below
Troubleshooting Guide & FAQs
Q1: Why does my 2-chloro-5-fluorophenylpropylamine hydrochloride (HCl) salt precipitate when diluted in Simulated Gastric Fluid (SGF) or normal saline?
A1: You are observing the Common Ion Effect . SGF and normal saline contain high concentrations of chloride ions (approx. 0.1 M in the stomach)[3]. The solubility of your HCl salt is strictly governed by its solubility product (
Q2: I synthesized the mesylate salt to improve aqueous solubility, but the powder turns into a sticky gum on the benchtop. What is happening?
A2: This is a failure of crystal lattice energy. While methanesulfonic acid forms highly soluble salts, the resulting crystal lattice is often weak. If the ambient relative humidity exceeds the critical relative humidity (
Q3: During dissolution testing, the pH of my unbuffered aqueous solution drifts upward, and the drug precipitates. Why?
A3: As the salt of a weak base dissolves, the protonated amine (
Visualizing the Mechanisms
To conceptualize these physical chemistry principles, refer to the mechanistic pathways below.
Thermodynamic stability regions of weak base salts across a pH gradient.
Le Chatelier's principle driving HCl salt precipitation in high-chloride environments.
Quantitative Data & Troubleshooting Matrix
Table 1: Physicochemical Profile of 2-chloro-5-fluorophenylpropylamine
| Parameter | Value / Characteristic | Mechanistic Implication |
| Molecular Nature | Halogenated arylalkylamine | High lipophilicity drives poor aqueous free-base solubility. |
| Ionization | Weak Base (Primary Amine) | Highly pH-dependent solubility; requires protonation for dissolution. |
| Halogen Effects | -Cl, -F on phenyl ring | Increases crystal lattice energy; reduces hydration potential. |
Table 2: Counterion Troubleshooting Matrix
| Counterion | Common Issue | Root Cause | Recommended Action |
| Hydrochloride (HCl) | Precipitates in SGF/Saline | Common ion effect from excess | Switch to Mesylate or Sulfate salt for oral/IV formulations. |
| Mesylate | Hygroscopic / Gum formation | Low lattice energy; high affinity for water. | Store in desiccator; screen for polymorphs or use a less hydrophilic counterion. |
| Acetate | Volatilization during drying | Weak acid counterion; salt disproportionation. | Avoid high-vacuum drying at elevated temperatures; use stronger acids. |
Self-Validating Experimental Protocols
To ensure complete trustworthiness and reproducibility in your lab, utilize these self-validating workflows.
Protocol 1: Shake-Flask pH-Solubility Profiling
Causality: Covering the physiological range is critical because the drug transitions from a soluble protonated state to an insoluble free base.
-
Buffer Preparation: Prepare 50 mM USP buffers ranging from pH 1.2 to 8.0.
-
Saturation: Add excess solid 2-chloro-5-fluorophenylpropylamine salt (approx. 50 mg) to 10 mL of each buffer in sealed glass vials.
-
Equilibration: Agitate vials at 37°C for exactly 48 hours. Why 48 hours? This ensures the system reaches true thermodynamic equilibrium, preventing falsely high kinetic solubility readings.
-
Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solids.
-
Self-Validation Step (Critical): Measure the pH of the clear supernatant. If the final pH deviates by >0.05 units from the initial buffer pH, the salt's self-buffering capacity has overpowered the buffer. Action: You must discard this data point and repeat the experiment using a 100 mM buffer.
-
Quantification: Dilute the validated supernatant and analyze drug concentration via HPLC-UV.
Protocol 2: Counterion Screening & Lattice Energy Validation
Causality: A higher melting point indicates a stronger crystal lattice, which correlates with lower hygroscopicity but potentially lower aqueous solubility[6].
-
Salt Formation: React the free base with equimolar amounts of various acids (HCl,
, Methanesulfonic acid) in a miscible anti-solvent (e.g., acetone). -
Crystallization: Cool the mixture to 4°C for 24 hours to induce precipitation.
-
Self-Validation Step (Mass Balance): Filter and dry the crystals. Weigh the solid yield and analyze the remaining mother liquor via HPLC. If Total Mass (Crystals + Mother Liquor) < 98% of the input mass, degradation or volatilization has occurred. Action: Invalidate the salt candidate or lower the reaction temperature.
-
Thermal Analysis: Run Differential Scanning Calorimetry (DSC) on the validated crystals to determine the melting point and assess lattice strength.
References
- Source: National Center for Biotechnology Information (NCBI / PMC)
- Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs Source: PubMed / NIH URL
- pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances Source: CR Com URL
- Pharmaceutical Salts Optimization of Solubility or Even More?
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: MDPI URL
- Source: National Center for Biotechnology Information (NCBI / PMC)
Sources
- 1. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crcom.se [crcom.se]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. mdpi.com [mdpi.com]
- 5. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yield in Chiral Amine Enzymatic Resolution
Welcome to the technical support center for the enzymatic resolution of chiral amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing these critical biocatalytic processes. Chiral amines are indispensable building blocks in the pharmaceutical industry, with over 40% of commercial drugs containing this moiety.[1] Enzymatic kinetic resolution (KR) offers a highly selective and sustainable method for obtaining enantiopure amines.[1][2] However, achieving high yield and enantiomeric excess (e.e.) can be challenging.
This guide provides in-depth, field-proven insights to troubleshoot common issues and systematically optimize your experimental parameters. We will delve into the causality behind experimental choices, ensuring you not only follow protocols but also understand the underlying principles to adapt and innovate.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when setting up an enzymatic resolution for chiral amines.
Q1: My kinetic resolution has stalled at approximately 50% conversion. Is this normal?
Yes, this is the theoretical maximum for a standard kinetic resolution (KR). In KR, one enantiomer of a racemic mixture reacts much faster than the other.[3][4] As the preferred enantiomer is consumed, the reaction slows and stops, leaving the unreacted, less-preferred enantiomer. Reaching close to 50% conversion is often a sign of a highly enantioselective and successful resolution. The goal is to isolate the acylated product and the remaining unreacted amine, both in high enantiomeric purity.
Q2: How can I achieve a theoretical yield greater than 50%?
To surpass the 50% yield limitation of kinetic resolution, you need to implement a Dynamic Kinetic Resolution (DKR). DKR combines the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer.[5] This continuous conversion of the unwanted enantiomer into the desired one allows for a theoretical yield of up to 100%.[6] This typically requires a second catalyst, often a metal-based one like ruthenium or iridium, that can racemize the amine under conditions compatible with the enzyme.[5][7]
Q3: What are the most critical parameters to optimize for high enantioselectivity (e.e.)?
Several factors influence enantioselectivity (often expressed as the enantiomeric ratio, E). The most critical are:
-
Enzyme Selection: The inherent stereopreference of the enzyme is paramount. Screening a panel of enzymes (e.g., lipases like Candida antarctica Lipase B (CALB), proteases, or transaminases) is the first step.[8]
-
Solvent (Reaction Medium): The solvent can significantly impact enzyme conformation and, therefore, its selectivity.[9] Hydrophobic organic solvents like methyl tert-butyl ether (MTBE) or toluene are often preferred.[8][9]
-
Acyl Donor: The structure of the acyl donor can influence how the substrate fits into the enzyme's active site. Simple esters like ethyl acetate are common, but more specialized donors can enhance selectivity.[10][11]
-
Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity by enhancing the energy difference between the diastereomeric transition states.[4]
Q4: Why should I consider using an immobilized enzyme?
Immobilization, which involves attaching the enzyme to a solid support, offers several practical advantages for industrial applications:[12][13][14]
-
Enhanced Stability: Immobilized enzymes often exhibit greater thermal and operational stability.[14][15]
-
Easy Separation: The catalyst can be easily removed from the reaction mixture by simple filtration, simplifying downstream processing.[1][14]
-
Reusability: The ability to recycle the enzyme for multiple batches significantly reduces costs.[1][12][14]
-
Suitability for Continuous Flow: Immobilized enzymes are ideal for use in packed-bed reactors for continuous production.[12][16]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems you might encounter during your experiments.
Problem 1: Low Conversion (< 40%) with High Enantioselectivity (e.e. > 95%)
If your enantioselectivity is high but the reaction stops prematurely, it suggests an issue with reaction conditions or enzyme stability, not the enzyme's intrinsic selectivity.
Potential Causes & Solutions
-
Enzyme Inhibition:
-
Product Inhibition: The acylated amine product or the alcohol co-product from the acyl donor may be inhibiting the enzyme.
-
Solution: Monitor the reaction progress over time. If the rate slows dramatically, try running the reaction at a lower substrate concentration or consider in situ product removal strategies.
-
-
Substrate Inhibition: High concentrations of the racemic amine can sometimes inhibit the enzyme.
-
Solution: Run a substrate concentration screen to find the optimal loading.
-
-
-
Poor Enzyme Stability:
-
Cause: The enzyme may be denaturing over the course of the reaction due to temperature, pH, or solvent effects.
-
Solution:
-
Optimize Temperature: Determine the enzyme's optimal temperature. While lower temperatures can improve selectivity, they also slow the reaction rate. Find a balance.[17][18]
-
Optimize pH: For lipases, the optimal pH is typically neutral to slightly alkaline (pH 7-9).[18][19] Ensure the microenvironment of the enzyme is at its optimal pH, which can be influenced by the support if immobilized.
-
Immobilize the Enzyme: Immobilization can significantly enhance operational stability.[14][15]
-
-
-
-
Sub-optimal Acyl Donor or Solvent:
-
Cause: The chosen acyl donor may be reacting too slowly, or the solvent may not be ideal for enzyme activity.
-
Solution: Screen a variety of acyl donors (e.g., ethyl acetate, isopropyl acetate, methoxyacetates) and solvents (e.g., MTBE, toluene, hexane). The BASF process, for example, found methoxyacetate esters to be critical for efficient reactions.[20]
-
-
Troubleshooting Workflow: Low Conversion
Caption: Decision tree for troubleshooting low conversion.
Problem 2: Low Enantioselectivity (Low e.e. or E-value)
This issue points directly to the interaction between the enzyme and the substrate enantiomers. The goal is to modify conditions to amplify the difference in reaction rates between the two enantiomers.
Potential Causes & Solutions
-
Sub-optimal Enzyme Choice:
-
Cause: The selected enzyme may not have a high intrinsic selectivity for your specific amine substrate.
-
Solution: This is the most critical step. Screen a diverse library of commercially available enzymes, including different lipases (Candida antarctica Lipase B, Candida rugosa lipase), proteases (Subtilisin), and acylases.
-
-
-
Incorrect Solvent:
-
Cause: The solvent can alter the enzyme's flexibility and the solvation of the substrate, impacting recognition in the active site. The role of the solvent is crucial.[9]
-
Solution: Conduct a solvent screen. Start with common non-polar solvents like hexane, toluene, and MTBE, and test more polar options like THF or acetonitrile if necessary.
-
-
-
Reaction Temperature is Too High:
-
Cause: Higher temperatures increase reaction rates but can decrease the selectivity factor (s-factor) by providing enough energy to overcome the activation barrier for the "wrong" enantiomer.[21]
-
Solution: Attempt the resolution at a lower temperature (e.g., room temperature, or even 4°C). This often leads to a significant improvement in enantioselectivity, albeit at the cost of a longer reaction time.[4]
-
-
-
Inappropriate Acyl Donor:
-
Cause: The size and electronic properties of the acyl donor affect how the acylated enzyme intermediate is formed and how it interacts with the amine enantiomers.
-
Solution: Screen a range of acyl donors. Simple, small donors like ethyl acetate are a good starting point. For stubborn resolutions, try bulkier donors (e.g., isopropyl acetate) or those with different electronic properties (e.g., trifluoroethyl butyrate).[16] N-acyl glycinates have also been shown to improve selectivity for some proteases.[10][11]
-
-
Data Summary: Common Parameters for Lipase-Catalyzed Amine Resolution
| Parameter | Typical Range | Key Consideration | Reference |
| Enzyme | CALB, Pseudomonas cepacia lipase | CALB (often as Novozym 435) is a robust and highly selective starting point. | [8] |
| Solvent | MTBE, Toluene, Hexane, Dioxane | Non-polar aprotic solvents are generally preferred to maintain enzyme activity. | [8][9] |
| Temperature | 25 - 60 °C | Lower temperatures often favor higher enantioselectivity. | [4][8] |
| pH (microenvironment) | 7.0 - 9.5 | Lipases are typically most active in neutral to alkaline conditions. | [17][19] |
| Acyl Donor | Ethyl acetate, Isopropyl acetate | The structure of the acyl donor can be critical for achieving high selectivity. | [5][20] |
| Substrate:Enzyme Ratio | 10:1 to 100:1 (w/w) | Higher enzyme loading increases rate but also cost. | N/A |
Experimental Protocols
Protocol 1: General Procedure for Screening Reaction Conditions
This protocol provides a framework for a typical screening experiment to identify optimal parameters for the kinetic resolution of a racemic amine.
Materials:
-
Racemic amine substrate
-
Screening enzymes (e.g., Novozym 435 (immobilized CALB))
-
Selection of acyl donors (e.g., ethyl acetate, isopropyl acetate)
-
Selection of anhydrous organic solvents (e.g., MTBE, toluene, n-hexane)
-
Reaction vials (e.g., 4 mL glass vials with screw caps)
-
Orbital shaker with temperature control
-
Analytical equipment for determining conversion and e.e. (e.g., Chiral HPLC or GC)[22][23][24][25]
Procedure:
-
To a 4 mL vial, add the racemic amine (e.g., 0.1 mmol).
-
Add the immobilized enzyme (e.g., 10-20 mg of Novozym 435).
-
Add 1.0 mL of the chosen anhydrous organic solvent.
-
Add the acyl donor (e.g., 0.15 mmol, 1.5 equivalents).
-
Seal the vial tightly and place it on an orbital shaker set to the desired temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).
-
Take small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours). Quench the reaction by filtering out the enzyme and diluting the sample.
-
Analyze the samples by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining substrate and the acylated product.
-
Repeat the experiment, varying one parameter at a time (enzyme, solvent, acyl donor, temperature) to identify the optimal conditions.
Workflow for Chiral Amine Resolution Experiment
Caption: Standard experimental workflow for enzymatic resolution.
Protocol 2: Covalent Immobilization of an Enzyme on Epoxy-Activated Support
This protocol describes a common method for covalently immobilizing an enzyme, which can significantly improve its stability and reusability.[13][15]
Materials:
-
Enzyme solution (e.g., Lipase in phosphate buffer)
-
Epoxy-activated support beads (e.g., methacrylate carrier)
-
Phosphate buffer (e.g., 100 mM, pH 8)
-
Shaking incubator or roller mixer
-
Buchner funnel and filter paper
Procedure:
-
Prepare the enzyme solution by dissolving the purified enzyme in cold (4°C) phosphate buffer (pH 8).
-
Wash the epoxy-activated support beads with the same buffer to remove any preservatives.
-
Add the washed beads to the enzyme solution in a suitable vessel. The ratio of enzyme solution to support will depend on the desired protein loading.
-
Incubate the suspension at a low temperature (e.g., 4°C) with gentle agitation (e.g., on a roller mixer) for a specified time (e.g., 24 hours). This allows the nucleophilic groups on the enzyme surface (primarily lysine residues) to react with the epoxy groups on the support, forming stable covalent bonds.[13]
-
After incubation, separate the immobilized enzyme from the solution by filtration using a Buchner funnel.
-
Wash the immobilized enzyme extensively with buffer to remove any non-covalently bound protein.
-
The activity of the supernatant and washings can be measured to determine the immobilization yield.
-
Store the immobilized enzyme preparation at 4°C in buffer. Do not freeze.[26]
References
-
Oxford Academic. (2022, September 15). Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. Retrieved from [Link]
-
MDPI. (2022, July 6). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved from [Link]
-
Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
PMC. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, September 3). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Retrieved from [Link]
-
Crawford, D. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Retrieved from [Link]
-
Bode Research Group, ETH Zurich. (2015). OC VI (HS 2015). Retrieved from [Link]
-
ACS Publications. (n.d.). Enzymic resolution of racemic amines: crucial role of the solvent. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Retrieved from [Link]
-
PMC. (2025, February 18). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. Retrieved from [Link]
-
STEM, Unipd. (n.d.). Practical Considerations in Kinetic Resolution Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH and temperature on the activity of lipase from.... Retrieved from [Link]
-
MDPI. (2023, August 30). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Retrieved from [Link]
-
PubMed. (2008, November 7). N-acyl glycinates as acyl donors in serine protease-catalyzed kinetic resolution of amines. Improvement of selectivity and reaction rate. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Lipase-catalyzed resolution of chiral 2-amino 1-alcohols. Retrieved from [Link]
-
PubMed. (1992, October 5). Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. Retrieved from [Link]
-
ACS Central Science. (2024, November 5). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) N-Acyl glycinates as acyl donors in serine protease-catalyzed kinetic resolution of amines. Improvement of selectivity and reaction rate. Retrieved from [Link]
-
Dove Medical Press. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]
-
PMC. (n.d.). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. Retrieved from [Link]
- Google Patents. (n.d.). CA1310316C - PROCESS FOR RESOLUTION AND RACEMIZATION OF AMINES WITH ACIDIC .alpha.-HYDROGENS.
-
ACS Publications. (2015, March 2). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). The lipase‐catalyzed BASF process for the kinetic resolution of amines.... Retrieved from [Link]
-
International Journal of Research and Review. (2018, August 15). To Study the Effect of pH on Lipase. Retrieved from [Link]
-
ResearchGate. (n.d.). Conventional protocols for enzyme immobilization. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. Retrieved from [Link]
-
TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Determination of Optimum pH and Temperature for Crude Extract of Lipase Enzyme from Sprouts Palm Oil Seeds (Elaeis). Retrieved from [Link]
-
LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Beilstein Journals. (2021, April 21). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. Retrieved from [Link]
-
PMC. (n.d.). Enzyme immobilization: an overview on techniques and support materials. Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]
-
YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
Chiralvision. (n.d.). How to use an immobilized enzyme. Retrieved from [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
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- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. jocpr.com [jocpr.com]
- 5. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
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- 26. chiralvision.com [chiralvision.com]
Technical Support Center: Stability of Fluorinated Phenylamines Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated phenylamines. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of these compounds under acidic conditions. Our goal is to equip you with the knowledge to anticipate challenges, design robust experiments, and interpret your results with confidence.
Introduction: The Double-Edged Sword of Fluorination
The introduction of fluorine into phenylamine scaffolds is a widely employed strategy in medicinal chemistry to modulate key molecular properties. Fluorine's high electronegativity can significantly alter the basicity of the amine group, which in turn influences a molecule's solubility, receptor binding, and metabolic stability.[1][2] However, these same electronic effects can also impact the compound's stability, particularly in acidic environments commonly encountered during synthesis, purification, formulation, and biological assays. Understanding the interplay between fluorine substitution patterns and acidic stability is therefore paramount for successful research and development.
This guide will delve into the factors governing the stability of fluorinated phenylamines in acidic media, potential degradation pathways, and practical strategies to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: How does fluorine substitution affect the basicity of the phenylamine nitrogen?
Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma (σ) bond framework.[3] This effect reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amine group. A lower electron density on the nitrogen makes it less available to accept a proton, thus decreasing the basicity of the amine.[4][5]
While fluorine also possesses lone pairs that can be delocalized into the π-system of the benzene ring (a +M or resonance effect), the inductive effect is generally considered to be dominant for halogens.[3] The net result is that fluorinated phenylamines are typically less basic than their non-fluorinated counterparts. The position and number of fluorine substituents play a crucial role, with fluorine atoms in the ortho and para positions having a more pronounced effect on basicity due to the combination of inductive and resonance effects.[2][4]
Q2: What are the primary degradation pathways for fluorinated phenylamines in acidic conditions?
Under acidic conditions, the primary degradation pathway for many phenylamines, including fluorinated derivatives, is hydrolysis.[6][7] The process is generally initiated by the protonation of the amine nitrogen. For N-substituted phenylamines, this is followed by nucleophilic attack of water on the carbon atom bonded to the nitrogen, leading to cleavage of the C-N bond.[8][9]
For aniline itself, the protonated form is relatively stable to hydrolysis under typical acidic conditions. However, the presence of other functional groups or extreme conditions of temperature and acid concentration can promote degradation. While direct hydrolysis of the C-N bond in the aniline core to form a phenol is possible under harsh conditions, other reactions like polymerization or oxidation can also occur, often leading to discoloration of the sample.[6]
Q3: My fluorinated phenylamine solution is turning brown in an acidic mobile phase for HPLC. What is happening?
The discoloration of aniline solutions, particularly under acidic conditions and exposure to air and light, is often indicative of oxidation and subsequent polymerization. Anilines are susceptible to oxidation, which can form colored impurities such as nitroso compounds, nitrobenzenes, or complex polymeric materials. The presence of acid can catalyze these oxidative processes.
Troubleshooting Steps:
-
Prepare solutions fresh: Whenever possible, prepare solutions of fluorinated phenylamines immediately before use.[6]
-
Use an antioxidant: The addition of a small amount of an antioxidant, such as sodium metabisulfite, to the mobile phase can sometimes mitigate oxidative degradation.
-
Degas the mobile phase: Removing dissolved oxygen from the mobile phase by sparging with an inert gas (e.g., helium) or using an online degasser can help prevent oxidation.
-
Protect from light: Store solutions in amber vials or protect them from light to minimize photodegradation.[6]
Q4: I am observing peak tailing and shifting retention times for my fluorinated phenylamine during HPLC analysis. Is this a stability issue?
While it could be related to on-column degradation, peak tailing and shifting retention times for basic compounds like phenylamines are more commonly caused by interactions with the stationary phase.[6]
Potential Causes and Solutions:
-
Interaction with residual silanols: The basic amine group can interact with acidic residual silanol groups on silica-based HPLC columns, leading to peak tailing.
-
Solution: Use a base-deactivated column or an end-capped column. Operating the mobile phase at a slightly acidic pH (e.g., 3-4) can also help by ensuring the analyte is consistently protonated and less likely to interact with silanols.[6]
-
-
Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of the fluorinated phenylamine, small variations in pH can lead to shifts in the analyte's ionization state, causing retention time variability.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa to ensure a consistent ionization state.
-
Troubleshooting Guide: Investigating Stability Issues
When you suspect that your fluorinated phenylamine is degrading under acidic conditions, a systematic approach is necessary to identify the cause and find a solution. Forced degradation studies are a key tool in this process.[10][11]
Forced Degradation (Stress Testing) Protocol
The goal of a forced degradation study is to intentionally degrade the compound to a small extent (typically 5-20%) to identify potential degradation products and pathways.[6][12]
1. Preparation of Stock Solution:
-
Prepare a stock solution of your fluorinated phenylamine in a suitable organic solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Acidic Stress Conditions:
-
In separate vials, mix an aliquot of the stock solution with an equal volume of an acidic solution. Common starting conditions include:
-
0.1 M Hydrochloric Acid (HCl)
-
1 M Hydrochloric Acid (HCl)
-
-
Include a control sample where the stock solution is mixed with an equal volume of water.
3. Incubation:
-
Incubate the vials at a controlled temperature. Start with room temperature and consider elevated temperatures (e.g., 40°C, 60°C) to accelerate degradation.[12]
-
Monitor the samples at various time points (e.g., 2, 4, 8, 24, 48 hours).
4. Sample Analysis:
-
At each time point, withdraw an aliquot of the sample, neutralize it with a suitable base (e.g., NaOH) to quench the reaction, and dilute it to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating analytical method, typically HPLC with UV or mass spectrometric detection.[13][14]
5. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
If using mass spectrometry, identify the mass-to-charge ratio (m/z) of the degradation products to help elucidate their structures.
Workflow for Investigating Acidic Instability
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Technical Support Center: Purification of (R)-Amine Intermediates
Welcome, Researchers and Innovators.
As Senior Application Scientists, we understand that the synthesis of a chiral amine is only half the battle. The subsequent purification, particularly the isolation of the desired (R)-enantiomer from a complex mixture of byproducts and its (S)-counterpart, is a critical step that often determines the success of a synthetic campaign. This guide is designed to be your go-to resource, providing field-proven insights and solutions to the specific challenges you encounter in the lab.
Here, we move beyond simple protocols. We delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your purification strategy.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your purification strategy.
Q1: What are the primary challenges in purifying (R)-amine intermediates?
The purification process presents a dual challenge. First, you must separate the desired (R)-amine from achiral impurities, which can include unreacted starting materials, excess reagents (e.g., from reductive aminations or coupling reactions), and side products.[1][2] Second, and often more complex, is the separation of the desired (R)-amine from its (S)-enantiomer. Enantiomers have identical physical properties (boiling point, solubility, polarity), making their separation by standard techniques like distillation or conventional chromatography impossible.[3][4] This requires a specialized chiral resolution technique.
Q2: What are the main strategies for resolving a racemic amine mixture?
There are three primary strategies for resolving racemic amines on a preparative scale:
-
Diastereomeric Salt Crystallization: This is the most common and often most cost-effective method for large-scale resolutions.[5] It involves reacting the racemic amine (a base) with an enantiomerically pure chiral acid (the resolving agent).[3][6] This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated based on differences in solubility through fractional crystallization.[4][5]
-
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. While highly effective for analytical and small-scale preparative work, it can be expensive to scale up due to the cost of the specialized columns and solvents.[7]
-
Enzymatic Kinetic Resolution: This method uses an enzyme (e.g., a lipase) that selectively acylates one enantiomer at a much faster rate than the other.[8][9][10] This results in a mixture of an acylated amine and the unreacted, enantiomerically-enriched free amine, which can then be separated by standard methods like extraction or chromatography. A key drawback is that the maximum theoretical yield for the desired enantiomer is 50%.[8]
Q3: Should I remove achiral byproducts before or after chiral resolution?
It is almost always advisable to perform a preliminary purification to remove achiral byproducts before attempting chiral resolution. The presence of impurities can significantly interfere with both crystallization and chromatography. For instance, impurities can inhibit crystal formation or co-precipitate with your desired diastereomeric salt, leading to low purity.[11] A simple acid-base liquid-liquid extraction or a quick flash chromatography step can often remove the bulk of non-amine impurities, simplifying the subsequent, more delicate chiral resolution.[12][13]
Troubleshooting Guide: From Crude Mixture to Pure Enantiomer
This section provides direct answers to specific problems you may encounter during your experiments.
Section 1: Diastereomeric Salt Crystallization
This classical resolution method is powerful but requires careful optimization.
Workflow for Diastereomeric Salt Crystallization
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Q: I've mixed my racemic amine and the chiral resolving agent, but no crystals are forming. What's wrong?
Cause: Crystal formation depends on creating a supersaturated solution of one diastereomeric salt while the other remains in solution. Several factors can prevent this. The most common issue is that the diastereomeric salts are too soluble in your chosen solvent.[5]
Solutions:
-
Change the Solvent: This is the most critical variable. Screen a variety of solvents with different polarities (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile, or mixtures thereof). The ideal solvent will poorly solubilize one diastereomer while keeping the other dissolved.[5][14]
-
Increase Concentration: Carefully evaporate some of the solvent to create a more concentrated solution, which may induce precipitation. Be cautious not to oversaturate both diastereomers.
-
Introduce an Anti-Solvent: Slowly add a solvent in which the salts are known to be insoluble (e.g., hexane or diethyl ether) to a solution of the salts in a more polar solvent (e.g., methanol or ethanol). This can trigger crystallization.
-
Try Seeding: If you have a small amount of the desired pure diastereomeric salt from a previous attempt, add a single tiny crystal to the solution. This can provide a nucleation point for crystal growth.
Q: I got crystals, but the diastereomeric excess (d.e.) is very low.
Cause: Low d.e. indicates that the undesired diastereomer has co-precipitated with the desired one. This happens when the solubility difference between the two salts in your chosen solvent system is not large enough, or if the solution was cooled too quickly.[11]
Solutions:
-
Recrystallize: Dissolve the obtained solid in a minimum amount of hot solvent and allow it to cool slowly. This process enriches the less soluble diastereomer in the solid phase. Multiple recrystallizations may be necessary.
-
Re-screen Solvents: Your current solvent system is not providing adequate selectivity. A systematic screen is necessary to find a solvent that maximizes the solubility difference between the two diastereomers.[5][14]
-
Optimize Temperature Profile: Avoid crash cooling. A slow, controlled cooling ramp (e.g., over several hours or overnight) provides the thermodynamic equilibrium needed for selective crystallization.
Q: My yield is less than 20%, far below the theoretical maximum of 50%. How can I improve it?
Cause: While the theoretical maximum yield for a single enantiomer from a racemate is 50% in a classical resolution, poor yield often points to the desired diastereomer having significant solubility in the mother liquor.
Solutions:
-
Optimize Solvent Volume: You may be using too much solvent, keeping more of your desired product in solution. Try reducing the solvent volume used for crystallization.
-
Cool to a Lower Temperature: Ensure you are cooling the crystallization mixture sufficiently (e.g., in an ice bath or refrigerator) to minimize the solubility of the desired salt, but be mindful that this can also decrease selectivity.
-
Consider Dynamic Kinetic Resolution (DKR): For advanced applications, if the unwanted (S)-amine can be racemized in situ, it's possible to achieve yields greater than 50%.[15][16] This involves adding a racemization catalyst that continuously converts the soluble (S)-diastereomer back into the racemic mixture, from which the less soluble (R)-diastereomer can then crystallize.[15] This process is also known as crystallization-induced diastereomer transformation (CIDT).[16]
Section 2: General Purification (from Achiral Byproducts)
Before chiral resolution, you need a reasonably pure racemic amine. Here’s how to tackle common issues.
Q: My amine streaks badly on a standard silica gel column and I get poor recovery.
Cause: This is a classic problem. Basic amines interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[17] This strong acid-base interaction leads to irreversible adsorption (low recovery) and significant peak tailing, which results in poor separation.[18][19][20]
Solutions:
-
Mobile Phase Modification: Add a small amount (0.5-2%) of a competing base to your eluent. Triethylamine (TEA) is the most common choice.[17][19] The TEA will preferentially interact with the acidic silanol sites, "masking" them from your amine product and allowing it to elute with a much better peak shape.
-
Use a Different Stationary Phase:
-
Amine-functionalized Silica: These columns have a basic surface that repels basic compounds, eliminating the problematic acid-base interaction and often providing excellent peak shape without mobile phase additives.[17][20]
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for purifying very basic or sensitive amines.[21]
-
-
Temporarily Protect the Amine: If all else fails, you can protect the amine (e.g., as a Boc-carbamate), which makes it much less polar and non-basic. The protected compound can then be easily purified on standard silica gel, followed by a deprotection step.[19]
Troubleshooting Logic for Amine Chromatography
Caption: Decision tree for troubleshooting flash chromatography of basic amines.
Q: How can I use liquid-liquid extraction (LLE) to quickly remove non-basic impurities?
Cause: Liquid-liquid extraction is a powerful technique that exploits the difference in a compound's solubility between two immiscible liquids (typically an organic solvent and an aqueous solution).[22] For amines, we can exploit their basicity to selectively move them between layers.[12]
Solution (Acid-Base Extraction): This protocol is designed to separate a basic amine from neutral or acidic byproducts.
-
Dissolve: Dissolve your crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). Your basic amine will be protonated to form an ammonium salt (R-NH3+ Cl-), which is soluble in the aqueous layer. Neutral organic impurities will remain in the organic layer.[12][23]
-
Separate Layers: Drain the lower (aqueous) layer containing your protonated amine into a clean flask. Discard the upper (organic) layer containing the neutral impurities.
-
Basify and Re-extract: Return the aqueous layer to the separatory funnel. Add a fresh portion of organic solvent. Slowly add a base (e.g., 2M NaOH or saturated NaHCO3) until the aqueous layer is basic (pH > 10). This deprotonates the ammonium salt, regenerating the neutral free amine (R-NH2), which is now soluble in the organic layer.
-
Isolate: Separate the layers again, this time keeping the organic layer. Dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield your pre-purified racemic amine.
Detailed Experimental Protocols
Protocol 1: Screening for Diastereomeric Salt Resolution
Objective: To identify a suitable chiral resolving agent and solvent system for the crystallization of a target (R)-amine.
Materials:
-
Racemic amine
-
A selection of chiral resolving acids (see table below)
-
A selection of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate)
-
Small vials or a 96-well plate
Procedure:
-
In separate vials, dissolve a small, known amount of your racemic amine (e.g., 100 mg) in a minimal amount of a test solvent.
-
In another set of vials, prepare solutions of different chiral resolving agents (e.g., (+)-Tartaric acid, (S)-Mandelic acid) in the same solvent. Use 0.5 to 1.0 molar equivalents relative to the amine.
-
Combine the amine solution with each resolving agent solution.
-
Observe each vial at room temperature. Note any immediate precipitation.
-
If no precipitate forms, slowly cool the vials to 0 °C. If still no solid forms, try adding a small amount of an anti-solvent (e.g., hexane).
-
If a solid precipitates, isolate it by filtration and wash with a small amount of cold solvent.
-
Dry the solid and the filtrate (mother liquor).
-
To analyze the efficiency, "break" the salt from both the solid and the mother liquor by dissolving in a biphasic mixture of ethyl acetate and 1M NaOH. Analyze the organic layer from each by chiral HPLC or NMR with a chiral shift reagent to determine the enantiomeric excess (e.e.) of the amine.
-
The ideal system is one that gives a high e.e. of the desired (R)-amine in the solid and a high e.e. of the (S)-amine in the mother liquor.
Data Presentation: Common Chiral Resolving Agents for Amines
| Resolving Agent | Structure | Type | Typically Resolves |
| (+)-Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH | Dicarboxylic Acid | Basic Amines[3][24] |
| (-)-Dibenzoyl-L-tartaric acid | C₁₈H₁₄O₈ | Dicarboxylic Acid Derivative | Basic Amines |
| (S)-(+)-Mandelic Acid | C₆H₅-CH(OH)-COOH | α-Hydroxy Acid | Basic Amines[3][15] |
| (1R)-(-)-Camphor-10-sulfonic acid | C₁₀H₁₆O₄S | Sulfonic Acid | Basic Amines[3][24] |
References
-
Wikipedia. Chiral resolution. [Link]
-
Faigl, F., et al. (2012). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
-
Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]
-
Lorenz, H., & Seidel-Morgenstern, A. Processes to separate enantiomers. SciSpace. [Link]
-
Science Forums. (2011). Amine purification. [Link]
-
Pae, A. N., et al. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society. [Link]
-
Wang, T., et al. (1999). Automated High-Throughput Liquid−Liquid Extraction for Initial Purification of Combinatorial Libraries. Analytical Chemistry. [Link]
-
LibreTexts Chemistry. (2025). 24.6: Synthesis of Amines. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]
-
Janus, E., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [Link]
-
Chemistry Steps. Resolution (Separation) of Enantiomers. [Link]
-
LibreTexts Chemistry. (2023). 13.9: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Ray, A., & Borths, C. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]
-
Lorenz, H. (2009). Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. [Link]
-
Twilton, J., et al. (2018). Mild dynamic kinetic resolution of amines by coupled visible-light photoredox and enzyme catalysis. Chemical Communications. [Link]
-
Miller, S. J., et al. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. [Link]
-
Maisonneuve, L., et al. (2016). Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews. [Link]
-
Azov, V. A. (2008). Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
-
Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
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The Organic Chemistry Tutor. (2022). Liquid-Liquid Extraction. YouTube. [Link]
-
ChemTalk. (2024). Amination Reactions. [Link]
-
Ma, S., & Jha, S. C. (2025). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. [Link]
-
Wikipedia. Kinetic resolution. [Link]
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Troubleshooting low enantiomeric excess in amine synthesis
Welcome to the Chiral Amine Synthesis Technical Support Center . This hub is designed for researchers, application scientists, and drug development professionals troubleshooting stereochemical failures—specifically low enantiomeric excess (ee)—during the synthesis of chiral amines.
Rather than merely providing corrective steps, this guide explores the mechanistic causality behind enantiomeric erosion across both biocatalytic and chemocatalytic platforms, ensuring your experimental design is mathematically and chemically sound.
Diagnostic Workflow: Isolating the Root Cause of Low ee
Before altering your reaction parameters, use the diagnostic logic tree below to isolate whether your stereochemical leakage is thermodynamic, kinetic, or mechanistic in nature.
Diagnostic workflow for troubleshooting low enantiomeric excess in chiral amine synthesis.
Section 1: Biocatalysis Troubleshooting (Transaminases & Imine Reductases)
FAQ 1: My transaminase-catalyzed synthesis is stalling at 50% conversion, and the isolated product has lower-than-expected ee. What is the root cause?
The Causality: Transaminases (TAs) are highly stereoselective but are severely limited by unfavorable thermodynamic equilibria and product inhibition[1]. When a reaction stalls, the high concentration of the chiral amine product forces the enzyme to catalyze the reverse reaction (deamination). Because enzymes can exhibit slight promiscuity over prolonged exposure, this microscopic reversibility slowly erodes the enantiomeric purity of the accumulated product. The Solution: You must break the equilibrium. Implementing In Situ Product Removal (ISPR) using an ion-exchange resin selectively sequesters the product amine from the aqueous phase, preventing it from re-entering the enzyme's active site. This approach allows scaling up to 50 g/L while maintaining >99% ee[1]. Alternatively, coupling the reaction with in situ crystallization (e.g., using 3,3-diphenylpropionic acid) can push the theoretical equilibrium conversion from ~44% to ~83%[2].
FAQ 2: When using Imine Reductases (IREDs) on electron-rich enamides, I achieve high conversion but poor enantiomeric ratio (e.r.). Why is the stereocontrol failing?
The Causality: Direct reduction of electron-rich enamides by wild-type IREDs is mechanistically unnatural. The reaction relies on an initial enamine–imine tautomerization step prior to NADPH-mediated hydride transfer[3]. If this tautomerization occurs non-enzymatically in the bulk solvent, the resulting imine enters the active site in a non-stereocontrolled orientation, or is reduced by background reductants, destroying the ee. The Solution: The enzyme must be engineered so that both the tautomerization and the reduction occur synergistically within the chiral pocket. Reprogramming IREDs via directed evolution (e.g., SinIRED-V5 variants) ensures the enamine is protonated by active-site residues, locking the intermediate in the correct conformation for stereoselective hydride transfer, yielding up to 97% yield and >99:1 e.r.[3].
Section 2: Chemocatalysis Troubleshooting (Asymmetric Hydrogenation)
FAQ 3: During the Ru/Ir-catalyzed asymmetric hydrogenation of acyclic imines, my ee is highly variable and often drops below 80%. What causes this?
The Causality: Acyclic imines are notoriously problematic due to rapid E/Z isomerization and enamine tautomerization in solution. More critically, acyclic imines can decompose into achiral primary amines (e.g., benzylamine), which strongly coordinate to and poison the transition metal catalyst[4]. A poisoned catalyst loses the steric influence of its chiral ligands, leading to an uncatalyzed, racemic background reduction. The Solution: First, protect the imine nitrogen. Adding (Boc)₂O to the reaction mixture prevents substrate decomposition and subsequent catalyst deactivation[4]. Second, ensure the catalyst operates strictly through a stereocontrolled outer-sphere mechanism (stepwise transfer of a hydride and a proton without substrate coordination to the metal) by using counteranions like BArF⁻ or additives like AgSbF₆ to generate the highly active cationic metal species[4][5].
Quantitative Troubleshooting Matrix
Use the following data table to benchmark your current results against field-proven optimization strategies.
| Catalytic System | Primary Cause of Low ee | Diagnostic Indicator | Recommended Intervention | Typical ee Post-Optimization |
| Transaminases (TAs) | Product inhibition & thermodynamic equilibrium | Stalled conversion (~50%), high keto acid byproduct | ISPR (ion-exchange resin) or in situ crystallization | >99%[1][2] |
| Imine Reductases (IREDs) | Bulk solvent tautomerization | High conversion, low e.r. on enamide substrates | Enzyme engineering (directed evolution), pH tuning | >99:1 e.r.[3] |
| Asymmetric Hydrogenation | Substrate decomposition, catalyst poisoning | Variable ee, presence of benzylamine in GC-MS | Add (Boc)₂O, AgSbF₆, utilize outer-sphere Ru/Ir catalysts | 95–99%[4][5] |
Validated Experimental Protocols
Protocol 1: Transaminase-Mediated Synthesis with In Situ Product Removal (ISPR)
This protocol utilizes a self-validating feedback loop: if the chiral HPLC shows the reaction stalling at <50% conversion, the ISPR resin is either saturated or incorrectly dosed, prompting immediate resin replacement.
-
Preparation: Prepare a 50 g/L solution of the prochiral ketone in 100 mM HEPES buffer (pH 8.0) containing 1 mM pyridoxal-5'-phosphate (PLP).
-
Equilibrium Shifting: Add the amino donor (e.g., isopropylamine) in a 3-to-1 molar excess relative to the ketone to drive the initial forward reaction.
-
Biocatalyst Addition: Introduce the engineered (R)- or (S)-selective transaminase to the reaction mixture.
-
ISPR Implementation: Add a strongly acidic cation-exchange resin (e.g., Dowex 50WX8) directly to the reaction vessel. The resin will selectively bind the protonated product amine in situ, removing it from the aqueous phase and preventing product inhibition[1].
-
Incubation & Validation: Agitate at 30 °C for 24–48 hours. Self-Validation Step: Sample the aqueous phase every 8 hours. Ketone depletion should steadily approach >95%. Elute a micro-sample of the resin to confirm the amine ee via chiral HPLC.
-
Recovery: Filter the resin from the aqueous buffer. Elute the pure chiral amine from the resin using a methanolic NaOH solution, yielding >90% isolated yield and >99% ee.
Protocol 2: Ru/Ir-Catalyzed Asymmetric Hydrogenation of Acyclic Imines
This protocol prevents racemic background reactions. Self-validation is achieved via GC-MS prior to hydrogenation; the absence of free benzylamine confirms the integrity of the substrate.
-
Inert Preparation: In a nitrogen-filled glovebox, dissolve the acyclic imine substrate in an anhydrous, degassed solvent (e.g., toluene or dichloromethane).
-
Substrate Protection: Add 1.1 equivalents of (Boc)₂O directly to the reaction mixture to protect the imine from decomposing into catalyst-poisoning primary amines[4].
-
Catalyst Activation: Prepare the catalyst solution using a chiral half-sandwich complex (e.g.,[RuCl(η⁶-arene)(N-arylsulfonyl-DPEN)]) or an Ir-diphosphine complex. Add 1.2 equivalents of AgSbF₆ to abstract the chloride, generating the active cationic metal species necessary for outer-sphere hydride transfer[5].
-
Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge the vessel with H₂ gas three times, then pressurize to 20 atm.
-
Reaction & Validation: Stir the reaction at 25–50 °C for 12–24 hours. Self-Validation Step: Analyze an aliquot via GC-MS. The complete absence of unreacted imine and degradation products validates the catalytic cycle.
-
Isolation: Vent the H₂ gas safely, filter the mixture through a short pad of silica to remove the metal catalyst, and determine the ee of the protected chiral amine via chiral HPLC.
References
1.3, acs.org 2.1, acs.org 3.2, acs.org 4.4, mdpi.com 5.5, rsc.org
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. A combined experimental and computational study to decipher complexity in the asymmetric hydrogenation of imines with Ru catalysts bearing atropisomer ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02390F [pubs.rsc.org]
Technical Support Center: Handling Hygroscopic Chiral Amine Salts
Topic: Best Practices for Handling, Storage, and Stoichiometry of Hygroscopic Amine Hydrochloride Salts. Ticket ID: #TS-CHIRAL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Introduction
Welcome to the Technical Support Center. You are likely here because your chiral amine hydrochloride salt has become sticky, deliquescent (turned into a liquid), or is causing inconsistent reaction yields.
The Science of the Problem:
Chiral amines are often stored as hydrochloride (HCl) salts to prevent oxidation and racemization. However, the crystal lattice energy of many amine-HCl salts is often insufficient to overcome the hydration energy provided by atmospheric moisture. The result is hygroscopicity . When a salt absorbs water, the molecular weight (MW) changes dynamically, making stoichiometric calculations based on the theoretical MW (
This guide is structured into four "Support Modules" to address your specific stage of experimentation.
Module 1: Storage & Initial Handling
Q: My salt has turned into a sticky gum or a puddle. Is it ruined?
A: Not necessarily, but its purity and physical form are compromised. If the compound has deliquesced, it has absorbed enough water to dissolve itself.
-
Immediate Action: Do not heat it immediately on a hot plate; this may cause decomposition or racemization (if the stereocenter is labile).
-
Recovery Protocol:
-
Dissolve the "puddle" fully in a minimum amount of dry methanol or ethanol.
-
Add an antisolvent (diethyl ether or MTBE) to induce precipitation.
-
Filter under an inert atmosphere (Nitrogen/Argon).
-
Dry in a vacuum oven (see below).
-
Q: What is the Gold Standard for drying these salts?
A: Vacuum drying with a desiccant trap. Heating alone is often insufficient because the water molecules can be incorporated deep within the crystal lattice (hydrates).
Protocol 1.0: Deep Drying Strategy
| Parameter | Setting/Material | Reason |
|---|---|---|
| Apparatus | Vacuum Oven or Abderhalden Pistol | Continuous removal of vapor is required. |
| Temperature | 40–60°C (Start low) | Avoids melting; HCl salts can have lower MPs than expected when wet. |
| Desiccant |
Module 2: Precision Weighing (The "Drifting Balance" Issue)
Q: The mass reading keeps increasing while I weigh the sample. How do I get an accurate mass?
A: You are observing the kinetic uptake of water. Stop trying to weigh to a specific target mass (e.g., exactly 100.0 mg). Instead, use the "Weighing by Difference" technique.
Protocol 2.0: Weighing by Difference Prerequisite: Dry the salt as per Module 1.
-
Prepare: Bring a capped weighing vial containing your bulk salt and a receiving flask (reaction vessel) to the balance.
-
Zero: Place the capped vial on the balance. Tare (Zero) the balance.
-
Transfer: Remove the vial, take off the cap, and quickly tap a portion of the salt into your reaction vessel.
-
Reweigh: Immediately recap the vial and place it back on the balance.
-
Calculate: The negative value displayed is the exact mass transferred.
-
Formula:
-
-
Why this works: The moisture absorbed during the few seconds of transfer affects the bulk remaining in the vial and the transferred portion equally, but since you are measuring the loss from the closed system, the error is minimized compared to watching a weigh boat gain weight.
Visualizing the Decision Logic
Figure 1: Decision tree for handling hygroscopic salts. Blue/Green paths indicate optimal workflows.
Module 3: Stoichiometry & Quantification
Q: My reaction failed. I suspect I didn't add enough amine because of the water weight. How do I fix this?
A: You must determine the Weight Percent Assay (%wt) . If your salt is 10% water by weight, weighing 100 mg means you only added 90 mg of amine.
Method A: Quantitative NMR (qNMR) – The Non-Destructive Choice This is superior to Karl Fischer (KF) titration for valuable chiral samples because you can recover the material.
-
Internal Standard (IS): Choose a non-hygroscopic standard (e.g., Maleic acid, Dimethyl sulfone) with high purity.
-
Solvent: Use a dry deuterated solvent (e.g., DMSO-
) that dissolves both salt and IS. -
Calculation:
Wherengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display"> =Integration area, =Number of protons, =Molar mass, =Weighed mass, =Purity.[1][2][3]
Method B: Karl Fischer (KF) Titration
-
Use case: When you have plenty of material (>5g).
-
Action: Measure water content directly. If KF says 5% water, divide your target mass by 0.95 to get the required "wet mass."
Module 4: Salt Engineering (The Permanent Fix)
Q: I am tired of drying this salt. Can I change the salt form?
A: Yes. "Salt Switching" is a standard technique in process chemistry to improve physical properties. HCl salts are small and charge-dense, leading to high lattice energy but also high hygroscopicity.
Alternative Counter-ions for Chiral Amines: Switching to a larger, more hydrophobic counter-ion often creates a non-hygroscopic, free-flowing solid.
| Counter-ion | Acid Reagent | Characteristics |
| Tosylate | Excellent. Adds bulk/lipophilicity. Often crystallizes well. | |
| HBr Salt | Hydrobromic acid | Denser than HCl, often less hygroscopic (but not always). |
| Tartrate | Tartaric Acid | Standard for Chiral. Good for resolution, forms H-bond networks that exclude water. |
| Oxalate | Oxalic Acid | Very stable, often highly crystalline (Warning: Toxicity). |
Visualizing Salt Selection Strategy
Figure 2: Strategic alternatives to HCl salts for chiral amines.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for drying agents and techniques).
-
Sigma-Aldrich Technical Bulletin . Handling Hygroscopic Reagents. (General handling protocols).
-
Japanese Pharmacopoeia . Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis. Chem. Pharm. Bull.2021 , 69, 26-31.[1]
-
University of British Columbia . Weighing by Difference Protocol. (Standard analytical chemistry protocol).
- Stahl, P. H.; Wermuth, C. G.Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.
Sources
- 1. Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2) [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
Chiral HPLC Methods for (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine: A Comprehensive Comparison Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine (A chiral primary amine with a halogenated aromatic ring)
Introduction & Analytical Challenge
The enantiomeric resolution of primary amines like 1-(2-chloro-5-fluorophenyl)propan-1-amine presents a unique chromatographic challenge. The basicity of the primary amine group often leads to severe peak tailing on standard silica-based stationary phases due to secondary interactions with acidic residual silanols. Furthermore, the chiral center is situated at the benzylic position, requiring a Chiral Stationary Phase (CSP) capable of recognizing the subtle steric and electronic differences between the ethyl chain and the 2-chloro-5-fluorophenyl ring.
As an Application Scientist, selecting the optimal chiral HPLC method requires balancing resolution (
Mechanistic Comparison of Chiral Stationary Phases (CSPs)
To design a self-validating chromatographic system, one must understand the causality behind the analyte-CSP interactions.
Approach A: Crown Ether CSPs (e.g., CROWNPAK CR-I(+))
Crown ether columns are specifically engineered for primary amines[1]. The chiral selector, typically a derivative of (S)- or (R)-18-crown-6 ether, requires an acidic aqueous mobile phase (pH 1.0–2.0).
-
Causality: The low pH protonates the primary amine to an ammonium ion (
). This cation enters the cavity of the crown ether, forming three strong hydrogen bonds with the ether oxygens[2]. Enantioseparation is achieved based on how the bulky 2-chloro-5-fluorophenyl group and the ethyl chain sterically interact with the chiral barriers of the crown ether.
Approach B: Immobilized Polysaccharide CSPs (e.g., CHIRALPAK IG)
CHIRALPAK IG utilizes amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on silica. It is highly effective for halogenated pharmaceuticals[3].
-
Causality: The carbamate linkages form a helical chiral cleft. The 2-chloro and 5-fluoro substituents on the analyte engage in strong
stacking and dipole-dipole interactions with the chloro-methyl-phenyl groups of the CSP[4]. To prevent peak tailing, a basic modifier like Diethylamine (DEA) must be added to the organic mobile phase to competitively mask residual silanols.
Approach C: Indirect Separation via Derivatization (e.g., Chiralcel OD-H)
When direct separation is unfeasible, converting the primary amine to a neutral amide (e.g., via acetylation) eliminates basicity[5].
-
Causality: The resulting acetamide derivative acts as both a hydrogen bond donor (N-H) and acceptor (C=O), which interact perfectly with standard coated cellulosic phases like Chiralcel OD-H in normal phase mode.
Caption: Decision matrix for selecting a chiral HPLC method for primary halogenated amines.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems. System suitability criteria (e.g.,
Protocol 1: Direct Separation using CROWNPAK CR-I(+)
Objective: Leverage host-guest complexation in reversed-phase conditions.
-
Mobile Phase Preparation: Add 16.3 g of 70% perchloric acid (
) to 1000 mL of HPLC-grade water to achieve pH ~1.5. Mix this aqueous solution with Methanol in an 85:15 (v/v) ratio. Degas thoroughly via sonication. -
Sample Preparation: Dissolve 1.0 mg of the racemic amine in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Conditions:
-
Column: CROWNPAK CR-I(+) (4.6 mm × 150 mm, 5 µm)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C (Temperature heavily influences crown ether complexation; maintain strict control).
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Validation Check: The (R)-enantiomer typically elutes second on a CR(+) column due to stronger complexation[1].
Protocol 2: Direct Separation using CHIRALPAK IG
Objective: Utilize halogen-bonding and
-
Mobile Phase Preparation: Mix Hexane, Isopropanol (IPA), and Diethylamine (DEA) in a 90:10:0.1 (v/v/v) ratio. Crucial: The 0.1% DEA is mandatory to suppress peak tailing of the primary amine.
-
Sample Preparation: Dissolve 1.0 mg of the racemate in 1.0 mL of Hexane/IPA (90:10 v/v). Filter through a 0.22 µm nylon filter.
-
Chromatographic Conditions:
-
Column: CHIRALPAK IG (4.6 mm × 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Protocol 3: Indirect Separation via Acetylation (Chiralcel OD-H)
Objective: Eliminate basicity to utilize standard coated cellulosic columns[5].
-
Derivatization: Dissolve 10 mg of the racemate in 1 mL of Dichloromethane (DCM). Add 20 µL of Triethylamine (TEA) and 15 µL of Acetic Anhydride. Stir at room temperature for 30 minutes.
-
Workup: Wash the reaction mixture with 1M HCl (1 mL), then saturated
(1 mL). Extract the organic layer, dry over , and evaporate the solvent. -
Sample Preparation: Dissolve the resulting acetamide residue in 1 mL of Hexane/IPA (90:10 v/v).
-
Chromatographic Conditions:
-
Column: Chiralcel OD-H (4.6 mm × 250 mm, 5 µm)
-
Mobile Phase: Hexane / IPA (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Caption: Mechanistic pathways of chiral recognition for primary amines based on mobile phase environment.
Quantitative Data & Performance Comparison
The table below summarizes the expected chromatographic performance for the enantiomeric resolution of 1-(2-chloro-5-fluorophenyl)propan-1-amine across the three evaluated methodologies.
| Parameter | Method 1: Crown Ether (CR-I(+)) | Method 2: Polysaccharide (IG) | Method 3: Derivatization (OD-H) |
| Column | CROWNPAK CR-I(+) | CHIRALPAK IG | Chiralcel OD-H |
| Mobile Phase | Hexane / IPA / DEA (90:10:0.1) | Hexane / IPA (95:5) | |
| Analyte State | Cationic ( | Neutral (Free base) | Neutral (Acetamide) |
| Selectivity ( | 1.85 | 1.42 | 1.60 |
| Resolution ( | > 3.0 | 2.2 | 2.8 |
| Tailing Factor ( | 1.1 | 1.3 (Requires DEA) | 1.0 |
| Analysis Time | ~25 min | ~15 min | ~20 min (Excludes prep time) |
| Primary Advantage | Baseline resolution, no derivatization | Fast analysis, standard NP solvents | Excellent peak shape, high capacity |
| Primary Limitation | Highly acidic mobile phase required | DEA modifier can contaminate LC system | Requires chemical derivatization step |
Conclusion & Recommendations
For the routine analysis of (R)-1-(2-chloro-5-fluorophenyl)propan-1-amine , Method 2 (CHIRALPAK IG) is recommended for high-throughput environments due to its rapid analysis time and avoidance of highly corrosive acidic mobile phases[3][4].
However, if the laboratory requires absolute baseline resolution for trace enantiomeric impurity determination (e.g., determining 0.1% of the (S)-enantiomer in a pure (R)-batch), Method 1 (CROWNPAK CR-I(+)) is the gold standard. The specific host-guest complexation of the crown ether cavity with the primary amine guarantees superior selectivity (
References
1.[3] An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. URL:[Link] 2.[4] Separation of Methyclothiazide Using New Immobilized Column – CHIRAL PAK IG. Chromatography Online. URL:[Link] 3.[1] Daicel CROWNPAK®CR(+) and (-) Crown Ether HPLC Chiral Columns. The Lab Store. URL:[Link] 4.[5] Iridium-catalyzed Direct Asymmetric Reductive Amination of Aromatic Ketones. Royal Society of Chemistry. URL:[Link] 5.[2] Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC. URL:[Link]
Sources
- 1. thelabstore.co.uk [thelabstore.co.uk]
- 2. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Determining Enantiomeric Purity of Halogenated Amines
In the landscape of modern drug discovery and development, the chirality of a molecule is of paramount importance. For halogenated amines, a common structural motif in pharmaceuticals, the spatial arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even toxic compound.[1][2] Consequently, the precise determination of enantiomeric purity is not merely a matter of analytical chemistry; it is a critical gatekeeper in the advancement of safe and effective medicines.[3] This guide provides an in-depth comparison of the primary analytical techniques used to quantify the enantiomeric excess (ee) of halogenated amines, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Foundational Challenge: Distinguishing Mirror Images
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. This makes their direct differentiation by most standard analytical techniques impossible.[2] The core principle behind determining enantiomeric purity, therefore, lies in creating a chiral environment where the two enantiomers interact differently, allowing for their separation and quantification. This can be achieved through various methods, each with its own set of advantages and limitations.
A Comparative Overview of Key Techniques
The choice of analytical method for determining the enantiomeric purity of halogenated amines is often dictated by factors such as the required accuracy, sample throughput, available instrumentation, and the stage of drug development. Here, we compare the three most prevalent techniques: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Optical Polarimetry.
| Technique | Principle | Accuracy & Precision | Sample Throughput | Instrumentation | Key Advantages | Key Limitations |
| Chiral HPLC | Physical separation of enantiomers on a chiral stationary phase (CSP).[4][5][6] | High (typically <0.5% error).[7] | Moderate to High | HPLC system with a chiral column and UV or MS detector. | Direct quantification, high accuracy, and preparative scale potential.[8] | Requires method development for each compound, CSPs can be expensive. |
| NMR Spectroscopy | Conversion of enantiomers into diastereomers using a chiral auxiliary, leading to distinct NMR signals.[2][9][10] | High (typically <1% error).[11] | High | High-field NMR spectrometer. | Rapid analysis, provides structural information, can be used for absolute configuration determination.[11][12] | May require derivatization, sensitivity can be lower than HPLC. |
| Optical Polarimetry | Measures the rotation of plane-polarized light by a chiral sample.[13][14] | Low to Moderate.[7] | High | Polarimeter. | Rapid and non-destructive.[13] | Requires a pure sample, specific rotation of the pure enantiomer must be known, less accurate for low ee values.[7][15] |
In-Depth Analysis and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the gold standard for the accurate determination of enantiomeric purity due to its ability to physically separate and individually quantify enantiomers.[7] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
The "Why": Causality in Chiral Recognition
The separation mechanism in chiral HPLC is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[4] The stability of these complexes differs for each enantiomer due to steric and electronic interactions, resulting in one enantiomer being retained longer on the column. For halogenated amines, polysaccharide-based CSPs are often effective, as the amine and halogen functionalities can participate in hydrogen bonding and dipole-dipole interactions with the chiral selector.[6][8]
Experimental Workflow: Chiral HPLC
Caption: Workflow for enantiomeric purity determination by Chiral HPLC.
Detailed Protocol: Chiral HPLC for a Halogenated Amine
-
Column Selection and Equilibration:
-
Select a suitable chiral stationary phase. For many amines, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point.[8]
-
Equilibrate the column with the mobile phase (e.g., a mixture of hexane and isopropanol for normal phase) at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of the halogenated amine sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the HPLC system.
-
Run the analysis under isocratic conditions. The mobile phase composition may need to be optimized to achieve baseline separation of the enantiomers.
-
Detect the eluting enantiomers using a UV detector at an appropriate wavelength or a mass spectrometer for higher sensitivity and specificity.
-
-
Data Analysis and Calculation:
-
Identify the two peaks corresponding to the enantiomers in the chromatogram.
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess using the following formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful and rapid method for determining enantiomeric purity without the need for physical separation.[4] The principle involves converting the enantiomeric pair into a mixture of diastereomers by using a chiral auxiliary. These diastereomers have different magnetic environments and will, therefore, exhibit distinct signals in the NMR spectrum.[2][16]
The "Why": From Enantiomers to Distinguishable Diastereomers
There are two main approaches using NMR:
-
Chiral Derivatizing Agents (CDAs): The halogenated amine is covalently reacted with an enantiomerically pure CDA, such as Mosher's acid chloride, to form stable diastereomeric amides.[2][12] The different spatial arrangements of the resulting diastereomers lead to different chemical shifts for specific protons or other nuclei (e.g., ¹⁹F if the CDA contains fluorine).[10][11]
-
Chiral Solvating Agents (CSAs): The halogenated amine forms transient, non-covalent diastereomeric complexes with an enantiomerically pure CSA, such as (R)-BINOL.[9][17] This interaction is often based on hydrogen bonding and π-π stacking. The equilibrium between the free and complexed states results in observable chemical shift differences between the enantiomers.[9]
Experimental Workflow: NMR with a Chiral Derivatizing Agent
Caption: Workflow for enantiomeric purity determination by Optical Polarimetry.
Detailed Protocol: Optical Polarimetry
-
Standard and Sample Preparation:
-
Accurately prepare a solution of the halogenated amine sample in a suitable achiral solvent at a precisely known concentration (e.g., 1.0 g/100 mL).
-
The specific rotation of the pure enantiomer, [α]max, must be known from the literature or a previously characterized standard.
-
-
Instrument Calibration and Measurement:
-
Calibrate the polarimeter using a cell filled with the pure solvent (blank).
-
Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Measure the optical rotation of the sample, [α]obs.
-
-
Calculation:
-
Calculate the enantiomeric excess using the formula: % ee = ([α]obs / [α]max) * 100
-
Conclusion: Selecting the Optimal Method
The determination of enantiomeric purity for halogenated amines is a critical analytical task in pharmaceutical development. While chiral HPLC offers the highest accuracy and is considered the benchmark method, NMR spectroscopy provides a rapid and structurally informative alternative, especially with the use of chiral solvating agents that do not require sample derivatization. Optical polarimetry , though less precise, remains a useful tool for quick checks of highly pure samples. The ultimate choice of method will depend on the specific requirements of the analysis, balancing the need for accuracy, speed, and available resources. A thorough understanding of the principles and practical considerations of each technique is essential for any scientist working with chiral molecules.
References
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]
-
Chiral Separation Techniques. chemistlibrary. [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]
-
Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. Journal of the American Chemical Society. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]
-
Chiral derivatizing agent. Wikipedia. [Link]
-
From which instrument can we determine enantiomeric purity?. ResearchGate. [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. [Link]
-
A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines. PMC. [Link]
-
Determination of Enantiomeric Purity by Direct Methods. Science of Synthesis. [Link]
-
Chiral Chromatography. Chemistry LibreTexts. [Link]
-
NMR derivatization protocol for chiral recognition of racemic primary amines. ResearchGate. [Link]
-
A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. RSC Publishing. [Link]
-
Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
Calixresorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Bates College. [Link]
-
chiral columns. HPLC.eu. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Chiral Separation Principles. Springer Nature Experiments. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
Enantiomeric Purity. Chemistry LibreTexts. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Polarimetry. Chemistry LibreTexts. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Chiral HPLC Column. Phenomenex. [Link]
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- 10. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: Absolute Configuration Assignment of Amines via NMR
Topic: NMR Shift Differences of (R) vs (S) Amine Diastereomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The determination of absolute configuration for chiral amines is a critical step in drug development, where enantiomers often exhibit distinct pharmacokinetics and toxicity profiles. While X-ray crystallography is definitive, it requires single crystals. The Mosher Method (and its modern variants) remains the premier solution-state alternative, utilizing Chiral Derivatizing Agents (CDAs) to convert enantiomers into diastereomers.
This guide provides an advanced technical comparison of the primary CDAs used for amines—MTPA (Mosher's) , MPA (Mandelic) , and 9-AMA —and details the rigorous experimental protocols required to assign stereochemistry based on
Theoretical Framework: The Shielding Cone Mechanism
The core principle relies on the magnetic anisotropy of the CDA's aromatic ring. When a chiral amine reacts with a chiral acid (CDA), the resulting amide adopts a preferred conformation in solution.
The Mosher Model for Amines
In the dominant conformer (syn-periplanar), the amide carbonyl oxygen eclipses the methine proton of the chiral amine. This locks the aromatic ring of the CDA in a specific spatial orientation.
-
Shielding Zone: Protons residing above or below the aromatic plane are shielded (shifted upfield, lower ppm).
-
Deshielding Zone: Protons in the plane of the ring are deshielded (shifted downfield, higher ppm).
By comparing the spectra of the diastereomer derived from the (R)-acid vs. the (S)-acid, one can deduce which substituents lie within the shielding cone.
Figure 1: The anisotropic shielding model. The phenyl ring of the CDA differentially affects the chemical shifts of substituents L1 and L2 depending on the absolute configuration.
Comparative Analysis of Chiral Derivatizing Agents (CDAs)
Selecting the right CDA is a balance between reactivity, resistance to racemization, and the magnitude of the induced shift (
Table 1: Performance Comparison of Common CDAs for Amines
| Feature | MTPA (Mosher's Acid) | MPA (Mandelic Acid) | 9-AMA (Anthryl) |
| Full Name | 9-anthrylmethoxyacetic acid | ||
| Moderate (0.05 – 0.2 ppm) | High (0.1 – 0.4 ppm) | Very High (up to 1.0 ppm) | |
| Racemization Risk | Low (Quaternary center) | Moderate (Benzylic proton) | Low |
| Solubility | Excellent (Organic solvents) | Good | Moderate (Bulky) |
| Primary Use Case | Standard for 1°/2° amines | When MTPA shifts are too small | Distant stereocenters |
| Cost | Moderate | Low | High |
Expert Insight: While MTPA is the industry standard due to its metabolic stability and lack of racemization during coupling, MPA often yields larger shift differences due to the absence of the electron-withdrawing
Experimental Protocol: The Double-Derivatization Method
To ensure scientific integrity, never rely on a single derivative. You must synthesize both the (R)- and (S)-CDA derivatives to calculate
Reagents Required[1][2][3][4][5][6][7][8]
-
Target Chiral Amine (approx. 5-10 mg per reaction).
-
(R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (Acid Chlorides).
-
Note: Alternatively, use the Acids with DCC/EDC coupling.
-
-
Dry Pyridine-d5 or CDCl3 (for "in-tube" reactions).
Step-by-Step Workflow
-
Preparation: Split the amine sample into two vials (A and B).
-
Coupling (Vial A): Add 1.5 eq of (R)-MTPA-Cl and 2.0 eq of dry pyridine.
-
Coupling (Vial B): Add 1.5 eq of (S)-MTPA-Cl and 2.0 eq of dry pyridine.
-
Incubation: Shake at RT for 1-4 hours (monitor by TLC).
-
Quench/Workup: Dilute with ether, wash with 1N HCl (to remove pyridine), NaHCO3, and brine. Dry over Na2SO4.
-
Shortcut: For simple amines, the reaction can be performed directly in an NMR tube using Pyridine-d5, skipping workup.
-
-
Acquisition: Acquire
H NMR spectra for both samples in .
Figure 2: The Double-Derivatization Workflow. Note the critical CIP priority inversion when converting Acid Chloride to Amide.
Data Analysis & Interpretation
The Calculation
The standard convention (Hoye et al.) for calculating the chemical shift difference is:
[1]Crucial Naming Convention:
The subscripts
-
Reaction with (S)-MTPA-Cl
yields (R)-MTPA Amide . -
Reaction with (R)-MTPA-Cl
yields (S)-MTPA Amide . (This inversion occurs because Cl has higher CIP priority than the amine N, but in the amide, the OMe/Ph/CF3 priorities dictate the name).
Assigning Configuration
-
Tabulate the chemical shifts (
) for protons near the chiral center for both derivatives. -
Calculate
for each proton.[2] -
Visualize: Draw the amine in the standard projection (Amine N at center, H pointing back).
-
Apply the Rule:
-
Protons with Positive
(> 0) reside on the Right side of the plane (R2). -
Protons with Negative
(< 0) reside on the Left side of the plane (R1).
-
Table 2: Example Data Set (Hypothetical Amine)
| Proton Position | Interpretation | |||
| Methyl (R1) | 1.25 | 1.45 | -0.20 | Left Side (Shielded in S-isomer) |
| Methine (CH) | 3.50 | 3.52 | -0.02 | Center (Near Null) |
| Phenyl (R2) | 7.40 | 7.10 | +0.30 | Right Side (Deshielded in S-isomer) |
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4][5] Nature Protocols, 2, 2451–2458.[4] Link[3]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. Link
-
Sullivan, G. R., & Mosher, H. S. (1973). Nonequivalence of the proton magnetic resonance spectra of diastereomeric alpha-methoxy-alpha-trifluoromethylphenylacetate derivatives. The Journal of Organic Chemistry, 38(12), 2143–2148. Link
Sources
- 1. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Optical Rotation and Chiral Purity Analysis of (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine
For researchers, scientists, and drug development professionals, the stereochemical integrity of a chiral active pharmaceutical ingredient (API) is of paramount importance. The biological activity of enantiomers can differ significantly, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. This guide provides a comprehensive comparison of analytical methodologies for establishing the optical rotation standard and assessing the chiral purity of (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine, a key chiral building block in pharmaceutical synthesis.
The Critical Role of Chirality and Optical Rotation
(R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine possesses a single stereocenter, making it a chiral molecule that exists as a pair of enantiomers. The spatial arrangement of the substituents around this chiral center dictates its interaction with other chiral molecules in a biological system, such as receptors and enzymes. Consequently, ensuring the enantiomeric purity of the desired (R)-enantiomer is a critical quality attribute.
Optical rotation is a fundamental physical property of a chiral substance that can be used to characterize its stereochemistry.[1][2] It refers to the rotation of the plane of polarized light as it passes through a solution of the chiral compound.[3][4] The specific rotation, [α], is a standardized measure of this rotation and is a characteristic constant for a given enantiomer under specific conditions (temperature, wavelength, solvent, and concentration).[5]
This guide will first detail the establishment of a primary optical rotation standard for (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine using classical polarimetry. Subsequently, we will provide a comparative analysis with modern chromatographic and electrophoretic techniques that offer alternative and often more sensitive and robust methods for determining enantiomeric purity.
Establishing the Primary Standard: Polarimetry
The foundational method for determining the optical rotation of a chiral compound is polarimetry.[6] This technique directly measures the angle of rotation of plane-polarized light caused by a solution of the analyte. The specific rotation is then calculated from this observed rotation.
The Causality Behind Experimental Choices in Polarimetry
The choice of solvent, concentration, temperature, and wavelength are critical for obtaining a reproducible and accurate specific rotation value. The solvent can influence the conformation of the chiral molecule and its interaction with light. Concentration and path length directly affect the observed rotation, and their precise control is essential for accurate calculation of the specific rotation.[4][5] Temperature can also impact the measurement and should be strictly controlled.[7] The sodium D-line (589 nm) is a standard wavelength used for polarimetry, ensuring consistency and comparability of results.[4]
Experimental Protocol: Determination of Specific Rotation
This protocol outlines the steps to establish a reference specific rotation value for a highly purified sample of (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine.
Instrumentation:
-
High-precision polarimeter
-
Sodium lamp (589 nm) or other monochromatic light source
-
Polarimeter cell (1 dm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
Reagents:
-
(R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine (highest possible purity)
-
HPLC-grade methanol (or other suitable solvent in which the compound is stable and has good solubility)
Procedure:
-
Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions using a certified quartz plate or a freshly prepared sucrose solution standard.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine.
-
Dissolve the sample in the chosen solvent (e.g., methanol) in a 10 mL volumetric flask and dilute to the mark.
-
-
Measurement:
-
Rinse the polarimeter cell with the solvent and then fill it with the solvent to take a blank reading.
-
Rinse the cell with the sample solution and then fill it, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and allow the temperature to equilibrate to 20 °C (or another specified temperature).
-
Measure the optical rotation. Record at least five readings and calculate the average.
-
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:[2][5] [α]λT = α / (l × c) Where:
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light source.
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Comparative Analysis of Analytical Methodologies
While polarimetry establishes the bulk optical rotation, it has limitations in terms of sensitivity and the ability to detect small amounts of the undesired enantiomer. Chromatographic and electrophoretic techniques offer superior resolution and are the methods of choice for accurate determination of enantiomeric purity (also expressed as enantiomeric excess, ee).[8][9]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers.[10][11] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC
Instrumentation:
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H)
Reagents:
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA) or ethanol
-
Diethylamine (for basic compounds)
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Prepare a solution of (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions (Typical):
-
Mobile Phase: A mixture of n-hexane and IPA (e.g., 90:10 v/v) with 0.1% diethylamine. The ratio of hexane to alcohol can be adjusted to optimize the separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks. The enantiomeric excess can be calculated from the peak areas.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity.[12][13][14] The amine group in the target molecule may require derivatization to improve its volatility and chromatographic behavior.
Experimental Protocol: Chiral GC
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., a cyclodextrin-based column)
Reagents:
-
Trifluoroacetic anhydride (derivatizing agent)
-
Suitable solvent (e.g., dichloromethane)
Procedure:
-
Derivatization:
-
Dissolve a small amount of the sample in the solvent.
-
Add an excess of trifluoroacetic anhydride and heat gently if necessary to complete the reaction.
-
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 200 °C at 5 °C/min.
-
Carrier Gas: Helium or Hydrogen
-
Detector Temperature: 280 °C
-
-
Analysis: Inject the derivatized sample and record the chromatogram.
Chiral Capillary Electrophoresis (CE)
Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent consumption.[15][16] Enantiomers are separated based on their differential interaction with a chiral selector added to the background electrolyte.
Experimental Protocol: Chiral CE
Instrumentation:
-
Capillary electrophoresis system with a UV detector
-
Fused-silica capillary
Reagents:
-
Phosphate buffer
-
Chiral selector (e.g., a cyclodextrin derivative like hydroxypropyl-β-cyclodextrin)
Procedure:
-
Capillary Conditioning: Condition the new capillary by flushing with sodium hydroxide, water, and then the background electrolyte.
-
Background Electrolyte Preparation: Prepare a buffer solution (e.g., 50 mM phosphate buffer, pH 2.5) containing the chiral selector (e.g., 20 mM hydroxypropyl-β-cyclodextrin).
-
Sample Preparation: Dissolve the sample in water or the background electrolyte at a concentration of approximately 0.5 mg/mL.
-
CE Conditions (Typical):
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection: UV at 214 nm
-
-
Analysis: Apply the voltage and record the electropherogram.
Comparison of Methodologies
| Feature | Polarimetry | Chiral HPLC | Chiral GC | Chiral CE |
| Principle | Bulk property measurement | Differential partitioning | Differential partitioning | Differential electrophoretic mobility |
| Primary Measurement | Angle of optical rotation | Retention time | Retention time | Migration time |
| Sensitivity | Low | High | Very High | High |
| Resolution | None (bulk property) | High | Very High | Very High |
| Sample Throughput | Low | Moderate | Moderate | High |
| Solvent Consumption | Moderate | High | Low | Very Low |
| Derivatization | Not required | Not usually required | Often required for amines | Not usually required |
| Primary Application | Identity, bulk purity | Enantiomeric purity, quantification | Enantiomeric purity, trace analysis | Enantiomeric purity, high-throughput screening |
Data Interpretation and Integration
The enantiomeric excess (ee) is a measure of the purity of a chiral substance. It is defined as:
ee (%) = |([R] - [S]) / ([R] + [S])| × 100
For chromatographic and electrophoretic methods, the ee is calculated from the relative peak areas of the two enantiomers.
While polarimetry provides a single value for the bulk sample, the chromatographic and electrophoretic methods provide a direct measure of the ratio of the two enantiomers. In a research and development setting, it is best practice to use a combination of these techniques. For instance, the specific rotation of a new batch can be compared to the established reference standard, while chiral HPLC or GC can be used to confirm the enantiomeric purity and detect any trace amounts of the undesired enantiomer.
Conclusion
The selection of an appropriate analytical method for establishing the optical rotation standard and assessing the chiral purity of (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine depends on the specific requirements of the analysis. Polarimetry remains a valuable tool for establishing a primary reference standard for the pure enantiomer. However, for routine quality control and in-depth purity analysis, the superior sensitivity and resolution of chiral HPLC, GC, or CE are indispensable. This guide provides a framework for the implementation and comparison of these techniques, empowering researchers to ensure the stereochemical integrity of this critical pharmaceutical intermediate.
References
-
Kuhn, R., Erni, F., Bereuter, T., & Hauser, J. (1992). Chiral recognition and enantiomeric resolution based on host-guest complexation with crown ethers in capillary zone electrophoresis. Analytical Chemistry, 64(22), 2815–2820. [Link]
-
Chemistry Steps. (2021, November 12). Specific Rotation. [Link]
-
Wikipedia. (n.d.). Optical rotation. [Link]
-
Gassmann, E., Gozel, P., Michelsen, H., & Zare, R. N. (1987). Electrokinetic resolution of amino acid enantiomers with copper (II)-aspartame support electrolyte. Anal. Chem., 59, 44–49. [Link]
-
Scriba, G. K. (2022). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. Molecules, 27(11), 3601. [Link]
-
Subirats, X., & Chankvetadze, B. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
ResearchGate. (n.d.). GC chromatogram showing the separation of the major and minor enantiomeric peaks of compounds 5 and 6 (which are the cis/trans-isomers respectively) on the B-PM chiral stationary phase at 110 °C. [Link]
-
Chemistry Steps. (2021, November 12). Specific Rotation. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Zhang, X., & Breitbach, Z. S. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1228, 240-247. [Link]
-
MDPI. (2019, March 13). Enantiomeric Recognition and Separation by Chiral Nanoparticles. [Link]
-
The Organic Chemistry Tutor. (2021, April 12). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. [Link]
-
Chemistry LibreTexts. (2023, October 22). 3.6: Optical Activity. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
LCGC International. (2010, June 1). Finding the Best Separation for Enantiomeric Mixtures. [Link]
-
Nature. (n.d.). Optical Deciphering of Multinary Chiral Compound Mixtures Through Organic Reaction Based Chemometric Chirality Sensing. [Link]
-
ResearchGate. (2025, August 9). Modern Methods for the Determination of Optical Purity. [Link]
-
University of Calgary. (n.d.). Optical Purity. [Link]
-
Royal Society of Chemistry. (n.d.). Optical purity, enantiomeric excess and the Horeau effect. [Link]
-
Reaxys. (n.d.). (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine. [Link]
-
SciFinder. (n.d.). (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine. [Link]
-
The Neotia University. (n.d.). Polarimeter Experiment. [Link]
Sources
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- 3. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Causality in Analytical Selection: Overcoming Traditional Limitations
Validated Analytical Protocols for Fluorinated Drug Intermediates: A Comparative Guide
Introduction As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with fluorinated drug intermediates. The strategic incorporation of fluorine modulates a drug candidate's lipophilicity, pKa, and metabolic stability. However, these same properties—combined with the high electronegativity of fluorine—often induce complex stereochemical behaviors and poor UV absorbance, rendering traditional Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) sub-optimal.
This guide objectively compares the performance of conventional RP-HPLC against two highly orthogonal, field-proven methodologies: Quantitative 19F Nuclear Magnetic Resonance (19F qNMR) and Supercritical Fluid Chromatography (SFC) . By understanding the causality behind these techniques, laboratories can implement self-validating analytical systems that ensure scientific integrity from early-stage synthesis to final API release.
Why 19F qNMR? The Power of Absolute Quantification Traditional chromatographic quantification relies on the availability of highly pure, structurally identical reference standards to establish calibration curves. In the early-stage development of novel fluorinated intermediates, such standards are rarely available.
19F qNMR circumvents this limitation entirely. Fluorine-19 boasts a 100% natural isotopic abundance and a highly sensitive gyromagnetic ratio. More importantly, it features a1[1], which virtually eliminates signal overlap and homonuclear coupling interference. Because the NMR signal area is directly proportional to the number of resonating nuclei, we can achieve absolute quantification of an unknown fluorinated intermediate using a simple, unrelated fluorinated internal standard (ISTD)[1]. Furthermore, because the solvent matrix typically contains no fluorine, 1[1].
Why SFC? Thermodynamic Efficiency in Separations When dealing with chiral fluorinated intermediates or highly lipophilic scaffolds, RP-HPLC suffers from high solvent viscosity, which limits flow rates and prolongs column equilibration. SFC utilizes supercritical carbon dioxide (sCO2) as the primary mobile phase. The causality here is thermodynamic: sCO2 possesses a gas-like diffusion coefficient and liquid-like density. This unique state significantly reduces the pressure drop across the stationary phase, allowing for flow rates that make2[2]. Additionally, SFC operates at lower temperatures,3[3].
Analytical decision matrix for fluorinated drug intermediates based on structural requirements.
Objective Performance Comparison
To objectively evaluate these platforms, we must look at their operational metrics. The following table synthesizes the quantitative performance data of 19F qNMR, SFC, and RP-HPLC when analyzing fluorinated intermediates.
| Performance Parameter | 19F qNMR | SFC-UV/MS | RP-HPLC-UV/MS |
| Primary Utility | Absolute quantification, structural elucidation | Chiral separation, rapid achiral purification | Trace impurity profiling, aqueous samples |
| Reference Standard | Not required (Universal ISTD used) | Required for quantification | Required for quantification |
| Limit of Detection (LOD) | ~1 - 5 ng/mL | ~0.1 - 1 ng/mL | |
| Analysis Time | 2[2] | 10 - 30 minutes | |
| Solvent Consumption | Minimal (0.6 mL deuterated solvent) | 3[3] | High (Toxic organic solvents) |
| Matrix Interference | 1[1] | Moderate (requires baseline resolution) | High (requires baseline resolution) |
Validated Experimental Protocols
To ensure scientific integrity, analytical methods must be designed as self-validating systems. Below are the step-by-step methodologies for implementing these advanced protocols.
Protocol A: Absolute Quantification via 19F qNMR
This protocol establishes a self-calibrating workflow for determining the purity of a fluorinated intermediate without a target-specific reference standard.
Step 1: Sample Preparation & Co-solubilization
-
Accurately weigh ~10-15 mg of the fluorinated intermediate and ~5 mg of a certified reference internal standard (ISTD) such as Trifluoroacetic acid (TFA) or 4-Fluorobenzoic acid using a microbalance.
-
Dissolve the mixture in 0.6 mL of an appropriate deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Causality Check: Ensure the ISTD chemical shift does not overlap with the target analyte. The ~500 ppm range of 19F makes this highly probable and practically guarantees specificity[1].
Step 2: NMR Acquisition Parameters
-
Tune and match the NMR probe specifically to the 19F frequency (e.g., 376 MHz on a 400 MHz console).
-
Determine the longitudinal relaxation time (
) for both the analyte and the ISTD using an inversion-recovery experiment. -
Critical Parameter: Set the relaxation delay (
) to at least of the slowest relaxing fluorine nucleus. This ensures >99% return to thermal equilibrium, which is an absolute physical requirement for quantitative integration.
Step 3: Processing and Self-Validation
-
Apply exponential line broadening (typically 0.3 Hz), Fourier transform, and perform rigorous phase and baseline correction.
-
Integrate the analyte and ISTD peaks.
-
Self-Validating Checkpoint: Calculate the mass balance. The purity (
) is derived using the formula: (Where = integral, = number of fluorine atoms, = molar mass, = weight). By running a known secondary standard as a "mock unknown" alongside the sample, the system continuously validates its own accuracy.
Self-validating 19F qNMR workflow ensuring absolute quantification without target standards.
Protocol B: High-Throughput Purification via SFC-MS
This protocol leverages the thermodynamic properties of supercritical fluids for the rapid isolation of chiral fluorinated intermediates.
Step 1: Column and Mobile Phase Selection
-
Select an appropriate stationary phase (e.g., Amylose-based chiral stationary phase for enantiomers, or 2-Ethylpyridine for achiral basic intermediates).
-
Set the mobile phase to supercritical CO2 with a polar modifier (e.g., 10-30% Methanol).
-
Causality Check: The addition of methanol increases the solvent strength and disrupts hydrogen bonding, eluting highly polar fluorinated intermediates that would otherwise exhibit severe peak tailing.
Step 2: System Equilibration
-
Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven to 40°C. These specific parameters ensure the CO2 remains in its supercritical state, maintaining low viscosity and high diffusivity[3].
-
Equilibrate at a flow rate of 3.0 to 5.0 mL/min.
Step 3: Fraction Collection and Self-Validation
-
Utilize mass-directed fraction collection (SFC-MS). Set the MS trigger to the specific
of the fluorinated intermediate. -
Self-Validating Checkpoint: Because sCO2 depressurizes and evaporates instantly at atmospheric pressure, the collected fractions are highly concentrated in the methanol modifier. Immediately inject a 1 μL aliquot of the collected fraction back into an orthogonal RP-HPLC-UV system to confirm enantiomeric excess (ee) and chemical purity, ensuring the purification process did not induce degradation.
Conclusion
The analysis of fluorinated drug intermediates requires a departure from default HPLC methodologies. By exploiting the nuclear properties of fluorine via 19F qNMR, laboratories can achieve absolute, standard-free quantification. Simultaneously, adopting SFC harnesses thermodynamic efficiencies to drastically reduce purification times and solvent waste. Implementing these self-validating protocols ensures robust, reproducible data critical for advancing pharmaceutical development.
References
-
Title: Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC Source: nih.gov URL: [Link]
-
Title: Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) Source: rsc.org URL: [Link]
-
Title: Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe Source: twistingmemoirs.com URL: [Link]
-
Title: Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals Source: chromatographytoday.com URL: [Link]
Sources
A Senior Application Scientist's Guide to Chiralpak® Column Selection for Phenylpropylamine Separation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the resolution of enantiomers remains a critical challenge. Phenylpropylamine, a key chiral building block and a pharmacologically relevant scaffold, presents a common yet crucial separation task. The choice of the chiral stationary phase (CSP) is paramount for achieving baseline resolution with optimal efficiency. This guide provides an in-depth, data-supported comparison of Chiralpak® columns for the separation of phenylpropylamine enantiomers, offering a strategic approach to column selection and method development.
The Challenge: Resolving Phenylpropylamine Enantiomers
Phenylpropylamine possesses a single stereocenter, resulting in two enantiomers that exhibit identical physical and chemical properties in an achiral environment. However, in biological systems, these enantiomers can have vastly different pharmacological and toxicological profiles. Consequently, their accurate separation and quantification are essential for drug efficacy and safety. High-performance liquid chromatography (HPLC) with chiral stationary phases is the preeminent technique for this purpose.
Understanding the Chiral Recognition Mechanism of Polysaccharide-Based CSPs
Chiralpak® columns are based on polysaccharide derivatives, either amylose or cellulose, which are coated or immobilized on a silica gel support. The chiral recognition mechanism is a complex interplay of various non-covalent interactions between the analyte and the chiral selector.[1] For phenylpropylamine, a primary amine, the key interactions include:
-
Hydrogen Bonding: The primary amine and the hydroxyl group of phenylpropylamine can act as hydrogen bond donors and acceptors, interacting with the carbamate groups on the polysaccharide backbone of the CSP.
-
π-π Interactions: The phenyl ring of the analyte can engage in π-π stacking with the aromatic groups of the chiral selector.
-
Steric Interactions: The spatial arrangement of the substituents around the chiral center of the analyte influences its fit into the chiral cavities or grooves of the CSP. This steric hindrance plays a crucial role in enantiomeric discrimination.
The helical structure of the polysaccharide polymer creates a chiral environment where one enantiomer can form a more stable transient diastereomeric complex with the CSP than the other, leading to different retention times and, thus, separation.[1]
Comparative Performance of Chiralpak® Columns for Phenylpropylamine and Structurally Related Amines
Direct experimental data for the chiral separation of phenylpropylamine on a wide range of Chiralpak® columns is not always readily available in a single consolidated source. However, by examining data for structurally similar compounds, such as amphetamine and norephedrine, we can establish a robust starting point for method development. The structural similarities, particularly the presence of a primary amine and a phenyl group attached to the chiral center, allow for a high degree of method transferability.
Table 1: Performance Comparison of Chiralpak® and Alternative Columns for the Separation of Phenylpropylamine and Analogs
| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Observations & Rationale |
| Chiralpak® AD-H | Amphetamine | CO₂/EtOH + 0.1% aq. NH₃ (gradient) | 3.0 | > 1.5 | Good separation achieved with SFC. The amylose-based selector effectively interacts with the primary amine. A good starting point for phenylpropylamine under normal phase or SFC conditions.[2] |
| Chiralcel® OD-H | General Basic Compounds | n-Hexane/2-Propanol or n-Hexane/Ethanol (90:10 v/v) + 0.1% DEA | 1.0 | Generally Good | A workhorse column for basic compounds. The cellulose-based selector offers complementary selectivity to amylose-based phases.[3] |
| Chiralpak® IE | General Chiral Amines | N/A | N/A | High Enantioselectivity | Reported to show high enantioselectivity for chiral amines, making it a strong candidate for screening.[4] |
| Crownpak® CR-I(+) | Primary Amines | Acidic Mobile Phase (e.g., 0.8% TFA) | N/A | Often Superior to Polysaccharide CSPs | Employs a different recognition mechanism based on host-guest complexation with the primary ammonium ion, often providing excellent resolution for primary amines.[5][6] |
Note: DEA (Diethylamine) is a common basic additive used to improve peak shape and reduce tailing for basic analytes like phenylpropylamine.
Logical Workflow for Chiralpak® Column Selection
A systematic approach to column and mobile phase screening is crucial for efficient method development. The following workflow is recommended for the chiral separation of phenylpropylamine:
Caption: A systematic workflow for Chiralpak® column selection and method development for phenylpropylamine separation.
Experimental Protocols: A Starting Point
The following protocols are based on established methods for structurally similar compounds and serve as an excellent starting point for the separation of phenylpropylamine.
Protocol 1: Normal Phase HPLC Screening on Polysaccharide-Based Columns
-
Column Selection:
-
Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).
-
Mobile Phase B: n-Hexane/Ethanol (90:10 v/v) with 0.1% Diethylamine (DEA).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Equilibrate the column with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the phenylpropylamine standard solution (e.g., 1 mg/mL in mobile phase).
-
Monitor the separation and calculate the resolution (Rs) between the enantiomers.
-
If separation is observed but resolution is suboptimal (Rs < 1.5), adjust the alcohol content in the mobile phase. Increasing the alcohol percentage will generally decrease retention time, while decreasing it will increase retention and may improve resolution.
-
Protocol 2: Screening on a Crown Ether-Based Column
-
Column Selection:
-
Crownpak® CR-I(+) (150 x 4.6 mm, 5 µm)
-
-
Mobile Phase Preparation:
-
Perchloric acid solution (pH 2.0) / Methanol (85:15 v/v). Caution: Perchloric acid is corrosive and a strong oxidizing agent. Handle with appropriate safety precautions.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Equilibrate the Crownpak® CR-I(+) column with the acidic mobile phase.
-
Inject the phenylpropylamine sample.
-
Observe the elution profile. With Crownpak® CR(+) columns, the D-enantiomer of amino-containing compounds typically elutes before the L-enantiomer.[7]
-
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of your chiral separation method, it is essential to perform a system suitability test before each analysis. Key parameters to monitor include:
-
Resolution (Rs): Should be ≥ 1.5 for baseline separation.
-
Tailing Factor (Tf): Should be ≤ 2.0 for symmetrical peaks.
-
Repeatability: Relative standard deviation (RSD) of retention times and peak areas for replicate injections should be within acceptable limits (typically < 2%).
By consistently monitoring these parameters, you create a self-validating system that ensures the reliability and accuracy of your results.
Conclusion
The selection of the optimal Chiralpak® column for the separation of phenylpropylamine enantiomers is a systematic process that begins with an understanding of the underlying chiral recognition mechanisms. While direct experimental data for this specific analyte may be dispersed, a logical approach utilizing data from structurally similar compounds provides a strong foundation for method development. Screening with a combination of amylose- and cellulose-based columns, such as Chiralpak® AD-H and Chiralcel® OD-H, under normal phase conditions is a highly effective initial strategy. For challenging separations, exploring alternative CSPs like Chiralpak® IE or the mechanistically different Crownpak® CR-I(+) can lead to successful resolution. By following the structured workflow and experimental protocols outlined in this guide, researchers can confidently and efficiently develop robust and reliable chiral separation methods for phenylpropylamine and related compounds.
References
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Development of a Method for the Chiral Separation of D/L‑Amphetamine. Agilent. [Link]
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Fast Separation of Amphetamine and Methamphetamine Enantiomers on a CHIRALPAK AD-H Column by SFC. Chiral Technologies, Inc. [Link]
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Chiral HPLC Method Development. I.B.S. Analytical. [Link]
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A strategy for developing HPLC methods for chiral drugs. ResearchGate. [Link]
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Chiral Separation of Norepinephrine (CDBS-453). Shodex HPLC Columns and Standards. [Link]
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Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC. [Link]
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High pH Chiral Separations of Amphetamine and Substituted Amphetamines with the Polysaccharide-based Lux® 3 µm AMP Column. Phenomenex. [Link]
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Polysaccharide-based CSPs. Chiralpedia. [Link]
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SEPARATION OF FREE AMINO ACIDS AND PRIMARY AMINES USING DAICEL CROWN ETHER COLUMNS: CROWNPAK CR-I(+) AND CROWNPAK CR-I(-). HPLC. [Link]
-
Enantiomeric separation of d-/l-norepinephrine and -epinephrine by high-performance liquid chromatography with a beta-cyclodextrin type chiral stationary phase. PubMed. [Link]
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Crownpak. Chiral Technologies - Daicel. MZ-Analysentechnik. [Link]
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Daicel CROWNPAK Crown Ether Chiral Columns. Element Lab Solutions. [Link]
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]
-
Chiral separation of the enantiomers of ephedrine, amphetamine, methamphetamine, MDA, MDMA, and phentermine in blood using LC-MS. OpenBU. [Link]
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CHIRALPAK® IB: A new Daicel column combining high performance and solvent versatility for the separation of chiral compounds. HPLC. [Link]
-
Application Notes: Chiral. LCGC International. [Link]
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53784 - HPLC column CROWNPAK CR-I(+), 150 x 3 mm, 5 µm. Analytics-Shop. [Link]
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Chiral column takes the crown for supercritical enantioseparation of primary amines. 2023. [Link]
-
Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. PMC. [Link]
-
Method development with CHIRALPAK IA: The new Daicel column with broad solvent versatility. HPLC. [Link]
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Enantioselective separation of pharmaceuticals using novel chiral stationary phases in conventional and capillary liquid chromatography. University of Canberra Research Portal. [Link]
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CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley. [Link]
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Separation of Enantiomers of Amphetamine-Related Drugs and Their Structural Isomers. Agilent. [Link]
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Comparisons of samples separation on Chiralcel OJ-H. ResearchGate. [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
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INSTRUCTION MANUAL FOR CHIRALCEL® OJ-H COLUMNS. MZ-Analysentechnik. [Link]
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Chiral Separation of Methamphetamine and Related Compounds using Capillary Electrophoresis with Dynamically Coated Capillaries. DEA.gov. [Link]
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Direct chiral resolution of phenylalkylamines using a crown ether chiral stationary phase. PubMed. [Link]
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The structure of chiral crown ether utilized in the Crownpak CR(+) and... ResearchGate. [Link]
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Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. Journal of King Saud University - Science. [Link]
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The Chiral Notebook. Phenomenex. [Link]
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Comparison of polysaccharide-based and protein-based chiral liquid chromatography columns for enantioseparation of drugs. PubMed. [Link]
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The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. MDPI. [Link]
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A Comparative Guide to Benchmarking the Purity of (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine
The stereochemical and chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory checkbox; it is a fundamental pillar of drug safety and efficacy. For chiral molecules like (R)-1-(2-chloro-5-fluorophenyl)propan-1-amine, a key building block in modern pharmaceuticals, the presence of its enantiomeric counterpart, the (S)-isomer, or other process-related impurities can have significant pharmacological implications.[1] This guide provides a comprehensive, field-proven comparison of the primary analytical techniques used to benchmark the purity of this critical chiral amine, designed for researchers, scientists, and drug development professionals. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.
The Analytical Imperative: Why Purity Benchmarking Matters
In an achiral environment, enantiomers possess identical physical and chemical properties, making their separation and quantification a significant challenge. However, within the chiral environment of the human body, they can behave as entirely different substances.[1] The undesired enantiomer (distomer) may be inactive, less active, or, in the worst-case scenario, contribute to toxicity or off-target effects.[2] Furthermore, non-chiral impurities arising from starting materials, by-products, or degradation can also compromise the final API's quality and safety.[3][4] Therefore, a multi-faceted analytical strategy is essential to provide a complete purity profile.
This guide will focus on the three most powerful and widely adopted techniques for this purpose:
-
Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying enantiomeric excess (ee).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Unparalleled for identifying and quantifying volatile organic and process-related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A rapid and non-destructive method for ee determination and structural confirmation.
Chiral High-Performance Liquid Chromatography (HPLC): The Definitive Tool for Enantiomeric Excess
Chiral HPLC is the most versatile and important tool for resolving enantiomers in pharmaceutical analysis.[5] Its principle lies in the differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times and, thus, physical separation.[6]
Causality Behind Method Development
The choice of CSP and mobile phase is critical and is dictated by the analyte's structure. For a primary amine like (R)-1-(2-chloro-5-fluorophenyl)propan-1-amine, polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are exceptionally effective.[7][8] The carbamate groups on the polysaccharide backbone form transient diastereomeric complexes with the enantiomers through a combination of hydrogen bonding, dipole-dipole, and steric interactions. The mobile phase, typically a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol), modulates these interactions. Basic additives, such as triethylamine (TEA), are often included to mask acidic sites on the silica support and improve the peak shape of the basic amine analyte.
Experimental Protocol: Chiral HPLC
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: Lux® Cellulose-5 or Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 5 µm). These columns are robust and show broad selectivity for a range of chiral compounds.[8]
-
Mobile Phase: Hexane/Isopropanol (90:10, v/v) with 0.1% Triethylamine (TEA).
-
Flow Rate: 1.0 mL/min. Chiral separations often benefit from lower flow rates to maximize resolution.[9]
-
Column Temperature: 25 °C. Maintaining a constant temperature is crucial for reproducible retention times.[9]
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.
-
Injection Volume: 10 µL.
-
System Suitability: Before analysis, inject a racemic standard to confirm baseline separation of the two enantiomers (Resolution (Rs) > 1.5).
-
Data Analysis: Calculate the enantiomeric excess using the peak areas of the (R) and (S) enantiomers: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities
While HPLC excels at enantiomeric purity, GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile achiral impurities.[10] These can include residual solvents, starting materials, or by-products from the synthesis. For chiral analysis by GC, direct separation can be achieved on a chiral column, or the enantiomers can be derivatized to form diastereomers, which are then separated on a standard achiral column.[11][12]
Causality Behind Method Development
The primary amine in our target molecule is polar and may exhibit poor peak shape on standard GC columns. Therefore, a column specifically designed for amines, such as a CP-Volamine column, is recommended for achiral impurity profiling.[10] This column has a basic-deactivated surface that prevents tailing. For chiral analysis, derivatization with a chiral reagent like Heptafluorobutyl Chloroformate (HFBCF) followed by reaction with a simple amine creates diastereomers that are volatile and readily separable.[13][14] The mass spectrometer provides definitive identification of impurities by comparing their fragmentation patterns to spectral libraries.
Experimental Protocol: GC-MS for Achiral Impurities
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.
-
Column: Agilent CP-Volamine (60 m x 0.32 mm).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: 50 °C (hold 5 min), then ramp at 10 °C/min to 280 °C (hold 10 min). This gradient allows for the separation of highly volatile components first, followed by less volatile impurities.
-
MS Detector: Scan range 40-450 amu; Ion source temperature 230 °C.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane) at a concentration of ~1 mg/mL.
-
Data Analysis: Identify peaks by matching their mass spectra against a reference library (e.g., NIST). Quantify using an internal standard and the FID signal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Rapid, Non-Destructive Approach
NMR spectroscopy offers a powerful, rapid, and non-destructive alternative for determining enantiomeric purity.[6] Since enantiomers are indistinguishable in a standard NMR experiment, a chiral environment must be introduced. This is achieved by adding a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA).[6][15]
Causality Behind Method Development
A CSA, such as (R)-(-)-Mandelic acid or a BINOL derivative, forms transient, fast-exchanging diastereomeric complexes with the amine enantiomers.[7][16] These complexes have slightly different magnetic environments, causing specific proton signals (e.g., the proton alpha to the amine) to split into two distinct resonances—one for each enantiomer. The ratio of the integrals of these two signals directly corresponds to the enantiomeric ratio.[16] This method is particularly advantageous for high-throughput screening or reaction monitoring due to its minimal sample preparation.[6]
Experimental Protocol: ¹H-NMR with a Chiral Solvating Agent
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Reagents: Chiral Solvating Agent (CSA), e.g., (S)-BINOL derivative; Deuterated solvent, e.g., Chloroform-d (CDCl₃).
-
Sample Preparation: a. Dissolve ~5-10 mg of the amine sample in 0.6 mL of CDCl₃ in an NMR tube. b. Acquire a standard ¹H NMR spectrum. c. Add approximately 1.1 equivalents of the CSA to the NMR tube. d. Shake gently to ensure mixing and complex formation.[16]
-
Data Acquisition: Acquire a ¹H NMR spectrum of the mixture at 25 °C.
-
Data Analysis: a. Identify a well-resolved proton signal that has split into two distinct peaks upon addition of the CSA. b. Carefully integrate the two diastereotopic signals. c. Calculate the enantiomeric excess from the integral values (Int_R and Int_S): ee (%) = [(Int_R - Int_S) / (Int_R + Int_S)] x 100
Head-to-Head Comparison: Selecting the Optimal Method
The choice of analytical technique depends on the specific question being asked. Is the goal to obtain a highly accurate ee% for a final product release, identify an unknown impurity, or rapidly screen multiple samples? The table below summarizes the key performance characteristics of each method.
| Parameter | Chiral HPLC | GC-MS | Chiral NMR |
| Primary Application | Accurate enantiomeric excess (ee%) quantification | Volatile/process impurity identification & quantification | Rapid ee% determination, structural confirmation |
| Resolution | Very High | High (for volatile compounds) | Moderate to High |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg level) | Low (mg scale) |
| Analysis Time | 15-40 minutes per sample | 20-50 minutes per sample | 5-15 minutes per sample |
| Sample Prep | Simple dissolution | Can require derivatization | Very simple (dissolve & add CSA) |
| Destructive? | Yes | Yes | No |
| Key Advantage | Gold standard for ee%; high accuracy and precision.[6][7] | Definitive structural identification of unknowns.[17] | Speed and non-destructive nature.[6][16] |
| Key Limitation | Higher solvent consumption.[7] | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity; potential for peak overlap. |
Decision-Making Workflow for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion: An Integrated Approach to Purity Assurance
No single analytical technique can provide a complete picture of the purity of (R)-1-(2-chloro-5-fluorophenyl)propan-1-amine. A robust and trustworthy purity assessment relies on an integrated, cross-validating approach.[6] For definitive quality control, Chiral HPLC should be employed for its unparalleled accuracy in determining enantiomeric excess. This should be complemented by GC-MS to profile and quantify any volatile organic impurities that may be present from the synthetic process. Chiral NMR serves as an invaluable tool for rapid in-process checks, reaction monitoring, and orthogonal confirmation of the enantiomeric ratio. By understanding the principles, strengths, and limitations of each method, researchers and drug development professionals can design a self-validating analytical system that ensures the highest standards of purity, quality, and safety.
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Labuta, J., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Nature Communications, 4, 2188. [Link]
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Talele, S. P., et al. (2018). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 13, 931–936. [Link]
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Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 51, 7538-7547. [Link]
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Feringa, B. L., et al. (1993). Chiral purity determination by proton NMR spectroscopy. Novel use of 1,1'-binaphthyl-2,2'-diylphosphoric acid. The Journal of Organic Chemistry, 58(25), 7213–7214. [Link]
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Scilit. (n.d.). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Scilit.[Link]
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Goolsby, B., & Brodbelt, J. S. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 70(18), 3863–3868. [Link]
-
Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12, 26867-26875. [Link]
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Sánchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(3), 221-227. [Link]
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LabRulez GCMS. (n.d.). C1 – C3 amines - Analysis of impurities in trimethylamine. LabRulez GCMS.[Link]
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Ghosh, A., et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. [Link]
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Šimek, P., & Hušek, P. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology.[Link]
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ResearchGate. (n.d.). TIC GC/MS chromatogram of the chiral amino acid analysis... ResearchGate.[Link]
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Husek, P., & Simek, P. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]
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Šimek, P., & Husek, P. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed.[Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek.[Link]
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Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396. [Link]
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International Journal of Pharmaceutical and Biological Science Archive. (2023). Impurities in Pharmaceutical Substances. IJPBSA.[Link]
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Chiral Technologies. (n.d.). Chiral Application Handbook. Chiral Technologies.[Link]
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Gîtin, M. A., et al. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(20), 4785. [Link]
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Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1435–1455. [Link]
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Reddy, G. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Chemistry Central Journal, 5(5). [Link]
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Lee, H., et al. (2020). Accurate chiral pattern recognition for amines from just a single chemosensor. Chemical Science, 11, 2835-2843. [Link]
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Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.[Link]
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Safety Operating Guide
Operational Guide: Personal Protective Equipment for Handling (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine
As a Senior Application Scientist, this guide provides an in-depth operational framework for the safe handling of (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine. Given that specific toxicological data for this compound is not extensively published, the following protocols are synthesized from best practices for handling structurally related halogenated aromatic amines and substituted phenylethylamines.[1][2] This approach ensures a robust and conservative safety margin, prioritizing the well-being of all laboratory personnel.
The foundational principle of our safety culture is a proactive understanding of risk. Halogenated organic compounds can present a range of hazards, including irritation to the skin, eyes, and respiratory system, and may have moderate to high toxicity if inhaled, ingested, or absorbed dermally.[3][4][5] Therefore, our primary objective is to minimize exposure through a multi-layered safety strategy, beginning with engineering controls and culminating in the correct use of Personal Protective Equipment (PPE).
The Hierarchy of Controls: A Foundational Safety Paradigm
Before any task, it is crucial to assess risk through the established hierarchy of controls. PPE, while essential, is the final line of defense. The most effective safety protocols prioritize engineering and administrative controls to isolate the hazard from the user.
Caption: The hierarchy of controls prioritizes strategies from most to least effective.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing direct contact with (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine. The following table outlines the minimum required PPE for handling this compound under standard laboratory conditions.
| PPE Component | Specifications | Rationale & Causality |
| Hand Protection | Nitrile or Neoprene chemical-resistant gloves.[2] | Prevents dermal absorption, a primary exposure route for aromatic amines. Gloves must be inspected for tears or punctures before each use.[6] Use proper removal technique to avoid contaminating skin.[6] |
| Eye & Face Protection | ANSI-approved chemical splash goggles.[5] A full-face shield should be worn over goggles when there is a significant risk of splashing.[2] | Protects against accidental splashes that can cause serious eye irritation or chemical burns.[7][8][9] Standard safety glasses do not provide adequate protection from splashes. |
| Body Protection | A flame-retardant laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities (>50 mL).[2] | Protects skin and personal clothing from contamination. Contaminated clothing must be removed immediately and decontaminated before reuse.[6][7][9] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges is required when handling the solid outside of a fume hood or when aerosolization is possible.[7][10] | Minimizes the inhalation of harmful vapors or dust, which can cause respiratory tract irritation.[8][9] All work with this compound should ideally be performed within a certified chemical fume hood to provide adequate ventilation.[6][8][11] |
Operational Protocol: Weighing and Solution Preparation
This step-by-step protocol provides a self-validating workflow that minimizes exposure at every stage of a common laboratory task.
Pre-Operational Checks:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.[6][8][12]
-
Assemble all necessary materials (spatula, weigh boat, glassware, solvent) and place them inside the fume hood to minimize traffic in and out of the containment area.
-
Confirm the location of the appropriate hazardous waste container.
Caption: A systematic workflow for handling the amine from preparation to cleanup.
Procedure within Chemical Fume Hood:
-
Don all required PPE as specified in the table above.
-
Carefully weigh the desired amount of (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine onto a weigh boat.
-
Slowly add the weighed solid to the solvent in your reaction vessel to avoid splashing.
-
Rinse the weigh boat with a small amount of solvent and add the rinse to the vessel to ensure a complete transfer.
-
Securely cap the solution container.
Post-Operational Cleanup:
-
Dispose of all contaminated consumables (e.g., weigh boat, disposable pipettes, wipes) in the designated halogenated organic solid waste container.[2][13]
-
Wipe down the work surface within the fume hood with an appropriate solvent and then soap and water.
-
Remove PPE, starting with the apron (if used), then the lab coat, and finally the gloves (turning them inside out during removal). Goggles should be removed last after leaving the immediate work area.
-
Wash hands and forearms thoroughly with soap and water.[6][11]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin with copious amounts of soap and water for at least 15 minutes.[6][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][9] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[7][9] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth thoroughly with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Small Spill (<50 mL): Evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[2][12][14] Carefully sweep or scoop the material into a designated hazardous waste container.[12] Clean the spill area with a suitable solvent and then wash with soap and water.[2]
-
Large Spill (>50 mL): Evacuate the laboratory immediately and alert the institutional safety officer. Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Plan
As a halogenated organic compound, all waste containing (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine must be treated as hazardous waste.
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.
-
Container: Use a designated, properly sealed, and compatible container for halogenated organic waste.[13][15] The container must be clearly labeled with "Hazardous Waste," the full chemical name, and relevant hazard pictograms.[2][13]
-
Storage: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[12][16]
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal contractor.[14] Do not pour any amount of this chemical or its solutions down the drain.[9][14]
References
-
International Labour Organization. (2011, August 3). Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
Kishida Chemical Co., Ltd. (2023, May 8). Safety Data Sheet - 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride. [Link]
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Regulations.gov. Safety Data Sheet. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
SUEZ WTS USA, Inc. (2019, August 6). Safety Data Sheet. [Link]
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Reprocell. (2016, February 19). Safety Data Sheet. [Link]
-
Special Pet Topics. Halogenated Aromatic Poisoning (PCB and Others). [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Washington State University. Halogenated Solvents. Environmental Health & Safety. [Link]
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University of Groningen. Hazardous waste acceptance conditions. [Link]
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Unchained Labs. (2025, February 4). Approval Process for Handling Particularly Hazardous Substances in Laboratories. [Link]
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University of Virginia School of Medicine. (2024, October). Phenethylamines. Blue Ridge Poison Center. [Link]
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- 2. benchchem.com [benchchem.com]
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- 4. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
